molecular formula C15H18N4O5 B1141357 2-NP-Amoz CAS No. 183193-59-1

2-NP-Amoz

Cat. No.: B1141357
CAS No.: 183193-59-1
M. Wt: 334.33 g/mol
InChI Key: PCYAMVONOKWOLP-CXUHLZMHSA-N
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Description

2-NP-Amoz, also known as this compound, is a useful research compound. Its molecular formula is C15H18N4O5 and its molecular weight is 334.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(morpholin-4-ylmethyl)-3-[(E)-(2-nitrophenyl)methylideneamino]-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O5/c20-15-18(11-13(24-15)10-17-5-7-23-8-6-17)16-9-12-3-1-2-4-14(12)19(21)22/h1-4,9,13H,5-8,10-11H2/b16-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCYAMVONOKWOLP-CXUHLZMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2CN(C(=O)O2)N=CC3=CC=CC=C3[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CC2CN(C(=O)O2)/N=C/C3=CC=CC=C3[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401016484
Record name 5-[(morpholin-4-yl)methyl]-3-{(E)-[(2-nitrophenyl)methylidene]amino}-1,3-oxazolidin-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183193-59-1
Record name 5-[(morpholin-4-yl)methyl]-3-{(E)-[(2-nitrophenyl)methylidene]amino}-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401016484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-NP-AMOZ
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-NP-Amoz: Structure, Application, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

for Researchers, Scientists, and Drug Development Professionals

Introduction: 2-NP-Amoz, or 5-(morpholin-4-ylmethyl)-3-[(E)-(2-nitrophenyl)methylideneamino]-1,3-oxazolidin-2-one, is a significant analytical standard primarily utilized in the detection of 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), a key metabolite of the nitrofuran antibiotic, furaltadone.[1][2] Due to the rapid metabolism of furaltadone in vivo, direct monitoring of the parent drug in edible tissues is impractical.[3] Instead, analytical methods focus on detecting its stable, tissue-bound metabolite, AMOZ.[3][4] this compound is formed through the derivatization of AMOZ with 2-nitrobenzaldehyde, a necessary step to create a stable product suitable for analysis by various methods, including enzyme-linked immunosorbent assay (ELISA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comprehensive overview of the structure of this compound, its role in the detection of furaltadone residues, and detailed experimental protocols for its application.

Core Structure and Properties of this compound

The structural and physicochemical properties of this compound are well-defined, providing a solid foundation for its use as an analytical standard.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 5-(morpholin-4-ylmethyl)-3-[(E)-(2-nitrophenyl)methylideneamino]-1,3-oxazolidin-2-one
Molecular Formula C15H18N4O5
Molecular Weight 334.33 g/mol
CAS Number 183193-59-1
Canonical SMILES C1COCCN1CC2CN(C(=O)O2)N=CC3=CC=CC=C3--INVALID-LINK--[O-]
InChI InChI=1S/C15H18N4O5/c20-15-18(11-13(24-15)10-17-5-7-23-8-6-17)16-9-12-3-1-2-4-14(12)19(21)22/h1-4,9,13H,5-8,10-11H2/b16-9+
InChIKey PCYAMVONOKWOLP-CXUHLZMHSA-N

Logical Relationship in Furaltadone Residue Analysis

While this compound does not have a direct biological signaling pathway, its significance lies in the analytical workflow for detecting furaltadone use. The following diagram illustrates the relationship between the parent drug, its metabolite, and the derivatized product for detection.

Furaltadone_Metabolism_Detection Furaltadone Furaltadone (Administered Drug) Metabolism In vivo Metabolism Furaltadone->Metabolism AMOZ AMOZ (Tissue-Bound Metabolite) Metabolism->AMOZ Derivatization Derivatization with 2-nitrobenzaldehyde AMOZ->Derivatization Two_NP_Amoz This compound (Detected Analyte) Derivatization->Two_NP_Amoz Analysis Analytical Detection (ELISA, LC-MS/MS) Two_NP_Amoz->Analysis

Furaltadone Metabolism and Detection Pathway.

Experimental Protocols for AMOZ Detection via this compound

The detection of AMOZ residues in biological samples, such as animal tissues, involves a multi-step process: extraction of the tissue-bound metabolite, derivatization to form this compound, and subsequent analysis.

Sample Preparation and Extraction of AMOZ

The initial step involves the release of covalently bound AMOZ from tissue proteins.

  • Homogenization: Homogenize the tissue sample (e.g., muscle, liver) in an acidic solution.

  • Acid Hydrolysis: Incubate the homogenate under acidic conditions to hydrolyze the protein-metabolite bonds and release AMOZ.

  • Neutralization and Centrifugation: Neutralize the mixture and centrifuge to separate the supernatant containing the released AMOZ from the solid tissue debris.

Derivatization of AMOZ to this compound

The extracted AMOZ is then derivatized with 2-nitrobenzaldehyde.

  • Reaction Mixture: Add a solution of 2-nitrobenzaldehyde in a suitable solvent (e.g., methanol) to the supernatant containing AMOZ.

  • Incubation: Incubate the reaction mixture, often with heating (e.g., reflux at 65°C), to facilitate the formation of the Schiff base, this compound. The reaction involves the condensation of the primary amine group of AMOZ with the aldehyde group of 2-nitrobenzaldehyde.

  • Extraction of this compound: After the reaction, perform a liquid-liquid extraction to isolate the newly formed this compound.

Analytical Detection of this compound

The extracted this compound can be quantified using various sensitive analytical techniques.

This immunoassay is a common method for the high-throughput screening of this compound.

  • Principle: The assay is based on the competition between the this compound in the sample and a known amount of this compound-protein conjugate (coating antigen) for binding to a limited amount of specific monoclonal antibody.

  • Procedure:

    • Coat microtiter plates with the this compound-protein conjugate.

    • Add the sample extract (containing this compound) and the monoclonal antibody to the wells.

    • Incubate to allow for competitive binding.

    • Wash the plate to remove unbound components.

    • Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Add a substrate that produces a colorimetric signal upon reaction with the enzyme.

    • Measure the absorbance, which is inversely proportional to the concentration of this compound in the sample.

  • Quantitative Data: The concentration of this compound is determined from a standard curve. The concentration of AMOZ in the original sample is then calculated using the molecular weights of AMOZ and this compound.

Table 2: Performance of ic-ELISA for this compound Detection

ParameterValueSource
IC50 Value 0.11 ng/mL
Linear Range 0.01 - 1.0 ng/mL
Recoveries 81.1% - 105.3%
Coefficients of Variation 5.4% - 9.7%

LC-MS/MS is a highly specific and sensitive confirmatory method for the analysis of this compound.

  • Principle: The sample extract is injected into a liquid chromatograph to separate this compound from other components. The separated analyte is then introduced into a mass spectrometer for detection and quantification based on its specific mass-to-charge ratio and fragmentation pattern.

  • Procedure:

    • Optimize the chromatographic conditions (column, mobile phase, flow rate) for the separation of this compound.

    • Optimize the mass spectrometry parameters (ionization mode, precursor and product ions, collision energy) for the sensitive detection of this compound. Multiple Reaction Monitoring (MRM) is typically used for quantification.

    • Inject the prepared sample extract into the LC-MS/MS system.

    • Identify and quantify this compound based on its retention time and the intensity of its specific MRM transitions.

  • Quantitative Data: A matrix-matched calibration curve is often used for accurate quantification.

Table 3: LC-MS/MS Parameters for this compound Analysis

ParameterValueSource
Retention Time ~3.3 min
Precursor Ion (m/z) 335
Product Ions (m/z) 291, 127
Internal Standard D5-AMOZ

Experimental Workflow for AMOZ Detection

The following diagram provides a visual representation of the complete experimental workflow for the detection of AMOZ in tissue samples, highlighting the critical role of this compound.

AMOZ_Detection_Workflow cluster_SamplePrep Sample Preparation cluster_Derivatization Derivatization cluster_Analysis Analysis cluster_Results Results Tissue Tissue Sample Homogenization Homogenization in Acidic Solution Tissue->Homogenization Hydrolysis Acid Hydrolysis Homogenization->Hydrolysis Centrifugation Neutralization & Centrifugation Hydrolysis->Centrifugation Supernatant Supernatant (contains AMOZ) Centrifugation->Supernatant Add_Reagent Add 2-nitrobenzaldehyde Supernatant->Add_Reagent Incubation Incubation/Reflux Add_Reagent->Incubation Extraction Liquid-Liquid Extraction Incubation->Extraction Two_NP_Amoz_Extract Extract (contains this compound) Extraction->Two_NP_Amoz_Extract ELISA ic-ELISA Two_NP_Amoz_Extract->ELISA LCMS LC-MS/MS Two_NP_Amoz_Extract->LCMS Quantification Quantification of AMOZ ELISA->Quantification LCMS->Quantification

Workflow for the Detection of AMOZ via this compound.

Conclusion

This compound is an indispensable analytical tool in the field of food safety and veterinary drug residue analysis. Its well-characterized structure and properties make it a reliable standard for the derivatization and subsequent quantification of the furaltadone metabolite, AMOZ. The detailed experimental protocols for its use in ELISA and LC-MS/MS provide robust and sensitive methods for monitoring the illegal use of furaltadone in food-producing animals. Understanding the structure and application of this compound is crucial for researchers and professionals involved in drug metabolism studies and regulatory compliance.

References

Technical Guide: Chemical Properties and Analytical Applications of 2-NP-AMOZ

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-NP-AMOZ (5-(Morpholinomethyl)-3-(2-nitrobenzylidenamino)-2-oxazolidinone) is a synthetic nitrophenyl derivative of 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ). AMOZ is a stable, tissue-bound metabolite of the nitrofuran antibiotic furaltadone.[1][2][3][4][5] Due to the ban on nitrofuran antibiotics in food-producing animals because of their potential carcinogenic and mutagenic effects, highly sensitive analytical methods are required to detect their residues. This compound serves as a crucial analytical standard and derivatization product for the detection and quantification of AMOZ in various biological matrices, particularly in edible animal tissues. This guide provides an in-depth overview of the chemical properties of this compound and the experimental protocols for its use in analytical chemistry.

Chemical and Physical Properties

This compound is identified by the CAS number 183193-59-1. Its formation from AMOZ involves a derivatization step with 2-nitrobenzaldehyde, which is essential for its detection in various analytical methods.

PropertyValueSource
IUPAC Name 5-(morpholin-4-ylmethyl)-3-[(E)-(2-nitrophenyl)methylideneamino]-1,3-oxazolidin-2-one
CAS Number 183193-59-1
Molecular Formula C₁₅H₁₈N₄O₅
Molecular Weight 334.33 g/mol
InChI InChI=1S/C15H18N4O5/c20-15-18(11-13(24-15)10-17-5-7-23-8-6-17)16-9-12-3-1-2-4-14(12)19(21)22/h1-4,9,13H,5-8,10-11H2/b16-9+
InChIKey PCYAMVONOKWOLP-CXUHLZMHSA-N
SMILES C1COCCN1CC2CN(C(=O)O2)/N=C/C3=CC=CC=C3--INVALID-LINK--[O-]
Synonyms 5-(Morpholinomethyl)-3-(2-nitrobenzylidenamino)-2-oxazolidinone, 2-Nitrophenyl-AMOZ

Analytical Applications and Methodologies

The primary application of this compound is in the analytical determination of furaltadone residues in food products. This is achieved by detecting its metabolite, AMOZ, after derivatization to this compound. The main analytical techniques employed are Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). A deuterated version, this compound-d5, is often used as an internal standard in LC-MS/MS analysis to ensure accuracy.

Logical Workflow for AMOZ Detection

The detection of AMOZ residues in tissue samples follows a multi-step process that begins with the administration of furaltadone to animals and culminates in the instrumental analysis of the derivatized metabolite, this compound.

AMOZ_Detection_Workflow cluster_in_vivo In Vivo cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_result Result Furaltadone Furaltadone Administration Metabolism Metabolism Furaltadone->Metabolism AMOZ_protein Tissue-Bound AMOZ Metabolism->AMOZ_protein Hydrolysis Acid Hydrolysis AMOZ_protein->Hydrolysis Release Derivatization Derivatization with 2-Nitrobenzaldehyde Hydrolysis->Derivatization Forms Extraction Extraction & Cleanup Derivatization->Extraction LCMS LC-MS/MS Extraction->LCMS Quantification ELISA Competitive ELISA Extraction->ELISA Screening Quant_AMOZ Quantification of AMOZ LCMS->Quant_AMOZ ELISA->Quant_AMOZ

Workflow for the detection of AMOZ as this compound.

Experimental Protocols

Derivatization of AMOZ to this compound in Tissue Samples

This protocol describes the general steps for the acid hydrolysis of tissue-bound AMOZ and subsequent derivatization to this compound for analysis.

Materials:

  • Tissue sample (e.g., muscle, liver)

  • Hydrochloric acid (HCl)

  • 2-nitrobenzaldehyde (2-NBA) in methanol

  • Ethyl acetate

  • Internal standard (e.g., this compound-d5)

Procedure:

  • Homogenize the tissue sample.

  • Add the internal standard to the homogenized sample.

  • To release the protein-bound AMOZ, add HCl and incubate.

  • Add 2-nitrobenzaldehyde solution to the sample.

  • Incubate the mixture to allow for the derivatization of AMOZ to this compound.

  • Adjust the pH and perform a liquid-liquid extraction with ethyl acetate.

  • Evaporate the organic layer to dryness and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Analysis of this compound by LC-MS/MS

This is a representative protocol for the quantification of this compound using liquid chromatography-tandem mass spectrometry.

Instrumentation:

  • Liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., BEH C18, 100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient of methanol and an aqueous solution (e.g., 2 mM ammonium formate).

  • Flow Rate: 0.30 mL/min.

  • Injection Volume: 10 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound: 335 > 291 and 335 > 127 for quantification and confirmation, respectively.

    • This compound-d5 (Internal Standard): 340.1 > 101.9.

Indirect Competitive ELISA for this compound

This protocol outlines the principle of an indirect competitive ELISA for the screening of this compound.

Competitive_ELISA_Principle Principle of Indirect Competitive ELISA for this compound cluster_coating Coating cluster_detection Detection Coating_Antigen Coating Antigen (e.g., CPAMOZ-OVA) bound to microplate well Free_2NP_AMOZ Free this compound (in sample) Primary_Ab Primary Antibody (anti-2-NP-AMOZ) Primary_Ab->Coating_Antigen Binds Primary_Ab->Free_2NP_AMOZ Binds Secondary_Ab Enzyme-labeled Secondary Antibody Secondary_Ab->Primary_Ab Binds to bound primary Ab Color_Signal Color Signal Secondary_Ab->Color_Signal Generates Substrate Substrate Substrate->Secondary_Ab Converted by enzyme

Principle of Indirect Competitive ELISA for this compound.

Procedure:

  • Coat microplate wells with a coating antigen (e.g., CPAMOZ-OVA).

  • Block the wells to prevent non-specific binding.

  • Add the sample extract (containing this compound) and a specific primary antibody against this compound to the wells.

  • Incubate to allow competition between the this compound in the sample and the coated antigen for binding to the primary antibody.

  • Wash the plate to remove unbound antibodies and sample components.

  • Add an enzyme-labeled secondary antibody that binds to the primary antibody.

  • Wash the plate again.

  • Add a substrate that is converted by the enzyme to produce a measurable signal (e.g., color).

  • The signal intensity is inversely proportional to the concentration of this compound in the sample.

Safety and Handling

This compound is classified with the following GHS hazard statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is an essential analytical tool for monitoring the illegal use of the antibiotic furaltadone in food production. Its chemical properties are well-defined, and its application in sensitive analytical methods like LC-MS/MS and ELISA is well-established. The protocols outlined in this guide provide a framework for the detection and quantification of AMOZ through its derivatization to this compound, ensuring food safety and regulatory compliance.

References

2-NP-Amoz: An In-depth Technical Guide for Analytical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical standard 2-NP-Amoz, a critical derivative for the detection of the furaltadone metabolite, AMOZ (3-amino-5-morpholinomethyl-2-oxazolidinone). Due to the prohibition of nitrofuran antibiotics in food production, sensitive and reliable methods for detecting their residues are paramount for food safety and regulatory compliance. This compound serves as a crucial reference material in such analytical testing.

Core Specifications

The physical and chemical properties of this compound and its deuterated analogue, this compound-d5, are summarized below. These standards are essential for the accurate quantification of AMOZ residues in various matrices.

PropertyThis compoundThis compound-d5
IUPAC Name 5-(morpholin-4-ylmethyl)-3-[(E)-(2-nitrophenyl)methylideneamino]-1,3-oxazolidin-2-one[1][2]5-(Morpholinomethyl)-3-(2-nitrobenzylidenamino)-2-oxazolidinone-d5[3]
Synonyms 5-(Morpholinomethyl)-3-(2-nitrobenzylidenamino)-2-oxazolidinone[1][3]-
CAS Number 183193-59-11173097-59-0
Molecular Formula C₁₅H₁₈N₄O₅C₁₅H₁₃D₅N₄O₅
Molecular Weight 334.33 g/mol 339.36 g/mol
Appearance White to off-white powderNot specified
Solubility Soluble in waterNot specified
Purity ≥98%Not specified
Storage Conditions Room temperature, protect from lightNot specified
Shelf Life 2 years under recommended conditionsLimited shelf life, refer to the expiry date on the label

Synthesis of this compound

This compound is synthesized through the derivatization of AMOZ with 2-nitrobenzaldehyde. This reaction involves the condensation of the primary amine group of AMOZ with the aldehyde group of 2-nitrobenzaldehyde to form a Schiff base.

G cluster_reactants Reactants AMOZ AMOZ (3-amino-5-morpholinomethyl- 2-oxazolidinone) reaction Derivatization AMOZ->reaction NBA 2-Nitrobenzaldehyde NBA->reaction NP_AMOZ This compound reaction->NP_AMOZ G sample Sample Preparation (e.g., tissue homogenization, hydrolysis) derivatization Derivatization with 2-Nitrobenzaldehyde sample->derivatization extraction Liquid-Liquid or Solid-Phase Extraction derivatization->extraction analysis LC-MS/MS Analysis extraction->analysis quantification Quantification using This compound standard analysis->quantification

References

The Crucial Role of 2-Nitrobenzaldehyde Derivatization in the Analysis of the Nitrofuran Metabolite AMOZ: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the analytical methodology for the detection and quantification of 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), a key tissue-bound metabolite of the banned nitrofuran antibiotic, furaltadone. Due to the rapid metabolism of the parent drug, regulatory monitoring focuses on the detection of its persistent metabolites. This guide will detail the pivotal role of derivatization with 2-nitrobenzaldehyde (2-NBA) in enabling sensitive and reliable analysis, primarily through Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Introduction to Nitrofuran Analysis and the Importance of Metabolites

Nitrofurans are a class of broad-spectrum synthetic antibiotics that have been prohibited for use in food-producing animals in many countries due to concerns over their potential carcinogenic and mutagenic effects on human health.[1] Despite these bans, residues of nitrofuran metabolites are still occasionally detected in food products, necessitating robust and sensitive analytical methods for consumer protection.

The parent nitrofuran compounds are rapidly metabolized in animals, with in vivo half-lives on the order of hours.[2] Consequently, their direct detection in edible tissues is often impractical. However, their metabolites can bind to tissue proteins and persist for extended periods, making them reliable markers for the illegal use of the parent drugs.[3] For furaltadone, the corresponding marker residue is AMOZ.[4]

The Derivatization Imperative: Why 2-NBA is Key

The direct analysis of nitrofuran metabolites like AMOZ by LC-MS/MS presents significant challenges. These molecules have relatively low molecular weights, which can lead to interference from background noise in complex matrices such as food.[5] Furthermore, their ionization efficiency in the mass spectrometer source can be poor, limiting the sensitivity of the analysis.

To overcome these limitations, a derivatization step is employed. The most common and effective derivatizing agent for nitrofuran metabolites is 2-nitrobenzaldehyde (2-NBA). The reaction involves the aldehyde group of 2-NBA reacting with the primary amine group of the AMOZ metabolite, which is released from tissue proteins during an initial acid hydrolysis step. This reaction forms a larger, more stable, and more readily ionizable molecule, often referred to as NP-AMOZ or 2-NP-AMOZ.

The key advantages of 2-NBA derivatization include:

  • Increased Molecular Weight: The resulting derivative has a higher mass, shifting it out of the low-mass region where background interference is prevalent.

  • Improved Ionization Efficiency: The derivative exhibits enhanced response in the mass spectrometer, leading to greater sensitivity.

  • Enhanced Chromatographic Retention: The derivatized molecule is less polar, resulting in better retention on reversed-phase LC columns and improved separation from matrix components.

  • Structural Confirmation: The specific mass transition of the derivative provides a high degree of confidence in the identification of the analyte.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the analysis of AMOZ using 2-NBA derivatization and LC-MS/MS. These values highlight the performance of the method across different food matrices.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for AMOZ

MatrixLOD (µg/kg)LOQ (µg/kg)Citation
Fish-< 0.05
Fish0.331.10
Shrimp-0.01
Honey-0.3
Animal Tissue0.5 - 5 ng/g2.5 - 10 ng/g
Bovine Urine0.11 - 0.340.13 - 0.43

Table 2: Recovery and Precision Data for AMOZ Analysis

MatrixSpiking Level (µg/kg)Recovery (%)Relative Standard Deviation (RSD) (%)Citation
Fish1, 2, 5, 10, 2089.8 - 101.9< 6.5
Animal Tissue10 - 500 ng/g92 - 105 (SPE)-
Bovine Urine0.5, 1.0, 1.5, 2.090 - 108< 19
Honey0.3, 4-2.50 - 3.60

Experimental Protocols

The following sections provide a detailed methodology for the analysis of AMOZ in food matrices, based on common practices reported in the scientific literature.

Materials and Reagents
  • Standards: AMOZ and isotopically labeled internal standard (e.g., AMOZ-d5)

  • Derivatizing Agent: 2-nitrobenzaldehyde (2-NBA)

  • Acids: Hydrochloric acid (HCl)

  • Bases: Sodium hydroxide (NaOH), Dipotassium hydrogen phosphate (K2HPO4)

  • Solvents: Methanol, Ethyl acetate, n-Hexane, Acetonitrile, Water (HPLC or LC-MS grade)

  • Solid Phase Extraction (SPE) Cartridges: As needed for cleanup

Sample Preparation: Shrimp (Representative Protocol)

This protocol is a composite of methodologies described in the literature and should be optimized and validated for specific laboratory conditions.

  • Homogenization: Homogenize the edible shrimp tissue to a uniform consistency.

  • Weighing: Accurately weigh approximately 2.0 g of the homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount of the internal standard solution (e.g., AMOZ-d5) to the sample.

  • Hydrolysis and Derivatization:

    • Add 10 mL of 0.125 M HCl.

    • Add 400 µL of a freshly prepared 50 mM 2-NBA solution in methanol.

    • Vortex the mixture for 15 seconds.

    • Incubate overnight (approximately 16 hours) in a shaking water bath at 37°C.

  • Neutralization:

    • Cool the sample to room temperature.

    • Add 1 mL of 0.1 M K2HPO4 and 1 mL of 0.8 M NaOH.

    • Adjust the pH to approximately 7.3 with 0.125 M HCl or NaOH.

  • Liquid-Liquid Extraction:

    • Add 10 mL of ethyl acetate, vortex thoroughly, and centrifuge to separate the layers.

    • Transfer the upper ethyl acetate layer to a clean tube.

    • Repeat the extraction with another 10 mL of ethyl acetate and combine the extracts.

  • Evaporation: Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen at 40-50°C.

  • Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

LC-MS/MS Analysis

The following are typical parameters for the analysis of the derivatized AMOZ (NP-AMOZ).

  • LC Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like formic acid or acetic acid.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 5 - 20 µL.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Mass Spectrometry: Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • MRM Transitions: Monitor for the specific precursor ion to product ion transitions for NP-AMOZ and its internal standard. For example, a common transition for NP-AMOZ is m/z 335.2 -> 291.0.

Visualizations

Metabolic Pathway of Furaltadone to Protein-Bound AMOZ

G Metabolic Pathway of Furaltadone Furaltadone Furaltadone (Parent Drug) Metabolism In Vivo Metabolism (Rapid) Furaltadone->Metabolism AMOZ AMOZ (Free Metabolite) Metabolism->AMOZ Bound_AMOZ Protein-Bound AMOZ (Persistent Residue) AMOZ->Bound_AMOZ Covalent Binding Protein Tissue Proteins

Caption: Metabolic conversion of Furaltadone to its tissue-bound metabolite, AMOZ.

Analytical Workflow for AMOZ Determination

G Analytical Workflow for AMOZ cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis Homogenization 1. Homogenization of Food Sample Hydrolysis 2. Acid Hydrolysis (Release of AMOZ) Homogenization->Hydrolysis Derivatization 3. Derivatization with 2-NBA Hydrolysis->Derivatization Extraction 4. Liquid-Liquid or Solid-Phase Extraction Derivatization->Extraction Cleanup 5. Evaporation & Reconstitution Extraction->Cleanup LC_Separation 6. LC Separation Cleanup->LC_Separation MS_Detection 7. MS/MS Detection (MRM of NP-AMOZ) LC_Separation->MS_Detection Data_Analysis 8. Data Analysis & Reporting MS_Detection->Data_Analysis Quantification

Caption: Step-by-step workflow for the analysis of AMOZ in food samples.

Conclusion

The analysis of the nitrofuran metabolite AMOZ is a critical component of food safety monitoring programs. The use of 2-nitrobenzaldehyde as a derivatizing agent is an indispensable step in the analytical workflow, enabling the sensitive and specific quantification of this marker residue by LC-MS/MS. The methodologies outlined in this guide provide a robust framework for laboratories involved in the detection of banned veterinary drug residues. As regulatory requirements evolve and new analytical challenges emerge, the fundamental principles of this approach will continue to be relevant for ensuring the safety of the global food supply.

References

The Derivatizing Agent 2-NP-Amoz: A Technical Guide to its Application in Food Safety Analytics

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The escalating concerns over food safety have necessitated the development of robust and sensitive analytical methods for the detection of prohibited substances in the food chain. One such substance is the antibiotic furaltadone, which, due to its carcinogenic and mutagenic properties, is banned for use in food-producing animals in many countries, including the United States, the European Union, and China.[1] Furaltadone rapidly metabolizes in animal tissues, and its primary, tissue-bound metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), serves as a crucial marker for its illegal use. However, the direct detection of AMOZ can be challenging. This has led to the development of derivatizing agents, such as 2-nitrophenyl-AMOZ (2-NP-Amoz), to facilitate its detection through highly sensitive immunoassays. This technical guide provides an in-depth overview of the discovery, synthesis, and significance of this compound in the context of food safety analytics, with a focus on its application in enzyme-linked immunosorbent assays (ELISA) and fluorescence-linked immunosorbent assays (FLISA).

Physicochemical Properties of this compound

This compound, also known by its IUPAC name 5-(morpholin-4-ylmethyl)-3-[(E)-(2-nitrophenyl)methylideneamino]-1,3-oxazolidin-2-one, is a 2-nitrophenyl derivative of AMOZ.[2] Its key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C15H18N4O5[2][3]
Molecular Weight 334.33 g/mol [3]
CAS Number 183193-59-1
Appearance Solid
Storage Conditions Room temperature in continental US; may vary elsewhere.

A deuterated version, this compound-d5, is also available as an analytical standard, with a molecular formula of C15H13D5N4O5 and a molecular weight of 339.36.

Discovery and Synthesis

The synthesis of this compound is a critical step in the development of immunoassays for furaltadone residue detection. It is synthesized from AMOZ and 2-nitrobenzaldehyde. This derivatization is essential because the resulting this compound is the target analyte in the developed immunoassays, not AMOZ itself.

Synthesis AMOZ AMOZ (3-amino-5-morpholinomethyl-2-oxazolidinone) reaction + AMOZ->reaction Nitrobenzaldehyde 2-nitrobenzaldehyde Nitrobenzaldehyde->reaction Two_NP_Amoz This compound reaction->Two_NP_Amoz

Synthesis of this compound from AMOZ and 2-nitrobenzaldehyde.

Significance and Mechanism of Action in Immunoassays

The primary significance of this compound lies in its role as a stable derivative of AMOZ that can be readily used for the development of sensitive and specific immunoassays. The derivatization of AMOZ to this compound serves two main purposes:

  • Stabilization: The tissue-bound nature of AMOZ can make its direct detection inconsistent. Derivatization to this compound provides a stable, soluble analyte for subsequent analysis.

  • Immunogenicity: For the production of monoclonal antibodies (mAbs), a hapten (a small molecule that can elicit an immune response only when attached to a large carrier such as a protein) is required. A related derivative, CPAMOZ, is synthesized from AMOZ and 4-carboxybenzaldehyde to be conjugated to carrier proteins like bovine serum albumin (BSA) and ovalbumin (OVA) to generate the necessary immunogen and coating antigen, respectively. The resulting mAbs exhibit high specificity and sensitivity towards this compound.

The developed immunoassays, such as indirect competitive ELISA (ic-ELISA) and FLISA, are based on the competition between the this compound in the sample and a known amount of coating antigen (like CPAMOZ-OVA) for binding to a limited amount of specific monoclonal antibody.

Logical_Relationship cluster_problem Challenge cluster_solution Solution AMOZ AMOZ is a tissue-bound metabolite and a poor immunogen Derivatization Derivatize AMOZ to this compound AMOZ->Derivatization Necessitates Two_NP_Amoz This compound is a stable and detectable analyte Derivatization->Two_NP_Amoz CPAMOZ Synthesize CPAMOZ for antigen conjugation Derivatization->CPAMOZ Immunoassay Develop sensitive immunoassays (ELISA, FLISA) Two_NP_Amoz->Immunoassay CPAMOZ->Immunoassay

Logical relationship for the derivatization of AMOZ.

Experimental Protocols

Indirect Competitive ELISA (ic-ELISA) for this compound Detection

This protocol is a generalized representation based on the principles described in the cited literature.

1. Reagents and Materials:

  • Microtiter plates coated with CPAMOZ-OVA antigen

  • Monoclonal antibody specific for this compound

  • This compound standards and prepared samples

  • Goat anti-mouse IgG conjugated to horseradish peroxidase (HRP)

  • TMB (3,3',5,5'-tetramethylbenzidine) substrate solution

  • Stopping solution (e.g., 2 M H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Incubator

  • Microplate reader

2. Assay Procedure:

  • Coating: Microtiter plates are pre-coated with the CPAMOZ-OVA conjugate.

  • Competition: Add this compound standards or derivatized samples to the wells, followed by the addition of the anti-2-NP-Amoz monoclonal antibody. Incubate to allow competition for antibody binding between the free this compound and the coated antigen.

  • Washing: Wash the plate to remove unbound antibodies and other components.

  • Secondary Antibody: Add HRP-conjugated goat anti-mouse IgG and incubate. This secondary antibody will bind to the primary antibody that is bound to the coated antigen.

  • Washing: Wash the plate to remove unbound secondary antibody.

  • Substrate Addition: Add TMB substrate solution and incubate in the dark. The HRP enzyme will catalyze a color change.

  • Stopping Reaction: Add the stopping solution to quench the reaction.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader. The color intensity is inversely proportional to the concentration of this compound in the sample.

Experimental_Workflow start Start: Coated Plate competition Add Sample/Standard and Primary Antibody start->competition wash1 Wash competition->wash1 secondary_ab Add HRP-conjugated Secondary Antibody wash1->secondary_ab wash2 Wash secondary_ab->wash2 substrate Add TMB Substrate wash2->substrate stop Add Stopping Solution substrate->stop read Read Absorbance stop->read

References

An In-depth Technical Guide on the Stability and Degradation Pathways of 2-NP-Amoz

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and potential degradation pathways of 2-NP-Amoz (5-(morpholinomethyl)-3-((2-nitrophenyl)methyleneamino)oxazolidin-2-one), a derivatizing agent crucial for the detection of the furaltadone metabolite, AMOZ. Due to the limited availability of direct studies on this compound, this guide synthesizes information from research on its parent compound, AMOZ, related chemical structures, and established principles of drug degradation.

Introduction to this compound

This compound is a nitrophenyl derivative of 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), a key metabolite of the nitrofuran antibiotic furaltadone. The derivatization of AMOZ to this compound enhances its detectability in various analytical methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Enzyme-Linked Immunosorbent Assay (ELISA), which are essential for monitoring furaltadone residues in food products. Understanding the stability of this compound is critical for ensuring the accuracy and reliability of these analytical methods and for its proper handling and storage.

Stability Profile of this compound and its Parent Compound

While specific quantitative stability data for this compound under various stress conditions is not extensively documented in publicly available literature, the stability of its parent compound, AMOZ, provides valuable insights into the robustness of the core morpholinomethyl-oxazolidinone structure.

Table 1: Summary of Stability Data for AMOZ

ConditionMatrix/SolventDurationTemperatureFinding
Cooking (Frying, Grilling, Roasting, Microwaving)Pig Muscle and LiverNot SpecifiedHigh67-100% of residues remained, indicating high thermal stability.
Freezer StoragePig Muscle and Liver8 months-20°CNo significant drop in concentration.
Standard SolutionMethanol10 months4°CStable.

This data is for the parent compound AMOZ and suggests the core structure of this compound is likely to be relatively stable under thermal and cold storage conditions.

Potential Degradation Pathways of this compound

The degradation of this compound can be predicted by considering the reactivity of its key functional groups: the oxazolidinone ring, the imine bond, and the nitrophenyl group. The following sections outline the probable degradation pathways under various stress conditions.

The imine bond (-C=N-) in this compound is susceptible to hydrolysis under both acidic and basic conditions, which would lead to the cleavage of the 2-nitrophenylmethylene group and regeneration of the parent metabolite, AMOZ, along with 2-nitrobenzaldehyde. The oxazolidinone ring itself can also undergo hydrolysis, particularly under strong acidic or basic conditions, leading to ring opening.

Diagram 1: Proposed Hydrolytic Degradation Pathway of this compound

G This compound This compound AMOZ AMOZ This compound->AMOZ Acid/Base Hydrolysis (Imine Cleavage) 2-Nitrobenzaldehyde 2-Nitrobenzaldehyde This compound->2-Nitrobenzaldehyde Acid/Base Hydrolysis (Imine Cleavage) Ring-Opened Product Ring-Opened Product AMOZ->Ring-Opened Product Strong Acid/Base Hydrolysis (Oxazolidinone Ring Opening) G cluster_0 This compound Structure This compound 5-(morpholinomethyl)-3-((2-nitrophenyl)methyleneamino)oxazolidin-2-one Oxidative_Attack_1 N-Oxidation/Ring Opening Oxidative_Attack_1->this compound Morpholine Ring Oxidative_Attack_2 Hydrogen Abstraction Oxidative_Attack_2->this compound Oxazolidinone Ring G cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Outcome Acid Acid LC-MS/MS LC-MS/MS Acid->LC-MS/MS HPLC-UV HPLC-UV Acid->HPLC-UV Base Base Base->LC-MS/MS Base->HPLC-UV Oxidative Oxidative Oxidative->LC-MS/MS Oxidative->HPLC-UV Thermal Thermal Thermal->LC-MS/MS Thermal->HPLC-UV Photolytic Photolytic Photolytic->LC-MS/MS Photolytic->HPLC-UV 2-NP-Amoz_Sample This compound Solution/Solid 2-NP-Amoz_Sample->Acid 2-NP-Amoz_Sample->Base 2-NP-Amoz_Sample->Oxidative 2-NP-Amoz_Sample->Thermal 2-NP-Amoz_Sample->Photolytic Degradation_Products Identification of Degradation Products LC-MS/MS->Degradation_Products Degradation_Pathways Elucidation of Degradation Pathways HPLC-UV->Degradation_Pathways Stability_Profile Establishment of Stability Profile HPLC-UV->Stability_Profile

Spectroscopic and Analytical Profile of 2-NP-Amoz: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the spectroscopic properties of 2-NP-Amoz, a key derivative used in the analytical determination of the furaltadone metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ). Understanding the spectral characteristics of this compound is crucial for method development, validation, and accurate quantification of AMOZ in various matrices, particularly in the context of food safety and veterinary drug residue analysis. This document outlines the available mass spectrometry (MS) data, predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, and detailed experimental protocols for its analysis.

Chemical Identity

  • Systematic Name: 5-(morpholin-4-ylmethyl)-3-[(E)-(2-nitrophenyl)methylideneamino]-1,3-oxazolidin-2-one[1]

  • Synonyms: this compound, 5-(Morpholinomethyl)-3-(2-nitrobenzylidenamino)-2-oxazolidinone[1]

  • Molecular Formula: C₁₅H₁₈N₄O₅[1]

  • Molecular Weight: 334.33 g/mol [1]

  • CAS Number: 183193-59-1[1]

Spectroscopic Data

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is the primary technique for the detection and quantification of this compound. The following table summarizes the key mass spectral data.

ParameterValueSource
Ionization ModeElectrospray (ESI+)PubChem
Precursor Ion [M+H]⁺m/z 335.135
MS/MS Fragments
Fragment 1m/z 291
Fragment 2m/z 262
Fragment 3m/z 193
Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (Solvent: CDCl₃)

Chemical Shift (ppm)MultiplicityNumber of ProtonsAssignment
~8.0 - 7.5m4HAromatic protons (nitrophenyl group)
~7.4s1HImine proton (-N=CH-)
~4.8 - 4.6m1HCH proton of the oxazolidinone ring
~4.2 - 4.0m2HO-CH₂ of the oxazolidinone ring
~3.8 - 3.6t4HO-(CH₂)₂ of the morpholine ring
~2.9 - 2.7m2HCH₂ group linking the two rings
~2.6 - 2.4t4HN-(CH₂)₂ of the morpholine ring

Predicted ¹³C NMR Data (Solvent: CDCl₃)

Chemical Shift (ppm)Assignment
~155Carbonyl carbon (C=O) of the oxazolidinone
~148Aromatic carbon attached to NO₂
~145Imine carbon (-N=CH-)
~133 - 124Aromatic carbons
~70O-CH₂ of the oxazolidinone ring
~67O-(CH₂)₂ of the morpholine ring
~58CH₂ group linking the two rings
~54N-(CH₂)₂ of the morpholine ring
~50CH proton of the oxazolidinone ring
Infrared (IR) Spectroscopy

As with NMR, experimental IR spectra for this compound are not widely published. The following table presents the expected characteristic IR absorption bands based on the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityFunctional Group Vibration
~3100 - 3000MediumAromatic C-H stretch
~2950 - 2850MediumAliphatic C-H stretch (morpholine and oxazolidinone)
~1750StrongC=O stretch (cyclic carbamate in oxazolidinone)
~1640MediumC=N stretch (imine)
~1600, ~1470MediumC=C stretch (aromatic ring)
~1520, ~1350StrongAsymmetric and symmetric NO₂ stretch
~1250 - 1050StrongC-O stretch (ether in morpholine and ester in oxazolidinone)
~1120StrongC-N stretch

Experimental Protocols

Mass Spectrometry (LC-MS/MS) for this compound Analysis

This protocol describes a general method for the determination of AMOZ in a sample matrix, which involves the derivatization to this compound.

1. Sample Preparation and Derivatization:

  • Homogenize the sample matrix (e.g., tissue, honey).

  • Perform an acid hydrolysis to release the protein-bound AMOZ.

  • Add a solution of 2-nitrobenzaldehyde in an appropriate solvent (e.g., dimethyl sulfoxide).

  • Incubate the mixture to allow for the derivatization reaction to form this compound.

  • Neutralize the reaction mixture.

  • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).

  • Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography:

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., water with formic acid or ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

  • Injection Volume: Typically 5-20 µL.

3. Mass Spectrometry:

  • Ion Source: Electrospray Ionization (ESI) in positive mode.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

  • MRM Transitions: Monitor the transition from the precursor ion ([M+H]⁺, m/z 335.1) to at least two product ions (e.g., m/z 291 and 262) for confirmation and quantification.

General Protocols for NMR and IR Spectroscopy

NMR Spectroscopy:

  • Sample Preparation: Dissolve a few milligrams of purified this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments: Acquire ¹H, ¹³C, and potentially 2D NMR spectra (e.g., COSY, HSQC, HMBC) for full structural elucidation.

IR Spectroscopy:

  • Sample Preparation: Prepare the sample as a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Scan the mid-IR range (typically 4000-400 cm⁻¹).

Workflow and Diagrams

The following diagram illustrates the analytical workflow for the determination of AMOZ, which involves the key step of derivatization to this compound.

AMOZ_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Tissue) Hydrolysis Acid Hydrolysis Sample->Hydrolysis Release of AMOZ Derivatization Derivatization with 2-Nitrobenzaldehyde Hydrolysis->Derivatization Formation of this compound Extraction Liquid-Liquid Extraction Derivatization->Extraction Purification Reconstitution Reconstitution Extraction->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation Injection MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Quantification Quantification of This compound MS_Detection->Quantification Result AMOZ Concentration Calculation Quantification->Result

Caption: Analytical workflow for AMOZ determination via this compound derivatization.

Conclusion

This technical guide provides a consolidated resource on the spectroscopic and analytical characteristics of this compound. While experimental NMR and IR data are not widely available, the provided mass spectral data and predicted NMR and IR characteristics offer a strong foundation for researchers and professionals in the field of drug and metabolite analysis. The detailed LC-MS/MS protocol and the analytical workflow diagram serve as practical tools for the implementation of sensitive and reliable methods for the detection of the furaltadone metabolite, AMOZ.

References

The Derivatization of AMOZ to 2-NP-Amoz: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the derivatization of 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ) to its 2-nitrophenyl (2-NP) derivative, 2-NP-Amoz. This chemical modification is a critical step in the analytical determination of AMOZ, a key marker residue for the banned nitrofuran antibiotic, furaltadone, in various biological matrices.

Introduction to AMOZ and the Rationale for Derivatization

AMOZ is the primary metabolite of furaltadone, a broad-spectrum antibiotic previously used in veterinary medicine.[1] Due to concerns over the carcinogenicity of nitrofuran residues, the use of furaltadone in food-producing animals has been widely prohibited. Regulatory bodies worldwide mandate the monitoring of foodstuffs for nitrofuran metabolites to ensure consumer safety.

In biological systems, AMOZ can form covalent bonds with proteins, creating stable tissue-bound residues.[1] Direct detection of this bound AMOZ is challenging. The standard analytical approach, therefore, involves an initial acid hydrolysis step to release the AMOZ from the protein matrix. However, the released AMOZ molecule lacks a suitable chromophore for sensitive UV detection and can be difficult to retain and resolve effectively in chromatography.

To overcome these analytical hurdles, a derivatization step is employed. AMOZ is reacted with 2-nitrobenzaldehyde (2-NBA) to form this compound.[2][3] This derivatization serves two primary purposes:

  • Enhanced Detectability: The introduction of the 2-nitrophenyl group provides a strong chromophore, significantly improving the sensitivity of detection by UV or mass spectrometry (MS) based methods.

  • Improved Chromatographic Properties: The derivatization alters the polarity and molecular weight of the analyte, leading to better retention and separation in liquid chromatography systems.

The resulting this compound is the target analyte in various analytical methods, including Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Chemical Reaction and Mechanism

The derivatization of AMOZ with 2-nitrobenzaldehyde is a nucleophilic addition reaction between the primary amine group of AMOZ and the aldehyde group of 2-NBA, resulting in the formation of a Schiff base, which is a type of imine.

Reaction Scheme:

AMOZ + 2-Nitrobenzaldehyde → this compound + H₂O

The reaction is typically acid-catalyzed. The acidic conditions protonate the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the lone pair of electrons on the nitrogen atom of the primary amine in AMOZ.[4] This is followed by the dehydration of the intermediate carbinolamine to form the stable C=N double bond of the imine.

Reaction_Mechanism cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products AMOZ AMOZ (with primary amine) step1 Nucleophilic Attack AMOZ->step1 Primary Amine NBA 2-Nitrobenzaldehyde (with aldehyde group) NBA->step1 Carbonyl Carbon step2 Proton Transfer step1->step2 Forms Carbinolamine Intermediate step3 Dehydration step2->step3 NPAmoz This compound (Schiff Base/Imine) step3->NPAmoz Forms C=N bond Water Water step3->Water Elimination

Caption: Reaction mechanism for the formation of this compound.

Experimental Protocols

This section provides detailed methodologies for the derivatization of AMOZ and its subsequent analysis.

Sample Preparation and Derivatization

The following protocol is a synthesis of established methods for the derivatization of AMOZ in tissue samples for ELISA and LC-MS/MS analysis.

Reagents and Materials:

  • Homogenized tissue sample

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Derivatization Reagent: 10 mM 2-nitrobenzaldehyde in Dimethyl Sulfoxide (DMSO) or Methanol. (Prepare fresh before use by dissolving 15.2 mg of 2-NBA in 10 mL of DMSO/Methanol).

  • 0.1 M Dipotassium hydrogen phosphate (K₂HPO₄)

  • 1 M Sodium hydroxide (NaOH)

  • Ethyl acetate

  • n-Hexane

  • Sample dilution buffer (specific to the analytical method)

  • Centrifuge tubes (15 mL or 50 mL)

  • Vortex mixer

  • Incubator or water bath

  • Nitrogen evaporator

Protocol:

  • Sample Weighing and Initial Hydrolysis:

    • Weigh 1 ± 0.05 g of the homogenized sample into a centrifuge tube.

    • Add 4 mL of deionized water, 0.5 mL of 1 M HCl, and 100-250 µL of the derivatization reagent.

    • Vortex the mixture for 1-5 minutes.

  • Incubation (Derivatization Reaction):

    • Incubate the mixture to allow for the derivatization to occur. Two common incubation conditions are:

      • Overnight (approximately 16 hours) at 37°C.

      • For 3 hours in a water bath at 50°C.

  • Neutralization and Extraction:

    • After incubation, add 5 mL of 0.1 M K₂HPO₄ solution and 0.4 mL of 1 M NaOH to neutralize the mixture.

    • Add 5 mL of ethyl acetate as the extraction solvent.

    • Vortex or mix gently (to avoid emulsion formation) for 1-5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Solvent Evaporation and Reconstitution:

    • Carefully transfer a known volume (e.g., 2.5 mL) of the upper ethyl acetate layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 50-60°C.

    • For ELISA: Reconstitute the dried residue in 1 mL of n-hexane, followed by the addition of 1 mL of sample dilution buffer. Vortex for 1 minute and centrifuge. The lower aqueous phase is used for the assay.

    • For LC-MS/MS: Reconstitute the residue in a suitable volume of the mobile phase.

Experimental_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization cluster_extraction Extraction & Cleanup cluster_analysis Analysis Sample 1g Homogenized Sample Add_Reagents Add Water, HCl, and 2-NBA Solution Sample->Add_Reagents Vortex1 Vortex Add_Reagents->Vortex1 Incubate Incubate (e.g., 37°C, 16h) Vortex1->Incubate Neutralize Neutralize with K2HPO4 and NaOH Incubate->Neutralize Add_EtOAc Add Ethyl Acetate Neutralize->Add_EtOAc Vortex2 Vortex/Mix Add_EtOAc->Vortex2 Centrifuge Centrifuge Vortex2->Centrifuge Evaporate Evaporate Ethyl Acetate Layer Centrifuge->Evaporate Reconstitute Reconstitute Residue Evaporate->Reconstitute ELISA ELISA Reconstitute->ELISA LCMS LC-MS/MS Reconstitute->LCMS

Caption: Experimental workflow for AMOZ derivatization and analysis.

Analysis by Indirect Competitive ELISA (ic-ELISA)

Principle:

This is an immunoassay where the derivatized sample (containing this compound) competes with a known amount of enzyme-conjugated this compound for a limited number of binding sites on a specific antibody coated onto a microplate. The signal is inversely proportional to the concentration of this compound in the sample.

Protocol Outline:

  • Sample/Standard Addition: Add 50 µL of the prepared sample extract or standards to the antibody-coated microplate wells.

  • Conjugate Addition: Add 50 µL of HRP-conjugated this compound to each well.

  • Antibody Addition: Add 50 µL of the antibody working solution.

  • Incubation: Incubate the plate at 25°C for 45 minutes.

  • Washing: Wash the plate multiple times (typically 5 times) with a wash buffer to remove unbound reagents.

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB).

  • Incubation: Incubate for 15 minutes in the dark for color development.

  • Stop Reaction: Add a stop solution to halt the reaction.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

Quantitative Data

The performance of the derivatization and subsequent analysis can be summarized by several key quantitative parameters.

Table 1: Performance Characteristics of this compound Analysis by ELISA

ParameterValueSample MatrixReference
IC₅₀ 0.049 ng/mL-
Limit of Detection (LOD) 0.009 µg/kgCatfish
Cut-off Value 0.1 µg/kgCatfish
Intra-assay CV (%) < 15.4%Cultured Fish
Inter-assay CV (%) < 15.4%Cultured Fish
Recovery (%) 71.31 - 82.88%Spiked Fish

Table 2: Performance Characteristics of this compound Analysis by LC-MS/MS

ParameterValueSample MatrixReference
Limit of Quantification (LOQ) 0.13 µg/kgDried Meat Powder
Mean Recoveries (%) 81 - 108%Dried Meat Powder
Intra-day Variation (%) 2.7 - 6.6%Dried Meat Powder

Table 3: LC-MS/MS Parameters for this compound Analysis

ParameterSetting
LC Column BEH C18 (100 mm x 2.1 mm, 1.7 µm)
Mobile Phase Methanol and 2mM Ammonium Formate
Elution Mode Gradient
Flow Rate 0.30 mL/min
Injection Volume 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Acquisition Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 335
Product Ions (m/z) 291, 127
Internal Standard This compound-d₅
IS Precursor Ion (m/z) 340.1
IS Product Ion (m/z) 101.9

Data compiled from reference.

Conclusion

The derivatization of AMOZ to this compound with 2-nitrobenzaldehyde is a robust and essential technique in the field of food safety and drug residue analysis. This chemical modification significantly enhances the analytical characteristics of AMOZ, enabling its sensitive and reliable quantification by methods such as ELISA and LC-MS/MS. The protocols and data presented in this guide provide a comprehensive resource for researchers to effectively implement and validate methods for the detection of this critical furaltadone metabolite. Adherence to detailed and standardized protocols is paramount for achieving accurate and reproducible results in the monitoring of nitrofuran residues.

References

Methodological & Application

Application Note: Quantitative Analysis of 2-NP-Amoz in Biological Matrices by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals involved in veterinary drug residue analysis and food safety.

Introduction Furaltadone, a nitrofuran antibiotic, is widely used in veterinary medicine due to its broad-spectrum antimicrobial activity and low cost.[1] However, its use in food-producing animals is banned in many countries due to concerns about the carcinogenic nature of its residues. Furaltadone is rapidly metabolized in vivo to a stable, tissue-bound metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ).[1] For analytical purposes, AMOZ is released from its protein-bound form by acid hydrolysis and then derivatized with 2-nitrobenzaldehyde (2-NBA) to form a more stable derivative, 5-(morpholinomethyl)-3-(2-nitrobenzyliden-amino)-2-oxazolidinone (2-NP-Amoz).[1][2] This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in various biological matrices. The use of a stable isotope-labeled internal standard, this compound-d5, ensures high accuracy and precision.[3]

Experimental Protocols

Protocol 1: Reagent and Standard Preparation
  • Reagents: Use LC-MS grade methanol, water, ethyl acetate, and acetonitrile. Analytical grade hydrochloric acid, 2-nitrobenzaldehyde (2-NBA), and potassium phosphate dibasic (K₂HPO₄) are also required.

  • Standard Stock Solutions:

    • Prepare a 1 mg/mL stock solution of this compound analytical standard in methanol.

    • Prepare a separate 1 mg/mL stock solution of the internal standard (IS), this compound-d5, in methanol.

    • Store stock solutions at 4°C in the dark.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the this compound stock solution with methanol to achieve concentrations ranging from 0.1 to 5.0 ng/mL.

    • Prepare a working internal standard solution (e.g., 100 ng/mL) by diluting the this compound-d5 stock solution with methanol.

Protocol 2: Sample Preparation (Hydrolysis and Derivatization)

This protocol is adapted from a validated method for dried meat powder and is applicable to other matrices like shrimp, fish, honey, and milk with minor modifications.

  • Sample Homogenization: Weigh 0.2 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

  • Spiking: Add a known amount of the internal standard (this compound-d5) working solution to each sample, blank, and calibration standard.

  • Hydrolysis and Derivatization:

    • Add 10 mL of 0.125 M hydrochloric acid.

    • Add 400 µL of 50 mM 2-nitrobenzaldehyde (2-NBA) in methanol.

    • Vortex the mixture for 1 minute.

    • Incubate at 37°C for 16 hours (overnight) for complete derivatization.

  • Neutralization and Extraction:

    • Cool the samples to room temperature.

    • Neutralize the mixture by adding 10 mL of 0.1 M K₂HPO₄ and 1 mL of 0.8 M sodium hydroxide.

    • Add 10 mL of ethyl acetate, vortex vigorously for 1 minute, and centrifuge at 4000 rpm for 10 minutes.

  • Evaporation and Reconstitution:

    • Transfer the upper organic layer (ethyl acetate) to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 1 mL of the initial mobile phase (e.g., a mixture of methanol and 2 mM ammonium formate).

    • Vortex to dissolve the residue and filter through a 0.22 µm syringe filter into an LC autosampler vial.

LC-MS/MS Analysis

Chromatographic Conditions

The chromatographic separation is critical for resolving the analyte from matrix interferences. A C18 reversed-phase column is commonly used.

ParameterCondition
LC System UPLC/UHPLC System
Column Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm)
Mobile Phase A 2 mM Ammonium Formate in Water
Mobile Phase B Methanol
Flow Rate 0.30 mL/min
Injection Volume 10 µL
Column Temp. 40°C
Gradient Elution (Example) Start at 95% A, ramp to 5% A over 5 min, hold for 2 min, return to initial conditions.
Mass Spectrometry Conditions

The analysis is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source in positive ion mode.

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temp. 350°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 600 L/hr
Acquisition Mode Multiple Reaction Monitoring (MRM)

MRM Transitions The selection of precursor and product ions is crucial for selectivity and sensitivity. The protonated molecule [M+H]⁺ is used as the precursor ion.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
This compound (Quantifier) 335.1291.01006617
This compound (Qualifier) 335.1127.01006633
This compound-d5 (IS) 340.1101.9100(Optimize)(Optimize)

Method Performance and Data Presentation

Method validation should be performed according to established guidelines to ensure reliability.

Linearity

A matrix-matched calibration curve is constructed by plotting the peak area ratio of this compound to this compound-d5 against the concentration.

ParameterResult
Calibration Range 0.1 - 5.0 µg/Kg
Regression Coefficient (r²) ≥ 0.99
Accuracy and Precision

Accuracy (as recovery) and precision (as relative standard deviation, RSD) are determined by analyzing spiked samples at multiple concentration levels.

Spiked Level (µg/Kg)nMean Recovery (%)Intra-day Precision (%RSD)
0.25 (0.5x MRPL) 681 - 1082.7 - 6.6
0.50 (1.0x MRPL) 681 - 1082.7 - 6.6
0.75 (1.5x MRPL) 681 - 1082.7 - 6.6
Limits of Detection and Quantification

The limits are determined based on the signal-to-noise ratio (S/N) from spiked samples.

ParameterValueBasis
Limit of Detection (LOD) ~0.04 µg/KgS/N ratio of 3
Limit of Quantification (LOQ) 0.13 µg/KgS/N ratio of 10

Visualizations

G Figure 1: General Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing node_weigh 1. Sample Weighing & IS Spiking node_deriv 2. Acid Hydrolysis & Derivatization (HCl, 2-NBA, 37°C, 16h) node_weigh->node_deriv node_extract 3. Neutralization & LLE (K2HPO4, NaOH, Ethyl Acetate) node_deriv->node_extract node_evap 4. Evaporation & Reconstitution node_extract->node_evap node_lcms 5. LC-MS/MS Analysis (C18, Gradient, ESI+, MRM) node_evap->node_lcms node_quant 6. Peak Integration & Quantification node_lcms->node_quant node_report 7. Final Report node_quant->node_report

Caption: Experimental workflow from sample preparation to final data reporting.

G Figure 2: Proposed Fragmentation of this compound cluster_products Collision-Induced Dissociation (CID) precursor Precursor Ion [M+H]+ This compound m/z = 335.1 product1 Product Ion (Quantifier) m/z = 291.0 precursor->product1 Loss of C2H4N product2 Product Ion (Qualifier) m/z = 127.0 precursor->product2 Complex fragmentation

Caption: Mass spectral fragmentation pathway of the this compound precursor ion.

References

sample preparation for 2-NP-Amoz analysis in fish tissue

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Determination of 2-NP-Amoz in Fish Tissue

Introduction

Furaltadone, a nitrofuran antibiotic, has been widely used in aquaculture due to its broad-spectrum antimicrobial activity. However, its use in food-producing animals has been banned in many countries due to concerns about the carcinogenic nature of its residues. After administration, furaltadone is rapidly metabolized to 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), which can bind to tissue proteins. These tissue-bound residues are persistent and can be released through consumption, posing a potential health risk.

To monitor the illegal use of furaltadone, regulatory methods focus on the detection of the stable, tissue-bound metabolite AMOZ. The standard analytical approach involves the acid-catalyzed release of AMOZ from proteins, followed by derivatization with 2-nitrobenzaldehyde (2-NBA). This reaction converts AMOZ into a more stable and readily detectable derivative, 2-nitrophenyl-AMOZ (this compound). This application note provides a detailed protocol for the sample preparation and analysis of this compound in fish tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique for this purpose.[1][2][3]

Principle

The analytical procedure is based on the hydrolysis of protein-bound AMOZ from homogenized fish tissue under acidic conditions. Simultaneously, the released AMOZ is derivatized with 2-nitrobenzaldehyde (2-NBA) to form this compound. The resulting derivative is then extracted from the aqueous matrix using a non-polar organic solvent, such as ethyl acetate. The extract is subjected to a clean-up procedure to remove interfering matrix components, followed by evaporation and reconstitution in a suitable solvent for LC-MS/MS analysis. Quantification is typically achieved using an internal standard to correct for matrix effects and variations in recovery.

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Fish Tissue Sample (2g) homogenize Homogenize Tissue sample->homogenize add_reagents Add 0.125 M HCl and 50 mM 2-NBA homogenize->add_reagents hydrolysis Hydrolysis & Derivatization (37°C, 16h) add_reagents->hydrolysis neutralize Neutralize with K2HPO4 and NaOH (pH ~7.3) hydrolysis->neutralize extract Liquid-Liquid Extraction with Ethyl Acetate neutralize->extract wash Wash Ethyl Acetate Layer with Water extract->wash evaporate Evaporate to Dryness (40-45°C, N2 stream) wash->evaporate reconstitute Reconstitute in MeOH/Water (50:50) evaporate->reconstitute filter Filter (0.22 µm) reconstitute->filter inject Inject into LC-MS/MS filter->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect quantify Quantification detect->quantify

Caption: Workflow for the analysis of this compound in fish tissue.

Apparatus and Reagents

Apparatus:

  • High-speed homogenizer

  • Analytical balance

  • 50 mL polypropylene centrifuge tubes

  • Vortex mixer

  • Shaking water bath or incubator

  • Centrifuge

  • pH meter

  • Nitrogen evaporator

  • Solid Phase Extraction (SPE) manifold (optional)

  • LC-MS/MS system with an electrospray ionization (ESI) source

Reagents:

  • AMOZ analytical standard

  • 2-Nitrobenzaldehyde (2-NBA)

  • Hydrochloric acid (HCl)

  • Potassium phosphate monobasic (KH2PO4)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate (HPLC grade)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid or acetic acid

  • Deionized water

  • Internal standard (e.g., AMOZ-d5)

Detailed Experimental Protocols

1. Standard and Reagent Preparation

  • 2-NBA Solution (50 mM): Prepare fresh by dissolving the appropriate amount of 2-NBA in methanol or dimethyl sulfoxide (DMSO).[2][4]

  • Hydrochloric Acid (0.125 M): Prepare by diluting concentrated HCl with deionized water.

  • Potassium Phosphate Solution (0.1 M): Dissolve KH2PO4 in deionized water.

  • Sodium Hydroxide Solution (0.8 M and 1 M): Dissolve NaOH pellets in deionized water.

  • Stock and Working Standards: Prepare stock solutions of AMOZ and the internal standard in a suitable solvent (e.g., methanol) and store them under appropriate conditions. Prepare working standard solutions by diluting the stock solutions.

2. Sample Preparation Protocol

  • Homogenization: Weigh approximately 2 g (± 0.1 g) of homogenized fish tissue into a 50 mL polypropylene centrifuge tube.

  • Hydrolysis and Derivatization:

    • Add 10 mL of 0.125 M HCl to the sample tube.

    • Add 400 µL of freshly prepared 50 mM 2-NBA solution.

    • Vortex the tube for 15-30 seconds to ensure thorough mixing.

    • Incubate the sample in a shaking water bath at 37°C for 16 hours (overnight).

  • Neutralization:

    • Cool the sample to room temperature.

    • Add 1 mL of 0.1 M K2HPO4 and 1 mL of 0.8 M NaOH.

    • Vortex the sample and measure the pH. Adjust the pH to approximately 7.3 ± 0.2 with 0.125 M HCl or NaOH.

  • Liquid-Liquid Extraction:

    • Add 12 mL of ethyl acetate to the neutralized sample.

    • Cap the tube and vortex vigorously for 1 minute.

    • Centrifuge at 3000-4000 rpm for 10 minutes to separate the layers.

    • Carefully transfer the upper ethyl acetate layer to a clean 15 mL tube.

  • Washing and Evaporation:

    • Add 2 mL of deionized water to the ethyl acetate extract, vortex, and centrifuge to remove water-soluble impurities. Discard the lower aqueous layer.

    • Evaporate the ethyl acetate extract to dryness under a gentle stream of nitrogen at 40-45°C.

  • Reconstitution:

    • Reconstitute the dried residue in 1 mL of a 50:50 (v/v) mixture of methanol and water.

    • Vortex to dissolve the residue.

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis Protocol

  • LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.

  • Mobile Phase: A gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile or methanol) is typical.

  • Flow Rate: A flow rate of 0.2-0.4 mL/min is generally appropriate.

  • Injection Volume: 5-20 µL.

  • MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard should be monitored for quantification and confirmation.

Data Presentation

The performance of analytical methods for AMOZ in various tissues is summarized below.

Table 1: Performance Characteristics of LC-MS/MS Methods for AMOZ Analysis

MatrixRecovery (%)LOQ (µg/kg)LOD (µg/kg)Reference
Fish Muscle94 - 112.9-0.003
Fish Muscle-< 1.0-
Fish Feeds95.6 - 102.8-0.05
Shrimp78.6 - 108.9-0.07 (ng/mL)
Shrimp81.1 - 105.3--

Table 2: Performance Characteristics of ELISA Methods for AMOZ Screening

MatrixRecovery (%)IC50 (ng/mL)LOD (ng/mL)Reference
Fish78.0 - 86.00.260.01
Fish-0.14 (µg/kg)0.025 (µg/kg)
Shrimp78.6 - 108.95.220.07

Conclusion

The described protocol provides a robust and reliable method for the extraction, derivatization, and quantification of the furaltadone metabolite AMOZ, as its this compound derivative, in fish tissue. The use of LC-MS/MS ensures high sensitivity and specificity, allowing for the detection of AMOZ at levels relevant to regulatory monitoring. Careful adherence to the sample preparation steps is critical for achieving accurate and reproducible results. This method can be effectively implemented in food safety laboratories for the surveillance of banned veterinary drug residues in seafood products.

References

Application Notes and Protocols for the Derivatization of AMOZ in Honey using 2-Nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nitrofuran antibiotics, including furaltadone, are prohibited for use in food-producing animals in many countries due to their potential carcinogenic and mutagenic properties.[1][2][3] Following administration, nitrofurans are rapidly metabolized, and their metabolites become bound to tissue proteins.[1][4] For furaltadone, the corresponding tissue-bound metabolite is 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ). Analysis of these stable, tissue-bound metabolites is the basis for monitoring the illegal use of nitrofuran antibiotics.

A critical step in the analysis of AMOZ is the release of the metabolite from the protein matrix through acid hydrolysis and subsequent derivatization to form a more stable and chromatographically suitable product. This is commonly achieved by reacting the freed AMOZ with 2-nitrobenzaldehyde (2-NBA), which results in the formation of the derivative NP-AMOZ. This application note provides a detailed protocol for the derivatization of AMOZ in honey samples with 2-nitrobenzaldehyde for subsequent analysis, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

1. Sample Preparation and Hydrolysis

The initial step involves the dilution of the honey sample and acid hydrolysis to release the protein-bound AMOZ metabolites.

  • Weigh 1 to 2 grams of a homogenized honey sample into a centrifuge tube.

  • Add 5 mL of 0.12 M Hydrochloric acid (HCl) or a similar acidic solution to the honey sample. For a 1-gram sample, an alternative is to add 4 mL of double-distilled water and 0.5 mL of 1 M HCl.

  • Vortex the mixture for 1 minute to ensure the honey is completely dissolved.

2. Derivatization with 2-Nitrobenzaldehyde (2-NBA)

Following hydrolysis, the released AMOZ is derivatized with 2-NBA.

  • Prepare a fresh 10 mM to 50 mM solution of 2-nitrobenzaldehyde in dimethyl sulfoxide (DMSO). For a 10 mM solution, dissolve 15.2 mg of 2-nitrobenzaldehyde in 10 mL of DMSO.

  • Add 250 to 300 µL of the 2-nitrobenzaldehyde solution to the acidified honey sample.

  • Gently mix the contents of the tube.

  • Incubate the mixture overnight (approximately 18 hours) at 37 °C to allow for complete derivatization. A shorter incubation of 1 hour at 37°C has also been described.

3. Post-Derivatization Cleanup

After derivatization, the sample must be neutralized and cleaned up to remove interfering substances before analysis.

  • Cool the sample to room temperature.

  • Adjust the pH of the solution to approximately 7 by adding 6 mL of 0.1 M dibasic potassium phosphate (K2HPO4) and 0.4 mL of 1 M Sodium Hydroxide (NaOH).

  • Perform a liquid-liquid extraction by adding 5 mL of ethyl acetate. Mix gently for 1 minute.

  • Centrifuge the sample to separate the organic and aqueous phases.

  • Alternatively, a solid-phase extraction (SPE) cleanup can be employed. This often involves a two-step SPE process to remove sugars and other matrix components, providing a cleaner extract and sample enrichment.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the 2-NP-Amoz derivatization protocol in honey.

ParameterValueReference
Sample Weight 1 - 2 g
Acid for Hydrolysis 0.12 M HCl
Derivatizing Agent 2-Nitrobenzaldehyde (in DMSO)
Derivatizing Agent Conc. 10 mM - 50 mM
Derivatization Time 1 - 18 hours
Derivatization Temperature 37 °C
Neutralizing Agent 0.1 M K2HPO4 and 1 M NaOH
Extraction Solvent Ethyl Acetate

Experimental Workflow Diagram

The following diagram illustrates the workflow for the derivatization of AMOZ in honey samples.

DerivatizationWorkflow SamplePrep Sample Preparation Hydrolysis Acid Hydrolysis SamplePrep->Hydrolysis Add Honey Sample (1-2g) Add 0.12 M HCl Derivatization Derivatization with 2-NBA Hydrolysis->Derivatization Add 2-NBA in DMSO Incubate at 37°C Neutralization Neutralization Derivatization->Neutralization Cool to Room Temp Add K2HPO4 and NaOH to pH 7 Extraction Extraction/Cleanup Neutralization->Extraction Add Ethyl Acetate or Perform SPE Analysis LC-MS/MS Analysis Extraction->Analysis Inject Organic Layer or Eluted Sample

References

Application Notes and Protocols for the Use of 2-NP-Amoz-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of analytical chemistry, particularly in pharmacokinetic and food safety analysis, the use of stable isotope-labeled internal standards is the gold standard for achieving accurate and precise quantification of target analytes. This is especially critical when employing highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). 2-NP-Amoz-d5 is the deuterated stable isotope-labeled internal standard for this compound. This compound is the derivatized form of AMOZ (3-amino-5-morpholinomethyl-2-oxazolidinone), which is the tissue-bound metabolite of the banned nitrofuran antibiotic, furaltadone.[1] The use of furaltadone in food-producing animals is prohibited in many countries due to concerns about the carcinogenicity of its residues.[2] Therefore, sensitive and reliable methods are required to monitor for the presence of AMOZ in various food matrices.

This document provides detailed application notes and protocols for the use of this compound-d5 as an internal standard for the quantitative analysis of this compound in various biological matrices by LC-MS/MS. The use of a deuterated internal standard like this compound-d5 is crucial as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, thus providing a more accurate quantification.

Principle of the Method

The analytical method involves the extraction of the tissue-bound AMOZ metabolite from the sample matrix through acid hydrolysis. The released AMOZ is then derivatized with 2-nitrobenzaldehyde (2-NBA) to form the more stable and readily ionizable derivative, this compound.[1] A known amount of the internal standard, this compound-d5, is added at the beginning of the sample preparation process to correct for analyte losses during extraction and for variations in instrument response. The extract is then analyzed by LC-MS/MS, typically in the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Quantification is achieved by comparing the peak area ratio of the analyte (this compound) to the internal standard (this compound-d5) against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Quantitative Data Summary

The following tables summarize typical quantitative data for the analysis of this compound using this compound-d5 as an internal standard. These values are indicative and may vary depending on the specific matrix, instrumentation, and laboratory conditions.

Table 1: LC-MS/MS MRM Transitions and Collision Energies

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound335.1291.115
127.025
This compound-d5340.1101.920

Data compiled from publicly available research.[1]

Table 2: Method Performance Characteristics

ParameterTypical Value
Calibration Curve Range0.1 - 5.0 µg/kg
Limit of Quantification (LOQ)0.13 µg/kg
Mean Recovery81% - 108%
Intra-day Precision (RSD)2.7% - 6.6%

Data is indicative and based on studies of AMOZ in dried meat powder.[1]

Experimental Protocols

Materials and Reagents
  • This compound analytical standard

  • This compound-d5 internal standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Hydrochloric acid (HCl)

  • 2-Nitrobenzaldehyde (2-NBA)

  • Ethyl acetate

  • Di-potassium hydrogen orthophosphate

  • Ammonia solution

  • Solid Phase Extraction (SPE) cartridges (e.g., SDB-L)

Preparation of Standard Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and this compound-d5 in methanol to prepare individual stock solutions of 1 mg/mL. Store at 4°C.

  • Working Standard Solutions: Prepare a series of working standard solutions of this compound by serial dilution of the stock solution with methanol to achieve concentrations ranging from 0.1 ng/mL to 5 ng/mL.

  • Internal Standard Spiking Solution: Prepare a working solution of this compound-d5 at a concentration of 100 ng/mL in methanol.

Sample Preparation Protocol (Dried Meat Powder Example)
  • Sample Homogenization: Homogenize the meat powder sample to ensure uniformity.

  • Weighing and Spiking: Weigh 2.0 g of the homogenized sample into a centrifuge tube. Add a known amount of the this compound-d5 internal standard spiking solution.

  • Hydrolysis and Derivatization:

    • Add 5 mL of 0.1 M HCl.

    • Add 200 µL of 50 mM 2-nitrobenzaldehyde in methanol.

    • Vortex the sample for 1 minute.

    • Incubate overnight (approximately 16 hours) in a water bath at 37°C.

  • Neutralization and Extraction:

    • Cool the sample to room temperature.

    • Adjust the pH to approximately 7.0 by adding 10 mL of 0.2 M di-potassium hydrogen orthophosphate solution and 800 µL of 1 M ammonia solution.

    • Add 10 mL of ethyl acetate, vortex for 1 minute, and centrifuge at 4,500 x g for 15 minutes.

  • Solid Phase Extraction (SPE) Cleanup:

    • Condition an SDB-L SPE cartridge with methanol followed by water.

    • Load the supernatant from the extraction step onto the SPE cartridge.

    • Wash the cartridge with 5 mL of water and then 5 mL of hexane.

    • Elute the analytes with ethyl acetate.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of 60% methanol in water.

    • Filter the reconstituted sample through a 0.22 µm filter before injection into the LC-MS/MS system.

LC-MS/MS Analysis
  • LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm) is commonly used.

  • Mobile Phase: A gradient elution with mobile phase A (e.g., 2 mM ammonium formate in water) and mobile phase B (e.g., methanol) is typically employed.

  • Flow Rate: A flow rate of 0.3 mL/min is a common starting point.

  • Injection Volume: 10 µL.

  • MS Detection: Electrospray ionization in positive ion mode (ESI+) with Multiple Reaction Monitoring (MRM) is used.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Homogenized Sample Spike Spike with this compound-d5 Sample->Spike Add Internal Standard Hydrolysis Acid Hydrolysis & Derivatization with 2-NBA Spike->Hydrolysis Release & Derivatize Analyte Neutralization Neutralization Hydrolysis->Neutralization Extraction Liquid-Liquid or Solid Phase Extraction Neutralization->Extraction Evaporation Evaporation Extraction->Evaporation Isolate Analytes Reconstitution Reconstitution Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis (MRM) Reconstitution->LC_MSMS Inject Sample Data_Processing Data Processing LC_MSMS->Data_Processing Acquire Data Quantification Quantification Data_Processing->Quantification Peak Integration & Ratio Calculation

Caption: Experimental workflow for the quantification of this compound.

Derivatization_Reaction AMOZ AMOZ (Metabolite) 3-amino-5-morpholinomethyl-2-oxazolidinone NP_AMOZ This compound (Derivatized Analyte) 5-(morpholinomethyl)-3-(2-nitrobenzylidenamino)-2-oxazolidinone AMOZ->NP_AMOZ + 2-NBA (Acid Hydrolysis) NBA 2-Nitrobenzaldehyde (2-NBA)

Caption: Derivatization of AMOZ to this compound.

References

Application Notes and Protocols for Monoclonal Antibody Production for 2-NP-Amoz Detection

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Furaltadone, a nitrofuran antibiotic, is prohibited for use in food-producing animals in many countries due to the carcinogenic and mutagenic properties of its residues.[1] The primary metabolite of furaltadone, 3-amino-5-methylmorpholino-2-oxazolidinone (AMOZ), covalently binds to tissue proteins, forming stable residues.[1][2] For analytical purposes, these bound residues are released via acid hydrolysis and then derivatized with 2-nitrobenzaldehyde to form a stable derivative, 2-NP-AMOZ, which serves as the target analyte for detection.[1][3]

This document provides a comprehensive guide to the production of specific monoclonal antibodies (mAbs) against this compound and their application in developing a sensitive indirect competitive enzyme-linked immunosorbent assay (ic-ELISA). The protocols outlined are intended for researchers, scientists, and professionals in drug development and food safety monitoring.

Overall Experimental Workflow

The production and application of monoclonal antibodies for this compound detection involve a multi-stage process. It begins with the chemical synthesis of a hapten and its conjugation to carrier proteins to create an immunogen. This is followed by animal immunization, hybridoma cell line development, and subsequent antibody screening, purification, and characterization. Finally, the purified antibody is used to develop a sensitive immunoassay for the target analyte.

G cluster_0 Antigen Preparation cluster_1 Monoclonal Antibody Production cluster_2 Antibody & Assay Development A Synthesis of CPAMOZ Hapten B Conjugation to Carrier Proteins (BSA and OVA) A->B Activation C Immunogen (CPAMOZ-BSA) Coating Antigen (CPAMOZ-OVA) B->C D Mouse Immunization C->D L ic-ELISA Development C->L E Spleen Cell Isolation D->E F Cell Fusion with Myeloma Cells E->F G HAT Selection of Hybridomas F->G H Screening by ic-ELISA G->H I Cloning & Expansion of Positive Hybridomas H->I J Antibody Purification I->J K Antibody Characterization J->K K->L M Detection of This compound L->M

Figure 1: Overall workflow for this compound mAb production and assay development.

Experimental Protocols

Protocol 1: Preparation of Immunogen and Coating Antigen

The generation of antibodies against small molecules like AMOZ requires them to be conjugated to larger carrier proteins. A derivative, carboxyphenyl AMOZ (CPAMOZ), is first synthesized to facilitate this conjugation.

A. Synthesis of Carboxyphenyl AMOZ (CPAMOZ)

  • Dissolve 1.5 mmol of 4-carboxybenzaldehyde in 5 mL of dried methanol.

  • Add 1.0 mmol of AMOZ to the solution.

  • Reflux the reaction mixture at 65°C overnight. The formation of CPAMOZ can be monitored by thin-layer chromatography.

  • Precipitate the resulting CPAMOZ, wash it with ethanol, and dry it under a vacuum at room temperature.

B. Conjugation of CPAMOZ to Carrier Proteins (BSA and OVA)

  • Activate the CPAMOZ hapten: React 10 µmol of CPAMOZ with 20 µmol of N-hydroxysuccinimide (NHS) and 20 µmol of N,N'-dicyclohexylcarbodiimide (DCC) in 500 µL of DMF for 12 hours at room temperature.

  • Centrifuge the activated CPAMOZ mixture at 2500 x g for 10 minutes.

  • Prepare the carrier protein solution: Dissolve 90 mg of bovine serum albumin (BSA) for the immunogen or 60 mg of ovalbumin (OVA) for the coating antigen in 9.5 mL of PBS (pH 7.4).

  • Add the supernatant containing the activated CPAMOZ dropwise to the stirring carrier protein solution.

  • Allow the conjugation reaction to proceed overnight at 4°C with constant stirring.

  • Purify the conjugates by dialyzing against 0.1 M PBS (pH 7.4) for 72 hours at 4°C, with at least three buffer changes.

  • Store the purified CPAMOZ-BSA (immunogen) and CPAMOZ-OVA (coating antigen) at -20°C.

G AMOZ AMOZ CPAMOZ CPAMOZ (Hapten) AMOZ->CPAMOZ Reflux @ 65°C CB 4-Carboxybenzaldehyde CB->CPAMOZ Reflux @ 65°C Activated_CPAMOZ Activated CPAMOZ CPAMOZ->Activated_CPAMOZ Activation NHS_DCC NHS / DCC in DMF NHS_DCC->Activated_CPAMOZ Immunogen CPAMOZ-BSA (Immunogen) Activated_CPAMOZ->Immunogen Coating_Antigen CPAMOZ-OVA (Coating Antigen) Activated_CPAMOZ->Coating_Antigen BSA BSA BSA->Immunogen OVA OVA OVA->Coating_Antigen

Figure 2: Synthesis pathway for immunogen and coating antigen preparation.

Protocol 2: Monoclonal Antibody Production via Hybridoma Technology

Hybridoma technology involves fusing antibody-producing B cells with immortal myeloma cells to generate hybrid cell lines that continuously produce a specific monoclonal antibody.

  • Immunization:

    • Emulsify 100 µg of the CPAMOZ-BSA immunogen in Freund's complete adjuvant.

    • Immunize 6-8 week old female BALB/c mice with the emulsion.

    • Administer two subsequent booster injections at 2-week intervals using the same dose of immunogen emulsified in Freund's incomplete adjuvant.

    • Three days before cell fusion, administer a final boost intraperitoneally without adjuvant to maximize the number of antibody-producing cells in the spleen.

    • Collect blood from the tail two weeks after the final immunization to test the antiserum titer via indirect ELISA. Select the mouse with the highest titer for fusion.

  • Cell Fusion:

    • Euthanize the selected mouse and aseptically harvest the spleen.

    • Prepare a single-cell suspension of splenocytes.

    • Fuse the splenocytes with SP2/0 myeloma cells at a ratio of approximately 5:1 using polyethylene glycol (PEG) as the fusing agent.

  • Selection and Screening:

    • Plate the fused cells in 96-well plates containing HAT (Hypoxanthine-Aminopterin-Thymidine) selection medium. This medium selectively allows the growth of fused hybridoma cells while unfused myeloma and spleen cells die off.

    • After 10-14 days, screen the supernatants from wells with growing hybridoma colonies for the presence of specific antibodies using an indirect competitive ELISA with CPAMOZ-OVA as the coating antigen.

  • Cloning and Expansion:

    • Select hybridoma cells from the positive wells and subclone them using the limiting dilution method to ensure monoclonality.

    • Re-screen the subclones to identify a stable, high-producing monoclonal cell line.

    • Expand the selected clone in vitro in cell culture flasks or in vivo by injecting the cells into the peritoneal cavity of pristane-primed mice to produce ascites fluid rich in the monoclonal antibody.

Protocol 3: Monoclonal Antibody Purification

Purification is necessary to isolate the monoclonal antibody from cell culture supernatant or ascites fluid. Affinity chromatography using Protein A or Protein G is the most common and effective method.

  • Preparation: Equilibrate a Protein A or Protein G affinity column with a binding buffer (e.g., 20 mM sodium phosphate, pH 7.0).

  • Loading: Load the clarified cell culture supernatant or ascites fluid onto the column. The Fc region of the IgG antibody will bind to the Protein A/G ligand.

  • Washing: Wash the column extensively with the binding buffer to remove non-specifically bound proteins and other contaminants.

  • Elution: Elute the bound antibody using a low-pH elution buffer (e.g., 0.1 M glycine, pH 2.5-3.0). Collect the fractions into tubes containing a neutralization buffer (e.g., 1 M Tris, pH 8.5) to immediately restore the pH and prevent antibody denaturation.

  • Buffer Exchange: Pool the antibody-containing fractions and perform a buffer exchange into a suitable storage buffer (e.g., PBS, pH 7.4) using dialysis or a desalting column.

  • Concentration and Storage: Concentrate the purified antibody if necessary and store at 4°C for short-term use or at -20°C or -80°C for long-term storage.

Protocol 4: Indirect Competitive ELISA (ic-ELISA) for this compound Detection

The ic-ELISA is a sensitive method for quantifying this compound. In this format, free this compound in the sample competes with the CPAMOZ-OVA coated on the plate for binding to a limited amount of the specific monoclonal antibody. The signal is inversely proportional to the concentration of this compound in the sample.

  • Coating: Coat a 96-well microtiter plate with 100 µL/well of CPAMOZ-OVA (e.g., 1 µg/mL in 50 mM carbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with PBST (PBS with 0.05% Tween 20).

  • Blocking: Add 200 µL/well of a blocking buffer (e.g., 1% OVA in PBS) and incubate for 1 hour at 37°C to prevent non-specific binding.

  • Washing: Repeat the washing step (Step 2).

  • Competitive Reaction: Add 50 µL of the this compound standard or sample extract to each well, followed immediately by 50 µL of the diluted anti-2-NP-Amoz monoclonal antibody. Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step (Step 2).

  • Detection: Add 100 µL/well of an HRP-conjugated secondary antibody (e.g., Goat Anti-Mouse IgG-HRP) diluted in blocking buffer. Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step (Step 2).

  • Substrate Addition: Add 100 µL/well of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution and incubate in the dark at room temperature for 15-20 minutes.

  • Stopping Reaction: Stop the reaction by adding 50 µL/well of 2 M H₂SO₄.

  • Reading: Measure the absorbance at 450 nm using a microplate reader. The color intensity is inversely proportional to the amount of this compound in the sample.

G cluster_steps ic-ELISA Principle cluster_scenario1 Low this compound in Sample cluster_scenario2 High this compound in Sample s1 1. Coating CPAMOZ-OVA is immobilized on the plate. s2 2. Competition Sample (containing free this compound) and primary mAb are added. mAb binds to either coated antigen or free antigen. s3 3. Detection Enzyme-linked secondary antibody binds to the primary mAb that is captured on the plate. s4 4. Signal Substrate is added, producing a color signal. High this compound in sample = Low Signal. A_mAb mAb A_coated Coated Antigen A_mAb->A_coated A_secAb Sec-Ab -HRP A_secAb->A_mAb A_substrate Substrate A_product Color Product A_substrate->A_product B_mAb mAb B_free Free This compound B_mAb->B_free B_secAb Sec-Ab -HRP B_substrate Substrate B_coated Coated Antigen B_product No/Low Color B_substrate->B_product

References

Application Notes and Protocols for Solid-Phase Extraction of 2-NP-Amoz from Milk

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the solid-phase extraction (SPE) of 2-nitro-p-anisole (2-NP-Amoz) from milk samples. This compound is the derivatized form of the furaltadone metabolite, 3-amino-5-methylmorpholino-2-oxazolidinone (AMOZ), a marker residue for the illegal use of the nitrofuran antibiotic furaltadone in food-producing animals. The analysis of these residues is critical for food safety and regulatory compliance.

The protocol herein describes the necessary steps from sample preparation, including acid hydrolysis and derivatization, through to solid-phase extraction for sample cleanup and concentration prior to instrumental analysis, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Principles

The analytical method for determining furaltadone use involves the detection of its tissue-bound metabolite, AMOZ. As AMOZ is not stable in its free form, the analytical procedure requires an acid hydrolysis step to release the bound metabolite from proteins. Subsequently, the released AMOZ is derivatized with 2-nitrobenzaldehyde (2-NBA) to form a stable nitrophenyl derivative, this compound.

Following derivatization, the complex milk matrix, which contains fats, proteins, and other interfering substances, must be cleaned up. Solid-phase extraction (SPE) is a robust and effective technique for this purpose. A reversed-phase SPE cartridge is commonly employed to retain the relatively nonpolar this compound derivative while allowing polar matrix components to be washed away. The purified analyte is then eluted with an organic solvent, concentrated, and subjected to LC-MS/MS analysis for sensitive and selective quantification.

Quantitative Data Summary

The following tables summarize the performance characteristics of methods for the analysis of nitrofuran metabolites, including AMOZ (as its this compound derivative), in milk. These values are representative of what can be achieved using the described protocol in conjunction with LC-MS/MS.

Table 1: Method Detection and Quantification Limits

Analyte (Metabolite)DerivativeMatrixLimit of Detection (LOD) (µg/kg)Limit of Quantification (LOQ) (µg/kg)
AMOZThis compoundMilk≤ 0.2[1]0.5 - 1.0[2]
AOZ2-NP-AOZMilk≤ 0.2[1]0.5 - 1.0[2]
SEM2-NP-SEMMilk≤ 0.2[1]0.5 - 1.0
AHD2-NP-AHDMilk≤ 0.20.5 - 1.0

Table 2: Recovery and Precision Data

Analyte (Metabolite)Spiking Level (µg/kg)MatrixRecovery (%)Relative Standard Deviation (RSD) (%)
AMOZ1.0Milk83 - 104< 13
AMOZ2.0Milk83 - 104< 13
AMOZ4.0Milk83 - 104< 13
AMOZ0.5 - 20.0Milk85 - 120Not Specified

Experimental Workflow Diagram

SPE_Workflow Figure 1. Experimental Workflow for this compound Analysis in Milk cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis sample 1. Milk Sample Collection (2.0 g homogenized milk) hydrolysis 2. Acid Hydrolysis & Derivatization Add HCl and 2-Nitrobenzaldehyde. Incubate overnight at 37°C. sample->hydrolysis neutralize 3. Neutralization Adjust pH to ~7.0 hydrolysis->neutralize extract 4. Liquid-Liquid Extraction Add Ethyl Acetate, vortex, and centrifuge. neutralize->extract condition 5. Cartridge Conditioning (e.g., Methanol then Water) extract->condition Transfer Supernatant load 6. Sample Loading (Load supernatant from LLE) condition->load wash 7. Washing (Remove interferences, e.g., Water/Methanol mixture) load->wash elute 8. Elution (Elute this compound, e.g., Ethyl Acetate or Acetonitrile) wash->elute evaporate 9. Evaporation & Reconstitution (Evaporate eluate to dryness and reconstitute in mobile phase) elute->evaporate lcms 10. LC-MS/MS Analysis (Quantification of this compound) evaporate->lcms

Caption: Figure 1. Experimental Workflow for this compound Analysis in Milk

Detailed Experimental Protocol

This protocol is a synthesized procedure based on common practices for the analysis of nitrofuran metabolites in milk. A polymeric reversed-phase SPE cartridge (e.g., Oasis HLB or equivalent) is recommended for its broad retention of the derivatized analyte and effective cleanup.

Materials and Reagents
  • Homogenized whole milk

  • Hydrochloric acid (HCl), concentrated

  • 2-Nitrobenzaldehyde (2-NBA) solution (e.g., 50 mM in DMSO)

  • Dipotassium hydrogen phosphate (K₂HPO₄) solution, 1 M

  • Ethyl acetate, HPLC grade

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Deionized water

  • Reversed-phase SPE cartridges (e.g., Polymeric, 60 mg, 3 mL)

  • Centrifuge tubes, 15 mL polypropylene

  • Vortex mixer

  • Centrifuge

  • SPE vacuum manifold

  • Nitrogen evaporator

  • LC-MS/MS system

Procedure

1. Sample Preparation, Hydrolysis, and Derivatization 1.1. Weigh 2.0 ± 0.05 g of homogenized milk into a 15 mL polypropylene centrifuge tube. 1.2. Add 5 mL of 0.1 M HCl solution. 1.3. Add 100 µL of 50 mM 2-nitrobenzaldehyde solution. 1.4. Vortex the sample for 1 minute to ensure thorough mixing. 1.5. Incubate the sample overnight (approximately 16 hours) in a water bath or incubator at 37°C. This step facilitates both the hydrolysis of protein-bound metabolites and the derivatization reaction.

2. Neutralization and Extraction 2.1. After incubation, allow the sample to cool to room temperature. 2.2. Add 0.5 mL of 1 M K₂HPO₄ solution to begin neutralizing the acid. Adjust the pH to approximately 7.0 ± 0.5 using a suitable base (e.g., 1 M NaOH), checking with a pH meter or pH paper. 2.3. Add 5 mL of ethyl acetate to the tube. 2.4. Vortex vigorously for 1 minute to extract the this compound derivative into the organic phase. 2.5. Centrifuge the sample at 4000 x g for 10 minutes at 4°C. 2.6. Carefully transfer the upper ethyl acetate layer (supernatant) to a clean tube for the SPE procedure.

3. Solid-Phase Extraction (SPE) Cleanup 3.1. Cartridge Conditioning:

  • Place the SPE cartridges on a vacuum manifold.
  • Pass 3 mL of methanol through the cartridge.
  • Pass 3 mL of deionized water through the cartridge. Do not allow the cartridge to go dry. 3.2. Sample Loading:
  • Load the ethyl acetate supernatant from step 2.6 onto the conditioned SPE cartridge.
  • Apply a gentle vacuum to pass the sample through the sorbent at a flow rate of approximately 1-2 mL/min. 3.3. Washing:
  • Wash the cartridge with 3 mL of a 5% methanol in water solution to remove polar interferences.
  • Dry the cartridge under a full vacuum for 5 minutes to remove any residual water. 3.4. Elution:
  • Place clean collection tubes inside the manifold.
  • Elute the this compound from the cartridge with 4 mL of ethyl acetate or acetonitrile. Collect the eluate.

4. Final Sample Preparation and Analysis 4.1. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. 4.2. Reconstitute the dried residue in 1 mL of a suitable solvent, typically the initial mobile phase of the LC-MS/MS system (e.g., 50:50 acetonitrile:water). 4.3. Vortex briefly to dissolve the residue. 4.4. Transfer the final extract to an autosampler vial for analysis by LC-MS/MS.

Logical Relationship Diagram: SPE Mechanism

SPE_Mechanism Figure 2. Reversed-Phase SPE Mechanism for this compound cluster_steps SPE Steps cluster_sorbent Reversed-Phase Sorbent (e.g., C18/Polymeric) Load Sample Loading (Aqueous/Organic Extract) Wash Washing (Polar Solvent, e.g., 5% MeOH) Load->Wash Analyte This compound (Retained) Load->Analyte Analyte retained by hydrophobic interaction Polar_Int Polar Interferences (Pass Through) Load->Polar_Int Interferences not retained Elute Elution (Nonpolar Solvent, e.g., Ethyl Acetate) Wash->Elute Wash->Polar_Int Washes away remaining interferences Analyte_Eluted This compound (Eluted) Elute->Analyte_Eluted Disrupts hydrophobic interaction, releasing analyte

Caption: Figure 2. Reversed-Phase SPE Mechanism for this compound

References

Application Notes and Protocols: 2-NP-Amoz in Veterinary Drug Residue Testing

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Furaltadone, a nitrofuran antibiotic, has been widely banned for use in food-producing animals due to concerns over the carcinogenicity of its residues. Following administration, furaltadone is rapidly metabolized to 3-amino-5-methylmorpholino-2-oxazolidinone (AMOZ), which becomes covalently bound to tissue proteins. This tissue-bound nature makes AMOZ a stable and persistent marker residue for detecting the illegal use of furaltadone.

For analytical purposes, AMOZ is released from the tissue matrix through acid hydrolysis and then derivatized with 2-nitrobenzaldehyde to form 2-NP-Amoz (5-(Morpholinomethyl)-3-(2-nitrobenzylidenamino)-2-oxazolidinone). This derivatization step is crucial as it creates a stable, chromophoric molecule that is amenable to detection by various analytical techniques, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assays (ELISA). These application notes provide detailed protocols for the detection of this compound in various animal-derived matrices.

Logical Relationship of Furaltadone Metabolism and Detection

The following diagram illustrates the transformation of the parent drug, furaltadone, into its tissue-bound metabolite, AMOZ, and subsequently into the detectable derivative, this compound.

Furaltadone_Metabolism Furaltadone Furaltadone (Parent Drug) AMOZ AMOZ (Tissue-Bound Metabolite) Furaltadone->AMOZ Metabolism in vivo NP_Amoz This compound (Detected Derivative) AMOZ->NP_Amoz Acid Hydrolysis & Derivatization with 2-Nitrobenzaldehyde LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenization 1. Sample Homogenization Spiking 2. Spiking with Internal Standard Homogenization->Spiking Hydrolysis 3. Acid Hydrolysis & Derivatization Spiking->Hydrolysis Extraction 4. Liquid-Liquid Extraction Hydrolysis->Extraction Evaporation 5. Evaporation to Dryness Extraction->Evaporation Reconstitution 6. Reconstitution Evaporation->Reconstitution Filtration 7. Filtration Reconstitution->Filtration LC_Separation 8. LC Separation Filtration->LC_Separation MS_Detection 9. MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification 10. Quantification MS_Detection->Quantification Confirmation 11. Confirmation Quantification->Confirmation

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Recovery of 2-NP-Amoz in Samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 2-NP-Amoz. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve issues related to low recovery of this compound in various sample matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it analyzed?

A1: this compound (5-(morpholin-4-ylmethyl)-3-[(E)-(2-nitrophenyl)methylideneamino]-1,3-oxazolidin-2-one) is a derivatized metabolite of the nitrofuran antibiotic furaltadone.[1] Furaltadone itself is unstable in vivo and is rapidly metabolized to 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ). For analytical purposes, particularly in food safety testing of animal-derived products, AMOZ is derivatized with 2-nitrobenzaldehyde to form the more stable and readily detectable this compound.[2][3] This derivatization is essential for accurate quantification using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Q2: What is a typical recovery rate for this compound?

A2: Acceptable recovery rates for this compound can vary depending on the sample matrix and the complexity of the analytical method. However, published methods often report recovery rates in the range of 80% to 110%.[3] Consistently low recovery (e.g., below 75%) indicates a potential issue in the analytical workflow that needs to be addressed.

Q3: What are the most common causes of low this compound recovery?

A3: Low recovery of this compound can stem from several factors throughout the analytical process. The most common culprits include:

  • Inefficient Sample Preparation: Incomplete acid hydrolysis to release bound AMOZ, suboptimal derivatization reaction conditions, or losses during extraction and cleanup steps.

  • Analyte Degradation: this compound may be susceptible to degradation under certain pH, temperature, or light conditions.

  • Matrix Effects: Co-eluting substances from the sample matrix can suppress the ionization of this compound in the mass spectrometer, leading to an underestimation of its concentration.

  • Instrumental Issues: Problems with the HPLC/UPLC system or the mass spectrometer can also contribute to poor recovery.

Troubleshooting Guide for Low Recovery of this compound

Low recovery of this compound is a common challenge that can be systematically addressed. This guide provides a step-by-step approach to identify and resolve the root cause of the problem.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low recovery of this compound.

Troubleshooting_Workflow start Low Recovery of this compound Detected sample_prep Step 1: Evaluate Sample Preparation start->sample_prep hydrolysis Check Acid Hydrolysis - Complete tissue disruption? - Correct acid concentration and temperature? sample_prep->hydrolysis If hydrolysis is suspected derivatization Check Derivatization Reaction - Fresh 2-nitrobenzaldehyde? - Optimal pH and reaction time? sample_prep->derivatization If derivatization is incomplete extraction Check Extraction & Cleanup - Appropriate SPE/LLE solvent? - pH adjustment correct? - Evaporation conditions too harsh? sample_prep->extraction If extraction is inefficient stability Step 2: Investigate Analyte Stability hydrolysis->stability derivatization->stability extraction->stability ph_temp Assess pH and Temperature Effects - Are solutions stored properly? - Is there excessive heat during evaporation? stability->ph_temp light Evaluate Light Sensitivity - Are samples protected from light? stability->light matrix Step 3: Assess Matrix Effects ph_temp->matrix light->matrix post_spike Perform Post-Extraction Spike - Compare response to pre-extraction spike. matrix->post_spike dilution Analyze Diluted Samples - Does dilution improve recovery? matrix->dilution instrument Step 4: Verify Instrument Performance post_spike->instrument dilution->instrument lc_params Check LC Parameters - Column integrity? - Mobile phase composition correct? instrument->lc_params ms_params Check MS Parameters - Source conditions optimized? - Detector functioning correctly? instrument->ms_params solution Problem Resolved lc_params->solution ms_params->solution

Caption: Troubleshooting workflow for low this compound recovery.

Detailed Troubleshooting Steps

Step 1: Evaluate Sample Preparation

The sample preparation process, which includes acid hydrolysis, derivatization, and extraction, is a critical stage where significant analyte loss can occur.

  • Acid Hydrolysis:

    • Issue: Incomplete release of protein-bound AMOZ from the tissue matrix.

    • Troubleshooting:

      • Ensure complete homogenization and disruption of the sample tissue.

      • Verify the concentration and volume of the acid used for hydrolysis.

      • Confirm that the hydrolysis was performed at the correct temperature and for the specified duration. Amide hydrolysis is typically facilitated by heating with a dilute acid.[4]

  • Derivatization Reaction:

    • Issue: Incomplete conversion of AMOZ to this compound.

    • Troubleshooting:

      • Use a fresh solution of 2-nitrobenzaldehyde, as the reagent can degrade over time.

      • Optimize the pH of the reaction mixture. The derivatization reaction is pH-dependent.

      • Ensure the reaction is allowed to proceed for a sufficient amount of time.

  • Extraction and Cleanup (SPE or LLE):

    • Issue: Loss of this compound during the extraction or solid-phase extraction (SPE) cleanup steps.

    • Troubleshooting for Liquid-Liquid Extraction (LLE):

      • Ensure the pH of the aqueous phase is adjusted to neutralize this compound, maximizing its partitioning into the organic solvent.

      • Select an appropriate extraction solvent with a polarity that matches this compound.

      • Optimize the solvent-to-sample volume ratio; multiple extractions with smaller volumes are generally more efficient.

      • Avoid overly vigorous shaking that can lead to emulsion formation. "Salting out" by adding salts like sodium sulfate can sometimes improve recovery of more polar analytes.

    • Troubleshooting for Solid-Phase Extraction (SPE):

      • Verify that the sorbent chemistry is appropriate for retaining this compound.

      • Ensure the SPE cartridge is properly conditioned and not allowed to dry out before sample loading.

      • Optimize the pH of the loading and wash solutions to ensure retention of the analyte.

      • Use a wash solvent that is strong enough to remove interferences but not so strong that it elutes this compound.

      • Ensure the elution solvent is strong enough to fully recover the analyte from the sorbent.

Parameter Potential Issue Recommended Action
Acid Hydrolysis Incomplete release of AMOZVerify acid concentration, temperature, and time. Ensure complete sample homogenization.
Derivatization Incomplete reactionUse fresh 2-nitrobenzaldehyde. Optimize pH and reaction time.
LLE Solvent Poor partitioningSelect a solvent with appropriate polarity for this compound.
SPE Sorbent Inadequate retentionChoose a sorbent with the correct chemistry (e.g., reversed-phase).
Extraction pH Analyte is chargedAdjust pH to neutralize this compound for better extraction.
Elution Solvent Incomplete elutionIncrease solvent strength or volume.

Step 2: Investigate Analyte Stability

While specific stability data for this compound is limited, general chemical principles suggest potential for degradation.

  • pH and Temperature Stability:

    • Issue: Degradation of this compound in highly acidic or basic solutions, or at elevated temperatures. Amide bonds can be susceptible to hydrolysis under these conditions.

    • Troubleshooting:

      • Avoid prolonged exposure to harsh pH conditions.

      • If a solvent evaporation step is used, avoid excessive heat. Use a gentle stream of nitrogen at a moderate temperature.

      • Store standards and sample extracts at appropriate low temperatures (e.g., 4°C or -20°C) and for a limited time.

  • Light Sensitivity:

    • Issue: Photodegradation of this compound, as nitroaromatic compounds can be light-sensitive.

    • Troubleshooting:

      • Protect samples, standards, and extracts from direct light by using amber vials or covering glassware with aluminum foil.

      • Minimize the exposure of samples to light during processing.

Step 3: Assess Matrix Effects

Matrix effects can significantly suppress the signal of this compound in the mass spectrometer, leading to the appearance of low recovery.

  • Issue: Co-eluting endogenous components from the sample matrix interfere with the ionization of this compound.

  • Troubleshooting:

    • Post-Extraction Spike: Spike a known amount of this compound into a blank sample extract after the extraction and cleanup steps. Compare the response to a pure standard of the same concentration. A significantly lower response in the spiked extract indicates ion suppression.

    • Sample Dilution: Diluting the final extract can sometimes mitigate matrix effects. If recovery improves upon dilution, matrix effects are a likely cause.

    • Improve Cleanup: Re-evaluate the SPE or LLE cleanup steps to more effectively remove interfering matrix components.

    • Chromatographic Separation: Modify the HPLC/UPLC gradient to better separate this compound from co-eluting matrix components.

    • Internal Standard: Use a stable isotope-labeled internal standard (e.g., this compound-d5) to compensate for matrix effects.

Step 4: Verify Instrument Performance

Ensure that the analytical instrumentation is functioning correctly.

  • LC System:

    • Issue: Poor chromatography leading to broad or tailing peaks, which can affect integration and quantification.

    • Troubleshooting:

      • Check for leaks in the system.

      • Ensure the mobile phase is correctly prepared and degassed.

      • Evaluate the performance of the analytical column; it may need to be cleaned or replaced.

  • MS System:

    • Issue: Suboptimal mass spectrometer settings resulting in a weak signal.

    • Troubleshooting:

      • Clean the ion source.

      • Optimize source parameters (e.g., temperature, gas flows, voltages) by infusing a pure standard of this compound.

      • Verify that the correct MRM transitions are being monitored and that the collision energy is optimized.

Experimental Protocol: Standard Recovery Experiment

This protocol describes a standard experiment to determine the recovery of this compound from a fortified sample matrix.

1. Materials:

  • Blank sample matrix (e.g., animal tissue)

  • This compound analytical standard

  • This compound-d5 internal standard (if available)

  • All necessary reagents and solvents for the analytical method (e.g., hydrochloric acid, 2-nitrobenzaldehyde, ethyl acetate, etc.)

  • Calibrated analytical balance, centrifuges, evaporator, and LC-MS/MS system.

2. Procedure:

  • Preparation of Spiking Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and create a series of working solutions for spiking.

  • Pre-Extraction Spike (to measure overall recovery):

    • Weigh a known amount of the blank sample matrix into a centrifuge tube.

    • Spike the sample with a known amount of this compound working solution.

    • If using an internal standard, spike with a constant amount of this compound-d5.

    • Allow the spike to equilibrate with the matrix for a short period (e.g., 15-30 minutes).

    • Proceed with the entire analytical method, including hydrolysis, derivatization, extraction, and cleanup.

  • Post-Extraction Spike (to measure matrix effects):

    • Weigh a known amount of the blank sample matrix and process it through the entire analytical method without adding the this compound spike.

    • After the final extraction and cleanup step, just before analysis, spike the resulting extract with the same amount of this compound as in the pre-extraction spike.

    • If using an internal standard, spike with the same amount of this compound-d5.

  • Analysis: Analyze the prepared samples by LC-MS/MS.

  • Calculations:

    • Overall Recovery (%) = (Peak area of pre-extraction spike / Peak area of post-extraction spike) x 100

    • Matrix Effect (%) = (1 - (Peak area of post-extraction spike / Peak area of pure standard)) x 100

Data Presentation:

Sample Type Spike Level (ng/g) Peak Area (Analyte) Peak Area (IS) Calculated Recovery (%) Matrix Effect (%)
Pre-extraction Spike1.0
Post-extraction Spike1.0
Pure Standard1.0N/AN/A

By systematically working through this troubleshooting guide and performing controlled recovery experiments, researchers can effectively identify and resolve the causes of low this compound recovery, leading to more accurate and reliable analytical results.

References

Technical Support Center: Optimizing Derivatization Conditions for 2-NP-Amoz

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of 3-amino-5-methylmorpholino-2-oxazolidinone (AMOZ) to 2-nitro-4-(trifluoromethyl)phenylhydrazine (2-NP-Amoz).

Frequently Asked Questions (FAQs)

Q1: What is the purpose of derivatizing AMOZ to this compound?

A1: Derivatization of AMOZ with 2-nitrobenzaldehyde (2-NBA) to form this compound is a crucial step for enhancing its detection and quantification in various analytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and enzyme-linked immunosorbent assays (ELISA). This process improves the analyte's properties for better analytical performance.

Q2: What is the underlying chemical reaction for the derivatization of AMOZ to this compound?

A2: The derivatization reaction is a Schiff base formation. The primary amine group of AMOZ reacts with the aldehyde group of 2-nitrobenzaldehyde, resulting in the formation of an imine bond and the this compound derivative.

Q3: What are the key parameters to consider when optimizing the derivatization reaction?

A3: The key parameters to optimize for efficient derivatization of AMOZ to this compound include reaction temperature, incubation time, pH of the reaction mixture, and the molar ratio of the derivatizing agent (2-nitrobenzaldehyde) to the analyte (AMOZ).

Q4: How does pH affect the derivatization efficiency?

A4: The pH of the reaction medium is critical for the Schiff base formation. The reaction is typically favored under slightly acidic conditions, which facilitate the protonation of the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by the amine. However, a very low pH can protonate the amine group of AMOZ, reducing its nucleophilicity and hindering the reaction.

Q5: What is a typical starting point for the derivatization temperature and time?

A5: Based on available literature for similar derivatization reactions, a common starting point is to perform the reaction at an elevated temperature, such as 65°C, for an extended period, potentially overnight. However, it is crucial to optimize these parameters for your specific experimental conditions to avoid degradation of the analyte or derivatizing agent.

Troubleshooting Guide

This guide addresses common issues encountered during the derivatization of AMOZ to this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No this compound Product 1. Incomplete Reaction: Reaction time may be too short, or the temperature may be too low.2. Suboptimal pH: The pH of the reaction mixture may not be conducive to Schiff base formation.3. Degradation of Reagents: The AMOZ standard or 2-nitrobenzaldehyde may have degraded.4. Incorrect Reagent Concentration: The molar ratio of 2-nitrobenzaldehyde to AMOZ may be insufficient.1. Optimize Reaction Conditions: Systematically vary the incubation time (e.g., 1, 2, 4, 8, 16 hours) and temperature (e.g., 50, 60, 70°C) to find the optimal conditions.2. Adjust pH: Experiment with different pH values for the reaction buffer, typically in the range of 4-6.3. Use Fresh Reagents: Prepare fresh solutions of AMOZ and 2-nitrobenzaldehyde before each experiment.4. Increase Reagent Concentration: Try increasing the molar excess of 2-nitrobenzaldehyde (e.g., 2x, 5x, 10x) relative to AMOZ.
High Variability in Results 1. Inconsistent Reaction Conditions: Fluctuations in temperature or timing between samples.2. Matrix Effects: Components in the sample matrix may be interfering with the derivatization reaction.1. Ensure Uniformity: Use a calibrated heating block or water bath and a precise timer for all samples.2. Sample Cleanup: Implement a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step to remove interfering substances from the sample before derivatization.
Presence of Interfering Peaks in Chromatogram 1. Excess Derivatizing Agent: Unreacted 2-nitrobenzaldehyde can produce a significant peak.2. Side Reactions: The derivatizing agent may react with other components in the sample matrix.1. Optimize Reagent Ratio: Use the lowest effective concentration of 2-nitrobenzaldehyde.2. Quenching Step: Consider adding a quenching agent after the desired reaction time to consume excess derivatizing agent.3. Improve Sample Cleanup: Enhance the pre-derivatization cleanup to remove potential cross-reactive molecules.

Experimental Protocols

General Derivatization Protocol (Starting Point)

This protocol provides a general starting point for the derivatization of AMOZ with 2-nitrobenzaldehyde. Optimization is highly recommended.

  • Sample Preparation:

    • Ensure the AMOZ standard or extracted sample is in a suitable solvent.

    • Adjust the pH of the sample to approximately 5.0 using a suitable buffer (e.g., acetate buffer).

  • Derivatization Reaction:

    • Add a solution of 2-nitrobenzaldehyde in a suitable solvent (e.g., methanol) to the sample. A 5-fold molar excess of the derivatizing agent is a good starting point.

    • Vortex the mixture gently to ensure homogeneity.

    • Incubate the reaction mixture at 65°C for 16 hours (overnight).

  • Reaction Termination and Analysis:

    • After incubation, allow the mixture to cool to room temperature.

    • The sample is now ready for analysis by LC-MS/MS or other appropriate techniques.

Visualizations

Derivatization Workflow

Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization cluster_analysis Analysis Sample AMOZ Sample pH_Adjust Adjust pH to ~5.0 Sample->pH_Adjust Add_Reagent Add 2-Nitrobenzaldehyde pH_Adjust->Add_Reagent Incubate Incubate at 65°C Add_Reagent->Incubate Cool Cool to Room Temp Incubate->Cool Analysis LC-MS/MS Analysis Cool->Analysis

Caption: Experimental workflow for the derivatization of AMOZ to this compound.

Chemical Reaction Pathway

Reaction_Pathway AMOZ AMOZ (Primary Amine) Plus + AMOZ->Plus NBA 2-Nitrobenzaldehyde (Aldehyde) NP_Amoz This compound (Schiff Base) NBA->NP_Amoz H⁺ catalyst -H₂O Plus->NBA Water H₂O NP_Amoz->Water Byproduct

Caption: Chemical reaction for the formation of this compound from AMOZ.

Technical Support Center: 2-NP-Amoz ELISA Kits

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 2-NP-Amoz ELISA kits.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound ELISA kit?

A1: The this compound ELISA is a competitive enzyme immunoassay. In the assay, free this compound in the sample competes with a fixed amount of enzyme-labeled this compound (conjugate) for binding to a limited number of antibodies coated on the microplate wells. After incubation, unbound components are washed away. A substrate is then added, which reacts with the enzyme on the bound conjugate to produce a color. The intensity of the color is inversely proportional to the concentration of this compound in the sample.[1][2]

Q2: Why is derivatization of AMOZ to this compound necessary?

A2: The antibodies used in these ELISA kits are raised against the 2-nitrophenyl (2-NP) derivative of 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ). Therefore, AMOZ in the sample must first be chemically converted to this compound to be recognized by the antibody and detected in the assay.[3][4][5]

Q3: What are the typical incubation times and temperatures?

A3: While specific times and temperatures can vary between kit manufacturers, a common protocol involves an initial incubation of the sample and enzyme conjugate for 30 to 60 minutes at room temperature (20-25°C) or 37°C. The substrate incubation step is typically shorter, around 15 to 30 minutes at room temperature in the dark. Always refer to the specific kit insert for the recommended conditions.

Q4: How should I prepare the standard curve?

A4: A standard curve is essential for quantifying the amount of this compound in your samples. You will be provided with a set of standards of known concentrations. Prepare serial dilutions of these standards as instructed in the kit manual. It is crucial to run the standard curve on every plate to account for inter-assay variability. The optical density (OD) values are then plotted against the corresponding concentrations to generate the curve.

Troubleshooting Guides

High Background

A high background can mask the true signal and lead to inaccurate results.

Possible Causes and Solutions

Possible CauseTroubleshooting Steps
Insufficient Washing Increase the number of wash cycles and the soaking time between washes. Ensure complete aspiration of wash buffer from the wells after each wash.
High Antibody/Conjugate Concentration Optimize the concentration of the primary antibody or enzyme conjugate by performing a titration.
Ineffective Blocking Increase the incubation time for the blocking step or try a different blocking buffer.
Contamination of Reagents Use fresh, sterile reagents. Avoid cross-contamination between wells by using fresh pipette tips for each sample and standard.
Extended Incubation Times Strictly adhere to the incubation times specified in the protocol.
Substrate Solution Deterioration Ensure the substrate solution is colorless before use. Protect it from light.
Low or No Signal

A weak or absent signal can lead to the misinterpretation of results.

Possible Causes and Solutions

Possible CauseTroubleshooting Steps
Inactive Reagents Ensure all reagents are within their expiration date and have been stored correctly. Bring all reagents to room temperature before use.
Incorrect Reagent Preparation Double-check all dilution calculations and ensure reagents are thoroughly mixed before use.
Insufficient Incubation Time/Temperature Follow the recommended incubation times and temperatures in the kit protocol. Consider increasing the incubation time if the signal is consistently low.
Inhibition by Sample Matrix Dilute the sample further to reduce potential matrix effects.
Improper Washing Overly aggressive washing can strip the antibody or antigen from the plate. Be gentle during the washing steps.
Omission of a Reagent Carefully review the protocol to ensure all steps were performed in the correct order and no reagents were omitted.
Poor Precision (High Coefficient of Variation)

High variability between replicate wells can compromise the reliability of your data.

Possible Causes and Solutions

Possible CauseTroubleshooting Steps
Pipetting Errors Ensure pipettes are calibrated and use proper pipetting techniques. Use fresh tips for each replicate.
Inconsistent Washing Ensure all wells are washed uniformly. An automated plate washer can improve consistency.
Temperature Gradients Avoid stacking plates during incubation to ensure even temperature distribution across the plate.
Edge Effects To minimize evaporation from the outer wells, which can lead to "edge effects," ensure the plate is properly sealed during incubations and consider not using the outermost wells for critical samples or standards.
Incomplete Reagent Mixing Thoroughly mix all reagents before adding them to the wells.

Experimental Protocols

Standard this compound Competitive ELISA Protocol

This is a generalized protocol and should be adapted based on the specific instructions provided with your kit.

  • Reagent Preparation : Prepare all reagents, including standards, samples, wash buffer, and enzyme conjugate, according to the kit's instructions. Allow all reagents to reach room temperature before use.

  • Sample/Standard Addition : Add 50 µL of each standard and sample into the appropriate wells of the antibody-coated microplate.

  • Conjugate Addition : Add 50 µL of the enzyme conjugate to each well.

  • Incubation : Gently mix the plate and incubate for 30-60 minutes at room temperature (20-25°C).

  • Washing : Aspirate the contents of the wells and wash each well 3-5 times with wash buffer. Ensure complete removal of the wash buffer after the final wash by inverting the plate and tapping it on a clean paper towel.

  • Substrate Addition : Add 100 µL of the substrate solution to each well.

  • Substrate Incubation : Incubate the plate for 15-30 minutes at room temperature in the dark.

  • Stop Reaction : Add 50 µL of the stop solution to each well to terminate the reaction.

  • Read Plate : Measure the optical density (OD) at 450 nm using a microplate reader.

Data Analysis
  • Calculate the average OD for each set of replicate standards and samples.

  • Subtract the average OD of the blank (zero standard) from the average OD of all other standards and samples.

  • Generate a standard curve by plotting the average OD values of the standards on the y-axis against their corresponding concentrations on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.

  • Determine the concentration of this compound in your samples by interpolating their average OD values from the standard curve.

  • Multiply the interpolated concentration by the sample dilution factor to obtain the final concentration in the original sample.

Visualizations

ELISA_Workflow General this compound ELISA Workflow reagent_prep 1. Reagent Preparation add_sample 2. Add Sample/Standard reagent_prep->add_sample add_conjugate 3. Add Enzyme Conjugate add_sample->add_conjugate incubation1 4. Incubate add_conjugate->incubation1 wash1 5. Wash incubation1->wash1 add_substrate 6. Add Substrate wash1->add_substrate incubation2 7. Incubate (in dark) add_substrate->incubation2 add_stop 8. Add Stop Solution incubation2->add_stop read_plate 9. Read Plate (OD 450nm) add_stop->read_plate data_analysis 10. Data Analysis read_plate->data_analysis

Caption: A flowchart illustrating the major steps of a typical this compound ELISA experiment.

Competitive_ELISA_Principle Principle of Competitive ELISA cluster_well Antibody-Coated Well cluster_result Result Interpretation well high_conc High Sample Concentration => Low Signal low_conc Low Sample Concentration => High Signal free_antigen This compound in Sample (Free Antigen) free_antigen->well Competes for binding labeled_antigen Enzyme-Labeled this compound (Conjugate) labeled_antigen->well Competes for binding antibody Antibody antibody->well Coated on well

Caption: Diagram showing the competitive binding principle of the this compound ELISA.

Derivatization_Reaction Derivatization of AMOZ to this compound AMOZ AMOZ (in sample) NP_AMOZ This compound (Detectable by Antibody) AMOZ->NP_AMOZ + NBA 2-Nitrobenzaldehyde (Derivatizing Agent) NBA->NP_AMOZ +

Caption: The chemical derivatization of AMOZ to this compound for ELISA detection.

References

Technical Support Center: 2-NP-Amoz Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming poor chromatography of 2-NP-Amoz.

Troubleshooting Guide

Poor chromatography of this compound can manifest as peak tailing, broadening, splitting, or poor retention. This guide provides a systematic approach to diagnosing and resolving these common issues.

Issue 1: Peak Tailing

Peak tailing is characterized by an asymmetrical peak with a trailing edge that extends from the peak maximum. This is a common issue for amine-containing compounds due to secondary interactions with the stationary phase.

Possible Causes and Solutions:

CauseSolution
Secondary Silanol Interactions Ionized silanol groups on silica-based columns can interact with the basic morpholino group of this compound, causing peak tailing.[1][2] Solutions: - Adjust Mobile Phase pH: Lower the mobile phase pH to 2.5-3.0 to protonate the silanol groups, reducing their interaction with the analyte.[2][3] - Use an End-Capped Column: Employ a column where residual silanol groups have been deactivated (end-capped) to minimize secondary interactions.[2] - Add a Mobile Phase Modifier: Incorporate a competing amine, such as triethylamine (TEA), into the mobile phase at a low concentration (e.g., 10-20 mM) to mask the active silanol sites.
Incorrect Mobile Phase pH If the mobile phase pH is close to the pKa of this compound, it can lead to inconsistent ionization and peak tailing. Solution: - Buffer the Mobile Phase: Use a buffer to maintain a stable pH and improve peak symmetry.
Column Overload Injecting too much sample can saturate the column, leading to peak distortion. Solution: - Reduce Injection Volume or Dilute the Sample: Decrease the amount of sample loaded onto the column.
Issue 2: Poor Retention (Elution at or near the void volume)

Due to its polarity, this compound may exhibit poor retention on traditional reversed-phase columns like C18, especially with highly organic mobile phases.

Possible Causes and Solutions:

CauseSolution
High Polarity of this compound The compound is too polar for strong retention on a non-polar stationary phase. Solutions: - Increase Mobile Phase Polarity: Decrease the percentage of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase. - Use a More Polar Stationary Phase: Consider a column with an embedded polar group or a phenyl-hexyl phase for alternative selectivity.
Unsuitable Chromatographic Mode Reversed-phase chromatography may not be optimal for this polar compound. Solution: - Employ Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is designed for the separation of polar compounds and uses a polar stationary phase with a high organic content mobile phase, promoting retention.
Issue 3: Broad or Split Peaks

Broad or split peaks can indicate a variety of issues with the column, sample, or HPLC system.

Possible Causes and Solutions:

CauseSolution
Column Bed Deformation A void at the column inlet or channeling in the packing bed can cause peak distortion. Solution: - Use a Guard Column: Protect the analytical column from particulates and pressure shocks. - Replace the Column: If the column is old or has been subjected to harsh conditions, it may need to be replaced.
Sample Solvent Mismatch If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak broadening or splitting. Solution: - Match Sample Solvent to Mobile Phase: Dissolve the sample in the initial mobile phase or a weaker solvent.
Extra-Column Volume Excessive tubing length or poorly made connections can lead to band broadening. Solution: - Minimize Tubing Length and Diameter: Use narrow-bore tubing and ensure all fittings are secure.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it analyzed?

A1: this compound (5-(Morpholinomethyl)-3-(2-nitrobenzylidenamino)-2-oxazolidinone) is a derivatized analytical standard. It is formed by the reaction of 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), a metabolite of the nitrofuran antibiotic furaltadone, with 2-nitrobenzaldehyde. Since furaltadone is rapidly metabolized, regulatory methods focus on detecting the stable, tissue-bound AMOZ metabolite. Derivatization to this compound allows for sensitive and specific quantification by techniques like LC-MS/MS.

Q2: What are the typical starting conditions for LC-MS/MS analysis of this compound?

A2: A common starting point is reversed-phase chromatography on a C18 column with a mobile phase consisting of methanol and an aqueous buffer like ammonium formate, using a gradient elution. Detection is typically performed using an electrospray ionization (ESI) source in positive ion mode with multiple reaction monitoring (MRM).

Q3: How does the structure of this compound influence its chromatographic behavior?

A3: The morpholine group in the parent AMOZ structure is basic and can interact with acidic silanol groups on silica-based columns, potentially leading to peak tailing. The overall molecule is polar, which can result in poor retention on standard C18 columns under highly organic mobile phase conditions.

Q4: When should I consider using HILIC for this compound analysis?

A4: HILIC is a valuable alternative when you observe poor retention of this compound on reversed-phase columns, even with a highly aqueous mobile phase. HILIC provides enhanced retention for polar compounds, often leading to better separation and peak shape.

Experimental Protocols

Protocol 1: Sample Preparation for AMOZ Analysis (Derivatization to this compound)

This protocol describes the extraction of the AMOZ metabolite from tissue samples and its derivatization to this compound for LC-MS/MS analysis.

  • Homogenization: Weigh 2.0 g of the homogenized tissue sample into a 50 mL centrifuge tube.

  • Hydrolysis and Derivatization:

    • Add 10 mL of 0.125 M HCl.

    • Add 400 µL of 50 mM 2-nitrobenzaldehyde in methanol.

    • Vortex the sample for 15 seconds.

    • Incubate overnight (approximately 16 hours) at 37°C in a shaking water bath.

  • Neutralization:

    • Cool the sample to room temperature.

    • Add 1 mL of 0.1 M K₂HPO₄ and 1 mL of 0.8 M NaOH.

    • Adjust the pH to 7.3 ± 0.2 with 0.125 M HCl or NaOH.

  • Extraction:

    • Perform a liquid-liquid extraction with ethyl acetate.

    • Centrifuge to separate the layers.

  • Evaporation and Reconstitution:

    • Transfer the ethyl acetate layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 1 mL of 50:50 v/v methanol/water).

  • Filtration: Filter the reconstituted sample through a 0.2 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Method for this compound Quantification

This protocol provides a starting point for the chromatographic separation and mass spectrometric detection of this compound.

Chromatographic Conditions:

ParameterValue
Column C18, 100 mm x 2.1 mm, 1.7 µm
Mobile Phase A 2 mM Ammonium Formate in Water
Mobile Phase B Methanol
Flow Rate 0.30 mL/min
Injection Volume 10 µL
Column Temperature Ambient
Gradient Elution A linear gradient tailored to achieve optimal separation.

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 335.1
Product Ions (m/z) 291.1, 127.1
Internal Standard This compound-d5
IS Precursor Ion (m/z) 340.1
IS Product Ion (m/z) 101.9

Visualizations

Workflow for AMOZ Residue Analysis

AMOZ_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis tissue Animal Tissue (containing AMOZ bound to protein) hydrolysis Acid Hydrolysis & Derivatization with 2-Nitrobenzaldehyde tissue->hydrolysis Release & React extraction Liquid-Liquid Extraction hydrolysis->extraction Purify reconstitution Evaporation & Reconstitution extraction->reconstitution Concentrate lc_separation LC Separation (e.g., C18 column) reconstitution->lc_separation Inject this compound ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection Elution data_analysis Data Analysis & Quantification ms_detection->data_analysis Signal

Caption: Workflow for the analysis of AMOZ as its this compound derivative.

Troubleshooting Logic for Peak Tailing

Peak_Tailing_Troubleshooting start Poor Peak Shape: Tailing Observed check_column Is the column old or has performance degraded? start->check_column check_mobile_phase Is the mobile phase pH appropriate (e.g., < 3)? check_column->check_mobile_phase No replace_column Replace column or use a guard column. check_column->replace_column Yes check_overload Does peak shape improve with sample dilution? check_mobile_phase->check_overload Yes adjust_ph Adjust mobile phase pH to 2.5-3.0. check_mobile_phase->adjust_ph No reduce_sample Reduce injection volume or dilute the sample. check_overload->reduce_sample Yes good_peak Symmetrical Peak check_overload->good_peak No, issue persists replace_column->good_peak use_endcapped Consider using an end-capped column. adjust_ph->use_endcapped use_endcapped->good_peak reduce_sample->good_peak

Caption: Decision tree for troubleshooting peak tailing of this compound.

References

addressing instability of 2-NP-Amoz during sample prep

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering instability issues with 2-NP-Amoz during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound (5-(Morpholinomethyl)-3-(2-nitrobenzylidenamino)-2-oxazolidinone) is a derivatizing agent used for the detection and quantification of the furaltadone metabolite, 3-amino-5-methylmorpholino-2-oxazolidinone (AMOZ), in biological samples.[1] Its stability is critical for accurate and reproducible analytical results. Instability during sample preparation can lead to the degradation of the this compound, resulting in underestimation of AMOZ concentrations, poor chromatographic peak shapes, and the appearance of unknown degradation products.

Q2: What are the primary factors affecting this compound stability?

A2: The main factors that can compromise the stability of this compound are exposure to light, inappropriate pH, and elevated temperatures. As a nitrophenylhydrazone derivative, it is particularly susceptible to photodegradation and hydrolysis.

Q3: How should this compound standards and samples be stored?

A3: To ensure stability, this compound should be stored in a cool, dry, and dark place. It is recommended to keep the compound in tightly sealed, amber-colored containers to minimize light exposure. For long-term storage, refrigeration (2-8 °C) is advisable.

Q4: What are the visible signs of this compound degradation in my samples?

A4: Degradation of this compound can manifest in several ways during chromatographic analysis, including:

  • Decreased peak area or height for the this compound analyte.

  • Appearance of new, unidentified peaks in the chromatogram.

  • Peak tailing or splitting.

  • Baseline noise or drift.

Troubleshooting Guides

Issue 1: Low Analyte Response or Complete Signal Loss

This is one of the most common issues and is often directly related to the degradation of this compound.

Potential Cause Troubleshooting Step Expected Outcome
Photodegradation Prepare samples under low-light conditions or using amber-colored labware. Protect samples from direct light exposure during all stages of preparation and analysis.Increased and more consistent analyte response.
Hydrolysis (pH instability) Ensure the pH of the sample and mobile phase is maintained within a stable range. Avoid strongly acidic or alkaline conditions during extraction and analysis.Improved peak shape and recovery of this compound.
Thermal Degradation Avoid high temperatures during sample evaporation or other preparation steps. Use a gentle stream of nitrogen for solvent evaporation at room temperature.Minimized degradation and improved analyte stability.
Improper Storage Verify that both the analytical standard and the prepared samples have been stored at the recommended conditions (cool, dark, and dry).Consistent results between freshly prepared and stored samples.
Issue 2: Poor Peak Shape (Tailing or Splitting)

Poor peak shape can be indicative of on-column degradation or interaction with the analytical column.

Potential Cause Troubleshooting Step Expected Outcome
On-column Degradation Evaluate the mobile phase composition. Ensure the pH is compatible with this compound stability. Consider using a mobile phase with a less aggressive organic solvent.Sharper, more symmetrical peaks.
Secondary Interactions with Column Use a column with a different stationary phase (e.g., end-capped C18) to minimize secondary interactions. Ensure the mobile phase has an appropriate ionic strength.Reduced peak tailing and improved peak symmetry.
Co-elution with Interfering Matrix Components Optimize the sample clean-up procedure to remove matrix components that may interfere with the chromatography.Better-resolved peaks with improved shape.

Quantitative Data Summary

While specific quantitative stability data for this compound under various conditions is not extensively published, the following table summarizes general stability expectations based on the chemical nature of nitrophenylhydrazones and related compounds.

Condition Parameter Expected Stability of this compound Recommendation
Light Exposure to UV or ambient lightProne to photodegradationWork in a light-protected environment. Use amber vials.
pH Acidic (pH < 4)Potential for hydrolysis of the hydrazone linkageMaintain pH in the neutral to slightly acidic range (pH 5-7).
pH Alkaline (pH > 8)Increased rate of hydrolysisAvoid basic conditions during sample preparation and analysis.
Temperature Elevated (> 40°C)Accelerated degradationPerform all sample preparation steps at room temperature or below.

Experimental Protocols

Protocol: Derivatization of AMOZ to this compound in Animal Tissue

This protocol describes the derivatization of AMOZ released from tissue-bound residues for subsequent LC-MS/MS analysis.

1. Sample Preparation and Hydrolysis: a. Homogenize 1 gram of animal tissue. b. Add 5 mL of 0.1 M HCl to the homogenized tissue. c. Incubate at 37°C for 16 hours to hydrolyze and release the tissue-bound AMOZ. d. Centrifuge the sample at 4000 rpm for 10 minutes. e. Collect the supernatant.

2. Derivatization: a. To the supernatant, add 200 µL of 10 mM o-nitrobenzaldehyde (in DMSO). b. Adjust the pH to 7.0 with 1 M NaOH. c. Incubate at room temperature for 1 hour in the dark to form this compound.

3. Extraction: a. Add 5 mL of ethyl acetate to the derivatized sample. b. Vortex for 2 minutes and then centrifuge at 4000 rpm for 10 minutes. c. Collect the upper organic layer. d. Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at room temperature.

4. Reconstitution: a. Reconstitute the dried extract in 1 mL of the initial mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extract Extraction cluster_analysis Analysis tissue Animal Tissue homogenate Homogenization tissue->homogenate hydrolysis Acid Hydrolysis homogenate->hydrolysis supernatant Collect Supernatant hydrolysis->supernatant add_onba Add o-nitrobenzaldehyde supernatant->add_onba ph_adjust Adjust pH to 7.0 add_onba->ph_adjust incubation Incubate in Dark ph_adjust->incubation add_ea Add Ethyl Acetate incubation->add_ea vortex_centrifuge Vortex & Centrifuge add_ea->vortex_centrifuge collect_organic Collect Organic Layer vortex_centrifuge->collect_organic evaporation Evaporate to Dryness collect_organic->evaporation reconstitution Reconstitute evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms

Caption: Experimental workflow for this compound formation and extraction.

troubleshooting_logic start Instability Issue Observed (e.g., Low Signal) check_light Check Light Exposure start->check_light check_ph Check pH of Solutions check_light->check_ph No protect_light Use Amber Vials & Work in Low Light check_light->protect_light Yes check_temp Check Temperature check_ph->check_temp No adjust_ph Maintain pH 5-7 check_ph->adjust_ph Yes control_temp Use Room Temperature check_temp->control_temp Yes reanalyze Re-analyze Sample check_temp->reanalyze No protect_light->check_ph adjust_ph->check_temp control_temp->reanalyze

Caption: Troubleshooting logic for this compound instability.

References

minimizing cross-reactivity in 2-NP-Amoz immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2-NP-Amoz immunoassays. Our goal is to help you minimize cross-reactivity and resolve common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in immunoassays?

A1: this compound is a nitrophenyl derivative of AMOZ (3-amino-5-methylmorpholino-2-oxazolidinone), which is a metabolite of the nitrofuran antibiotic, furaltadone. Due to the rapid metabolism of the parent drug, stable tissue-bound metabolites like AMOZ are targeted for detection. Derivatization to this compound is a necessary step to enable sensitive and specific detection in immunoassays.[1][2][3]

Q2: What is the principle of a competitive immunoassay for this compound detection?

A2: In a competitive immunoassay, free this compound from a sample and a labeled this compound conjugate compete for a limited number of specific antibody binding sites.[4][5] The amount of labeled conjugate that binds to the antibody is inversely proportional to the concentration of this compound in the sample. This format is often used for small molecules like this compound.

Q3: What are the primary sources of cross-reactivity in a this compound immunoassay?

A3: Cross-reactivity can occur when substances structurally similar to this compound bind to the detection antibody. This can include the underivatized metabolite (AMOZ), the parent drug (furaltadone), and other nitrofuran metabolites or their derivatives. The specificity of the antibody used is a critical factor in determining the extent of cross-reactivity.

Q4: How can I minimize non-specific binding in my assay?

A4: Non-specific binding can be minimized by optimizing blocking steps, adjusting incubation times and temperatures, and using appropriate detergents (e.g., Tween-20) in wash buffers. Ensuring the purity of reagents and proper handling of microplates are also crucial.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your this compound immunoassay experiments.

Problem 1: High Background Signal

High background can mask the specific signal from your analyte, leading to inaccurate results.

Possible Cause Recommended Solution
Non-specific binding of antibodies Optimize blocking buffer concentration and incubation time. Use a different blocking agent if necessary.
High concentration of detection antibody Titrate the detection antibody to determine the optimal concentration that provides a good signal-to-noise ratio.
Insufficient washing Increase the number of wash cycles or the soaking time between washes to thoroughly remove unbound reagents.
Contaminated reagents or buffers Prepare fresh buffers and ensure all reagents are free from contamination.
Cross-reactivity with matrix components Dilute the sample to reduce the concentration of interfering substances. Consider sample purification steps.
Problem 2: Low or No Signal

A weak or absent signal can indicate a problem with one or more assay components or steps.

Possible Cause Recommended Solution
Incorrect reagent preparation Double-check all calculations and ensure reagents are prepared according to the protocol.
Inadequate incubation time or temperature Ensure incubation steps are performed for the recommended duration and at the specified temperature to allow for optimal binding.
Inactive enzyme conjugate or substrate Verify the activity of the enzyme conjugate and ensure the substrate has not expired and has been stored correctly.
Omission of a key reagent Carefully review the protocol to ensure all reagents were added in the correct order.
High-dose "hook" effect (in sandwich assays) While less common in competitive assays, extremely high analyte concentrations can sometimes lead to a paradoxical decrease in signal. Dilute the sample and re-run the assay.
Problem 3: Inconsistent Results (High CV%)

High variability between replicate wells can compromise the reliability of your data.

Possible Cause Recommended Solution
Inaccurate pipetting Calibrate pipettes regularly and ensure proper pipetting technique. Use fresh tips for each sample and reagent transfer.
Improper mixing of reagents Thoroughly mix all reagents before adding them to the wells.
Inconsistent washing Use an automated plate washer if available for uniform washing. If washing manually, ensure all wells are filled and aspirated consistently.
Edge effects Avoid using the outer wells of the plate, which are more susceptible to temperature variations. Ensure the plate is incubated in a stable temperature environment.
Sample variability Standardize your sample preparation protocol to ensure consistency across all samples.

Data Presentation

Table 1: Cross-Reactivity of Monoclonal Antibody 5C10/3A8 in a this compound ic-ELISA

This table summarizes the cross-reactivity of a specific monoclonal antibody with this compound and structurally related compounds. The cross-reactivity is calculated as: [(IC50 of this compound) / (IC50 of test compound)] x 100%.

Compound IC50 (ng/mL) Cross-Reactivity (%)
This compound 0.11100
CPAMOZ 0.09122.2
AMOZ 1.0310.7
Furaltadone 1.248.9
2-NP-AHD >1000<0.01
2-NP-AOZ >1000<0.01
2-NP-SEM >1000<0.01
AHD >1000<0.01
AOZ >1000<0.01
SEM >1000<0.01
Nitrofurantoin >1000<0.01
Furazolidone >1000<0.01
Nitrofurazone >1000<0.01

Data sourced from a study developing an indirect competitive ELISA (ic-ELISA) for this compound.

Experimental Protocols

Protocol 1: Indirect Competitive ELISA (ic-ELISA) for this compound

This protocol is a general guideline for performing an ic-ELISA to detect this compound. Optimization of concentrations and incubation times may be necessary for your specific antibody and reagents.

  • Coating:

    • Coat a 96-well microplate with 100 µL/well of a coating antigen (e.g., CPAMOZ-OVA conjugate) diluted in carbonate buffer (50 mM, pH 9.6).

    • Incubate overnight at 4°C.

  • Washing:

    • Wash the plate three times with PBST (PBS with 0.05% Tween 20).

  • Blocking:

    • Add 200 µL/well of blocking buffer (e.g., 1% OVA in PBS).

    • Incubate for 1 hour at 37°C.

  • Washing:

    • Wash the plate three times with PBST.

  • Competitive Reaction:

    • Add 50 µL/well of your this compound standards or samples.

    • Add 50 µL/well of the primary monoclonal antibody diluted in PBS.

    • Incubate for 1 hour at 37°C.

  • Washing:

    • Wash the plate three times with PBST.

  • Secondary Antibody Incubation:

    • Add 100 µL/well of HRP-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP) diluted in PBS.

    • Incubate for 1 hour at 37°C.

  • Washing:

    • Wash the plate five times with PBST.

  • Substrate Development:

    • Add 100 µL/well of TMB substrate solution.

    • Incubate in the dark at room temperature for 15-20 minutes.

  • Stopping the Reaction:

    • Add 50 µL/well of stop solution (e.g., 2M H₂SO₄).

  • Data Acquisition:

    • Read the absorbance at 450 nm using a microplate reader.

Visualizations

experimental_workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Signal Detection p1 1. Coat Plate with Coating Antigen p2 2. Wash Plate p1->p2 p3 3. Block Plate p2->p3 p4 4. Wash Plate p3->p4 r1 5. Add Standards/Samples & Primary Antibody p4->r1 r2 6. Wash Plate r1->r2 r3 7. Add HRP-conjugated Secondary Antibody r2->r3 r4 8. Wash Plate r3->r4 d1 9. Add TMB Substrate r4->d1 d2 10. Add Stop Solution d1->d2 d3 11. Read Absorbance at 450nm d2->d3

Caption: Workflow for an indirect competitive ELISA (ic-ELISA).

troubleshooting_logic start Inconsistent Results (High CV%) q1 Is pipetting accurate? start->q1 s1 Calibrate pipettes. Review technique. q1->s1 No q2 Are reagents mixed well? q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Ensure thorough mixing before adding to plate. q2->s2 No q3 Is washing consistent? q2->q3 Yes a2_yes Yes a2_no No s2->q3 s3 Use automated washer or standardize manual washing. q3->s3 No end_node Consider edge effects or sample variability. q3->end_node Yes a3_yes Yes a3_no No s3->end_node

Caption: Troubleshooting logic for inconsistent assay results.

References

Technical Support Center: Optimizing Extraction of 2-NP-Amoz from Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction efficiency of 2-(2-nitrophenyl)-5-(morpholinomethyl)-2-oxazolidinone (2-NP-Amoz) from complex biological matrices.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the extraction of this compound, the derivatized form of the furaltadone metabolite, AMOZ.

Issue 1: Low Recovery of this compound

Question: I am experiencing low recovery of this compound from my tissue samples. What are the potential causes and how can I improve it?

Answer:

Low recovery of this compound can stem from several factors throughout the sample preparation and extraction workflow. Here are the key areas to investigate:

  • Incomplete Hydrolysis: The parent metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), is often protein-bound in tissues. Incomplete acid hydrolysis will fail to release all the bound AMOZ, leading to lower derivatization yield and subsequent low this compound recovery.

    • Recommendation: Ensure that the acid hydrolysis step is carried out under optimal conditions. This typically involves incubation with an acid, such as HCl, at an elevated temperature. Verify the acid concentration, temperature, and incubation time as specified in validated methods. For instance, some protocols involve overnight acid hydrolysis and simultaneous derivatization with 2-nitrobenzaldehyde (2-NBA)[1].

  • Inefficient Derivatization: The conversion of AMOZ to this compound via derivatization with 2-nitrobenzaldehyde (2-NBA) is a critical step.

    • Recommendation: Ensure an adequate excess of 2-NBA is used to drive the reaction to completion. The reaction is typically performed under acidic conditions. Check the pH of your sample mixture before and during derivatization.

  • Suboptimal Liquid-Liquid Extraction (LLE) Parameters: The choice of solvent, pH, and mixing technique are crucial for efficient partitioning of this compound into the organic phase.

    • Recommendation: Ethyl acetate is a commonly used and effective solvent for extracting this compound[2]. Ensure the pH of the aqueous layer is adjusted to be neutral or slightly alkaline after derivatization to maximize the partitioning of this compound into the organic phase. Vigorous mixing (e.g., vortexing) is necessary to ensure thorough extraction, followed by centrifugation to achieve a clean separation of the layers[2]. Repeating the extraction with fresh solvent will also improve recovery.

  • Inefficient Solid-Phase Extraction (SPE) Elution: If using SPE for sample cleanup, the choice of sorbent and elution solvent is critical.

    • Recommendation: For this compound, a polymeric sorbent may be effective. The elution solvent must be strong enough to desorb the analyte from the sorbent. A mixture of an organic solvent (e.g., acetonitrile or methanol) and a modifier may be required. Method development and optimization are key.

Issue 2: High Matrix Effects (Ion Suppression or Enhancement) in LC-MS/MS Analysis

Question: My LC-MS/MS data for this compound shows significant matrix effects. How can I mitigate this?

Answer:

Matrix effects are a common challenge in bioanalysis, where co-eluting endogenous components from the sample interfere with the ionization of the analyte in the mass spectrometer's source, leading to inaccurate quantification.

  • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering components from the sample extract.

    • Recommendation:

      • Liquid-Liquid Extraction (LLE): Include a washing step for the organic extract. For example, after extracting with ethyl acetate, wash the organic layer with water or a mild buffer to remove polar interferences[1]. A back-extraction step can also be considered for further cleanup.

      • Solid-Phase Extraction (SPE): SPE is an excellent technique for sample cleanup. A well-optimized SPE protocol with appropriate washing steps can significantly reduce matrix components.

  • Optimize Chromatographic Separation: Good chromatographic separation can resolve this compound from co-eluting matrix components.

    • Recommendation: Experiment with different mobile phase compositions, gradients, and column chemistries to achieve better separation. A phenyl-hexyl column has been shown to provide good chromatographic separation for nitrofuran metabolites[3].

  • Use an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., AMOZ-d5) will co-elute with the analyte and experience similar matrix effects.

    • Recommendation: By calculating the analyte-to-internal standard peak area ratio, the variability caused by matrix effects can be compensated for, leading to more accurate and precise quantification.

  • Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix extract that is representative of the samples can help to compensate for matrix effects.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of derivatization with 2-nitrobenzaldehyde (2-NBA)?

A1: The primary metabolite of furaltadone, AMOZ, is not ideal for direct analysis by LC-MS/MS in some applications. Derivatization with 2-NBA converts AMOZ to this compound. This derivatization serves two main purposes: it creates a more stable and less polar molecule that is more amenable to extraction and chromatographic separation, and it can improve the ionization efficiency and fragmentation pattern in the mass spectrometer, leading to better sensitivity and selectivity.

Q2: Which extraction technique is better for this compound: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?

A2: Both LLE and SPE can be effective for the extraction and cleanup of this compound. The choice depends on the specific requirements of the assay, such as the desired level of cleanliness, sample throughput, and available resources.

  • LLE: Is a robust and widely used technique. It is particularly effective for initial cleanup and isolation of the analyte from the bulk matrix. A double liquid-liquid extraction is a common approach in nitrofuran analysis.

  • SPE: Offers the potential for higher sample cleanup and concentration. It is also more amenable to automation for high-throughput applications. Some methods utilize a combination of LLE followed by SPE for a very clean final extract.

Q3: What are typical recovery rates for this compound extraction?

A3: Recovery rates can vary depending on the matrix and the specific protocol used. However, well-optimized methods can achieve high and consistent recoveries. For nitrofuran metabolites, including AMOZ, mean recoveries from various tissues have been reported in the range of 88% to 109.7%. One study on the analysis of AMOZ in dried meat powder reported recoveries calculated at three different spiking levels.

Quantitative Data Summary

The following tables summarize key quantitative performance parameters from validated methods for the analysis of AMOZ (as its this compound derivative) in complex matrices.

Table 1: Method Performance Characteristics for AMOZ Analysis

ParameterMatrixValueReference
Decision Limit (CCα)Animal Tissue0.013 - 0.200 µg/kg
Detection Capability (CCβ)Shrimp0.32 - 0.77 µg/kg
Lower Limit of Quantification (LLOQ)Dried Meat Powder0.1 µg/kg
Mean RecoveryShrimp88 - 109.7%

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Animal Tissue

This protocol is a generalized procedure based on common practices for nitrofuran metabolite analysis.

  • Homogenization: Homogenize 1 gram of tissue sample.

  • Hydrolysis and Derivatization:

    • Add an internal standard (e.g., AMOZ-d5) to the homogenized sample.

    • Add 5 mL of 0.1 M HCl and 200 µL of 50 mM 2-nitrobenzaldehyde in DMSO.

    • Incubate overnight at 37°C or use a microwave-assisted reaction for a shorter duration.

  • Neutralization: Cool the sample and adjust the pH to 7.0-7.5 with 0.1 M K2HPO4 and 1 M NaOH.

  • Extraction:

    • Add 10 mL of ethyl acetate and vortex for 1 minute.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the upper organic layer to a clean tube.

    • Repeat the extraction step with another 10 mL of ethyl acetate and combine the organic layers.

  • Evaporation and Reconstitution:

    • Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of a suitable solvent (e.g., methanol/water, 50:50, v/v).

  • Analysis: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Protocol 2: Combined LLE and SPE for this compound from Complex Matrices

This protocol integrates SPE for enhanced sample cleanup.

  • Follow Steps 1-4 from Protocol 1 (LLE).

  • SPE Cleanup:

    • Conditioning: Condition a polymeric SPE cartridge (e.g., Oasis HLB) with 3 mL of methanol followed by 3 mL of water.

    • Loading: Load the reconstituted extract from the LLE step onto the SPE cartridge.

    • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar impurities.

    • Elution: Elute the this compound with 3 mL of methanol or acetonitrile.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under nitrogen.

    • Reconstitute in a suitable solvent for LC-MS/MS analysis.

Visualizations

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Homogenization 1. Homogenization (Tissue Sample) Hydrolysis 2. Acid Hydrolysis & Derivatization (with 2-NBA) Homogenization->Hydrolysis Neutralization 3. pH Adjustment (Neutralization) Hydrolysis->Neutralization LLE 4. Liquid-Liquid Extraction (Ethyl Acetate) Neutralization->LLE Evaporation 5. Evaporation LLE->Evaporation Reconstitution 6. Reconstitution Evaporation->Reconstitution Analysis 7. LC-MS/MS Analysis Reconstitution->Analysis

Caption: Workflow for Liquid-Liquid Extraction of this compound.

Troubleshooting_Low_Recovery cluster_causes Potential Causes cluster_solutions Solutions Problem Low Recovery of this compound Cause1 Incomplete Hydrolysis Problem->Cause1 Cause2 Inefficient Derivatization Problem->Cause2 Cause3 Suboptimal LLE/SPE Problem->Cause3 Solution1 Optimize Acid, Temp, & Incubation Time Cause1->Solution1 Check Solution2 Ensure 2-NBA Excess & Correct pH Cause2->Solution2 Verify Solution3 Optimize Solvents, pH & Sorbents Cause3->Solution3 Optimize

Caption: Troubleshooting Logic for Low this compound Recovery.

References

dealing with inconsistent results in 2-NP-Amoz analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-NP-Amoz analysis. The information provided aims to address common issues encountered during experimental procedures, particularly with ELISA and LC-MS/MS-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it analyzed?

A1: this compound, or 3-([2-nitrophenyl]methyleneamino)-5-morpholinomethyl-2-oxazolidinone, is a chemical derivative of AMOZ (3-amino-5-morpholinomethyl-2-oxazolidinone). AMOZ is a metabolite of the antibiotic furaltadone. Due to the instability of furaltadone in living organisms, analytical methods focus on detecting its stable metabolite, AMOZ. To enhance detection and quantification, AMOZ is derivatized with 2-nitrobenzaldehyde to form this compound.[1][2] This derivatized compound serves as a reliable marker for the presence of furaltadone residues, particularly in food products of animal origin.[1]

Q2: What are the common analytical methods for this compound detection?

A2: The most common methods for the detection and quantification of this compound are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] ELISA is often used as a screening tool due to its high throughput and cost-effectiveness, while LC-MS/MS is typically employed for confirmation and more precise quantification due to its high sensitivity and specificity.

Q3: Why is an internal standard like this compound-d5 used in LC-MS/MS analysis?

A3: An isotope-labeled internal standard, such as this compound-d5, is crucial in LC-MS/MS analysis to improve the accuracy and precision of quantification. It helps to compensate for variations that can occur during sample preparation, as well as for matrix effects, which are interferences from other components in the sample matrix that can suppress or enhance the analyte signal.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound analysis using ELISA and LC-MS/MS.

ELISA Troubleshooting
Problem Possible Causes Recommended Solutions
Low or No Signal Inactive reagents (e.g., enzyme conjugate, substrate).Ensure all reagents are within their expiration date and stored under recommended conditions. Test the activity of the enzyme conjugate and substrate independently.
Incorrect reagent preparation or dilution.Double-check all calculations and pipetting for accuracy. Ensure reagents are brought to room temperature before use and are thoroughly mixed.
Insufficient incubation times or incorrect temperatures.Adhere strictly to the incubation times and temperatures specified in the protocol. Consider increasing incubation times to enhance signal, but be mindful of potentially increasing the background.
Improper washing.Ensure that the washing buffer is prepared correctly and that all wells are completely filled and emptied during each wash step. Inadequate washing can leave interfering substances in the wells.
High Background Non-specific binding of antibodies.Ensure the blocking step is performed correctly with the recommended blocking agent and for the specified duration.
High concentration of detection antibody.Optimize the concentration of the detection antibody by performing a titration.
Contaminated reagents or wells.Use fresh, sterile reagents and disposable pipette tips to avoid cross-contamination. Ensure microplate wells are clean.
Over-incubation.Avoid exceeding the recommended incubation times, as this can lead to increased non-specific binding.
Inconsistent Results (Poor Reproducibility) Pipetting errors and sample variability.Ensure consistent and accurate pipetting technique. Standardize sample preparation protocols to minimize variability between samples.
Uneven temperature across the microplate.Avoid stacking plates in the incubator to ensure uniform temperature distribution.
Edge effects.To minimize edge effects, avoid using the outer wells of the microplate or fill them with a blank solution.
Improper mixing of reagents.Thoroughly mix all reagents before adding them to the wells.
LC-MS/MS Troubleshooting
Problem Possible Causes Recommended Solutions
Poor Peak Shape or Tailing Column degradation or contamination.Use a guard column to protect the analytical column. If peak shape deteriorates, try flushing the column or replacing it.
Inappropriate mobile phase pH.Optimize the pH of the mobile phase to ensure the analyte is in the correct ionization state for good chromatography.
Matrix effects.Improve sample clean-up procedures to remove interfering matrix components. Use an internal standard to compensate for matrix effects.
Low Sensitivity/Poor Signal Intensity Inefficient ionization.Optimize the ion source parameters (e.g., spray voltage, gas flow, temperature) for this compound. Ensure the mobile phase is compatible with the ionization mode (e.g., ESI positive).
Analyte degradation.Ensure sample stability by choosing appropriate storage conditions and minimizing the time between sample preparation and analysis.
Incorrect MRM transitions.Verify the precursor and product ions for this compound and the internal standard. For NP-AMOZ, common transitions are 335 > 291 and 335 > 127.
Inconsistent Retention Times Changes in mobile phase composition.Prepare fresh mobile phase daily and ensure it is thoroughly mixed.
Column temperature fluctuations.Use a column oven to maintain a stable temperature.
Column aging.Monitor column performance and replace it when retention times start to shift significantly.
Carry-over Adsorption of the analyte to parts of the LC-MS system.Implement a rigorous wash cycle between injections, potentially using a stronger solvent. Check for and clean or replace contaminated parts like the injection needle, loop, and column.

Experimental Protocols

Protocol for Derivatization of AMOZ to this compound

This protocol describes the general steps for the derivatization of AMOZ in a sample matrix before analysis.

  • Sample Hydrolysis: Homogenize the tissue sample and hydrolyze it with an acidic solution (e.g., HCl) to release the protein-bound AMOZ metabolites. This step is typically performed at an elevated temperature.

  • Neutralization: After hydrolysis, neutralize the sample with a basic solution (e.g., NaOH).

  • Derivatization Reaction: Add 2-nitrobenzaldehyde to the neutralized sample. Incubate the mixture to allow the reaction to form this compound. The incubation is often carried out overnight at 37°C or for a shorter period at a higher temperature (e.g., 3 hours at 50°C).

  • Extraction: Extract the formed this compound from the aqueous sample into an organic solvent (e.g., ethyl acetate).

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in a suitable solvent for either ELISA or LC-MS/MS analysis.

Protocol for Indirect Competitive ELISA (ic-ELISA) for this compound

This protocol provides a general workflow for an indirect competitive ELISA.

  • Coating: Coat the wells of a 96-well microplate with a coating antigen (e.g., a protein conjugate of a this compound analog). Incubate overnight at 4°C.

  • Washing: Wash the plate multiple times with a washing buffer (e.g., PBS with 0.05% Tween 20) to remove unbound coating antigen.

  • Blocking: Add a blocking buffer (e.g., 1% OVA in PBS) to each well to block any remaining non-specific binding sites. Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step.

  • Competitive Reaction: Add the prepared this compound standards or samples and a specific monoclonal antibody against this compound to the wells. Incubate for 1 hour at 37°C. During this step, free this compound in the sample will compete with the coated antigen for binding to the antibody.

  • Washing: Repeat the washing step to remove unbound antibodies and sample components.

  • Secondary Antibody Incubation: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-mouse IgG) that will bind to the primary antibody. Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB). The enzyme on the secondary antibody will catalyze a color change. Incubate in the dark at room temperature.

  • Stopping the Reaction: Add a stop solution (e.g., sulfuric acid) to stop the color development.

  • Measurement: Read the absorbance of each well using a microplate reader at the appropriate wavelength. The color intensity will be inversely proportional to the concentration of this compound in the sample.

Data Presentation

Table 1: Typical Parameters for this compound Analysis

ParameterELISALC-MS/MS
Limit of Detection (LOD) ~0.01 - 0.1 ng/mL~0.1 µg/Kg
Limit of Quantification (LOQ) ~0.05 - 0.25 ng/mL~0.13 µg/Kg
Typical Standard Curve Range 0.01 - 1.0 ng/mL0.1 - 5.0 µg/Kg
Incubation Times 30 - 60 minutes per stepN/A
Internal Standard N/AThis compound-d5
MRM Transitions (Precursor > Product) N/A335 > 291, 335 > 127

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Tissue Sample Hydrolysis Acid Hydrolysis Sample->Hydrolysis Release AMOZ Derivatization Derivatization with 2-nitrobenzaldehyde Hydrolysis->Derivatization Form this compound Extraction Liquid-Liquid Extraction Derivatization->Extraction Reconstitution Reconstitution Extraction->Reconstitution ELISA ELISA Analysis Reconstitution->ELISA LCMS LC-MS/MS Analysis Reconstitution->LCMS

Caption: Experimental workflow for this compound analysis.

ELISA_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Inconsistent_Results Inconsistent ELISA Results Pipetting Pipetting Errors Inconsistent_Results->Pipetting Temperature Uneven Temperature Inconsistent_Results->Temperature Washing Improper Washing Inconsistent_Results->Washing Reagents Reagent Issues Inconsistent_Results->Reagents Calibrate Calibrate Pipettes & Standardize Technique Pipetting->Calibrate Incubator Ensure Uniform Incubator Temperature Temperature->Incubator Wash_Protocol Optimize Wash Protocol Washing->Wash_Protocol Check_Reagents Check Reagent Quality & Preparation Reagents->Check_Reagents

Caption: Troubleshooting logic for inconsistent ELISA results.

References

Validation & Comparative

A Comparative Guide to the Validation of LC-MS/MS Methods for 2-NP-Amoz Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of 2-nitro-p-anisidine (2-NP-Amoz), a critical derivative for monitoring the banned nitrofuran antibiotic, furaltadone. The performance of the LC-MS/MS methodology is compared with alternative analytical techniques, supported by experimental data to guide researchers in selecting the most appropriate method for their drug development and food safety applications.

Introduction

The determination of residual levels of banned veterinary drugs, such as furaltadone, in food products of animal origin is paramount for consumer safety. Furaltadone is rapidly metabolized to 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), which is then derivatized with 2-nitrobenzaldehyde to form 2-nitro-p-anisidine-AMOZ (this compound) for stable and sensitive detection.[1] LC-MS/MS has emerged as the gold standard for the quantification of such residues due to its high selectivity, sensitivity, and specificity.[2] This guide outlines the validation parameters for an LC-MS/MS method for this compound and compares its performance with an alternative immunoassay method.

LC-MS/MS Method Validation: Performance Characteristics

A robust LC-MS/MS method must be validated to ensure reliable and accurate results. The essential validation characteristics, as defined by regulatory guidelines, are summarized in the table below.[2][3]

Validation ParameterAcceptance CriteriaTypical Performance of a Validated LC-MS/MS Method for this compound
Linearity (R²) ≥ 0.990.999[4]
Accuracy (% Recovery) 80 - 120%82.2 - 108.1%
Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)Intra-day: 1.5 - 3.8% Inter-day: 2.2 - 4.8%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3Analyte dependent, typically in the low µg/kg range.
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 100.5 µg/kg
Specificity/Selectivity No significant interference at the retention time of the analyte.No interfering peaks observed in blank matrix.
Matrix Effect (%) 85 - 115%Within acceptable limits with appropriate sample preparation.
Stability Analyte concentration within ±15% of initial concentration.Stable under various storage and handling conditions.

Experimental Protocol: LC-MS/MS Method for this compound

This section details a typical experimental protocol for the validation of an LC-MS/MS method for the determination of this compound in a biological matrix (e.g., animal tissue).

Sample Preparation
  • Homogenization: Homogenize 1 gram of tissue.

  • Hydrolysis: Add 5 mL of 0.1 M HCl and incubate at 37°C for 16 hours to release the protein-bound AMOZ.

  • Derivatization: Add 200 µL of 10 mM 2-nitrobenzaldehyde in DMSO and incubate at 50°C for 1 hour to form this compound.

  • Extraction: Perform liquid-liquid extraction with 5 mL of ethyl acetate.

  • Evaporation and Reconstitution: Evaporate the organic layer to dryness under a stream of nitrogen and reconstitute the residue in 1 mL of the mobile phase.

LC-MS/MS Conditions
  • LC System: Agilent 1200 Series or equivalent

  • Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for this compound and an internal standard (e.g., this compound-d5).

Validation Procedures
  • Linearity: Prepare a calibration curve by spiking blank matrix extracts with known concentrations of this compound standard.

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in quintuplicate on three different days.

  • LOD and LOQ: Determine by serially diluting a low-concentration standard until the signal-to-noise ratio reaches 3 and 10, respectively.

  • Specificity: Analyze blank matrix samples to ensure no interfering peaks are present at the retention time of this compound.

  • Matrix Effect: Compare the peak area of this compound in a post-extraction spiked sample to that of a pure standard solution.

  • Stability: Assess the stability of this compound in the matrix under various conditions (freeze-thaw, short-term benchtop, long-term storage).

Method Comparison: LC-MS/MS vs. ELISA

While LC-MS/MS is a powerful confirmatory method, other techniques like Enzyme-Linked Immunosorbent Assay (ELISA) are often used for screening purposes.

FeatureLC-MS/MSELISA (ic-ELISA)
Principle Separation by chromatography and detection by mass-to-charge ratio.Antigen-antibody binding and colorimetric detection.
Specificity Very HighHigh, but potential for cross-reactivity.
Sensitivity Very High (low µg/kg)High (ng/mL range).
Quantification Accurate and preciseSemi-quantitative to quantitative.
Throughput LowerHigher
Cost per Sample HigherLower
Confirmation Confirmatory methodScreening method

Visualizing the Workflow

The following diagrams illustrate the key workflows in the validation of the LC-MS/MS method for this compound.

cluster_prep Sample Preparation Workflow cluster_analysis LC-MS/MS Analysis Homogenization 1. Tissue Homogenization Hydrolysis 2. Acid Hydrolysis Homogenization->Hydrolysis Derivatization 3. Derivatization with 2-Nitrobenzaldehyde Hydrolysis->Derivatization Extraction 4. Liquid-Liquid Extraction Derivatization->Extraction Evaporation 5. Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation (C18 Column) Evaporation->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Processing Data Acquisition & Processing MS_Detection->Data_Processing

Caption: Experimental workflow for this compound analysis by LC-MS/MS.

cluster_performance Performance Characteristics Validation Method Validation Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Sensitivity Sensitivity (LOD/LOQ) Validation->Sensitivity Specificity Specificity Validation->Specificity MatrixEffect Matrix Effect Validation->MatrixEffect Stability Stability Validation->Stability

Caption: Key parameters for LC-MS/MS method validation.

Conclusion

The validation of an LC-MS/MS method for the determination of this compound is crucial for ensuring the accuracy and reliability of residue analysis in drug development and food safety monitoring. This guide provides a comprehensive overview of the validation process, typical performance characteristics, and a comparison with alternative methods. The detailed experimental protocol and workflows offer a practical framework for researchers and scientists to develop and validate their own robust analytical methods. While ELISA can be a valuable tool for high-throughput screening, LC-MS/MS remains the definitive method for the confirmation and accurate quantification of this compound.

References

A Guide to Inter-Laboratory Validation of Analytical Methods for 2-Nitro-p-anisidine (2-NP-Amoz)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the inter-laboratory validation of analytical methods for the quantification of 2-nitro-p-anisidine (2-NP-Amoz), a potential genotoxic impurity. Ensuring the reliability and reproducibility of analytical data across different laboratories is crucial for regulatory submissions and maintaining drug safety. This document outlines key performance characteristics to be evaluated and presents a comparison of analytical methods based on published data for structurally related compounds, offering a blueprint for establishing a comprehensive inter-laboratory validation study.

The Importance of Inter-Laboratory Validation

Inter-laboratory validation, also known as a collaborative study, is the ultimate assessment of an analytical method's robustness and transferability.[1] It involves multiple laboratories analyzing identical samples to determine the method's performance characteristics under various conditions.[1] This process is essential for standardizing analytical procedures and ensuring that results are comparable and reliable, regardless of where the analysis is performed.[1][2]

The validation of analytical methods for genotoxic impurities is a complex process due to the low detection limits required.[3] Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines for the rigorous assessment of these impurities in drug substances.

Key Performance Characteristics for Method Validation

The following parameters are critical in the validation of analytical methods for trace-level impurities and should be assessed during an inter-laboratory study:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Precision within the same laboratory, but with different analysts, on different days, and with different equipment.

    • Reproducibility (Inter-laboratory precision): Precision between different laboratories.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Stability: The chemical stability of the analyte in a given matrix under specific storage conditions.

Comparison of Analytical Methods for Related Compounds

Parameterp-Anisidine4-Methoxy-2-nitroaniline
Analytical Method GC-MSGC-MS
Limit of Detection (LOD) 0.0004 µg/g0.001 µg/g
Limit of Quantification (LOQ) 0.001 µg/g0.003 µg/g
Linearity Range 0.001 - 0.003 µg/g0.003 - 0.008 µg/g
Correlation Coefficient (r²) 0.99200.9923
Accuracy (Recovery) 85.9% - 90.0%99.2% - 100.3%

Data extracted from a study on genotoxic impurities in Esomeprazole magnesium

Experimental Protocols

Detailed experimental protocols are fundamental for the successful transfer and validation of an analytical method between laboratories. Below is an example of a GC-MS method protocol for the analysis of related nitroaniline compounds.

Sample Preparation

  • Standard Stock Solution: Prepare individual stock solutions of p-anisidine and 4-methoxy-2-nitroaniline by dissolving approximately 10.0 mg of each compound in 100 mL of methanol.

  • Diluted Stock Solution: Prepare a diluted stock solution by transferring appropriate volumes of each stock solution into a single volumetric flask and diluting with methanol to achieve a desired concentration.

  • Working Standard Solution: Further dilute the diluted stock solution with methanol to prepare working standard solutions at various concentration levels for linearity, LOD, and LOQ determination.

  • Sample Solution: Accurately weigh about 100 mg of the drug substance into a GC vial and add 1.0 mL of methanol.

GC-MS Conditions

  • Gas Chromatograph: Agilent 6890N GC

  • Mass Spectrometer: Agilent 5973 inert MSD

  • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 min

    • Ramp 1: 10°C/min to 150°C, hold for 2 min

    • Ramp 2: 20°C/min to 280°C, hold for 5 min

  • Ionization Mode: Electron Impact (EI)

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Solvent Delay: 4.0 min

  • Selected Ion Monitoring (SIM):

    • p-Anisidine: m/z 123, 108, 80

    • 4-Methoxy-2-nitroaniline: m/z 168, 138, 122

Visualizing the Validation Process

The following diagrams illustrate the logical workflow of an inter-laboratory validation study and the relationship between key validation parameters.

G cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis & Reporting P1 Define Scope & Objectives P2 Develop Standardized Protocol P1->P2 P3 Select Participating Laboratories P2->P3 E1 Distribute Protocol & Samples P3->E1 E2 Laboratories Perform Analysis E1->E2 E3 Collect & Report Data E2->E3 A1 Statistical Analysis of Data E3->A1 A2 Assess Method Performance A1->A2 A3 Prepare Final Validation Report A2->A3

Caption: Workflow for an inter-laboratory validation study.

G cluster_core Core Performance Characteristics cluster_limits Detection & Quantification Limits cluster_robustness Method Reliability Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity & Range Linearity->Accuracy Linearity->Precision LOQ LOQ Linearity->LOQ defines lower limit Accuracy->Precision Robustness Robustness Precision->Robustness LOD LOD LOQ->LOD Stability Stability

Caption: Interrelationship of analytical method validation parameters.

References

Cross-Reactivity of 2-NP-Amoz Antibodies: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and food safety, understanding the specificity of antibodies used in immunoassays is paramount. This guide provides a comparative analysis of the cross-reactivity of 2-NP-Amoz antibodies with other nitrofuran metabolites, supported by experimental data from various studies. Nitrofuran antibiotics, such as furaltadone, are banned for use in food-producing animals in many countries due to their carcinogenic potential.[1] Their detection often relies on monitoring their stable tissue-bound metabolites.[1][2] For furaltadone, the corresponding metabolite is 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ).[3] Immunoassays targeting a derivatized form of AMOZ, 2-nitrophenyl-AMOZ (this compound), offer a rapid and sensitive screening method.[3]

Comparative Analysis of Cross-Reactivity

The specificity of an antibody is a critical performance parameter in any immunoassay. The following table summarizes the cross-reactivity of different monoclonal and polyclonal antibodies developed against this compound with other nitrofuran metabolites and parent compounds. The data is compiled from several studies that utilized indirect competitive enzyme-linked immunosorbent assays (ic-ELISA). Cross-reactivity is typically calculated based on the half-maximal inhibitory concentration (IC50) values.

AntibodyTarget AnalyteCompeting AnalyteCross-Reactivity (%)Reference
Monoclonal Antibody (mAb 5C10/3A8)This compoundFuraltadone34.4
AMOZ2.3
Other nitrofuran metabolites<0.1
Monoclonal Antibody (Clone 2E5.1)AMOZFuraltadoneHigh (Specific value not stated)
Other antibioticsNo cross-reactivity
Polyclonal AntibodyThis compoundFuraltadoneLow (Specific value not stated)
Other nitrofuran metabolitesLow to negligible
Single-chain variable fragment (scFv) antibodyDerivative of AMOZFuraltadoneSignificant (Specific value not stated)
Other nitrofuran antibiotics and their metabolites<0.1
Monoclonal AntibodyThis compoundNitrofurantoin<0.1
Furazolidone<0.1
Furaltadone<0.1
Nitrofurazone<0.1
AHD<0.1
AOZ<0.1
SEM<0.1
2-NP-AHD<0.1
2-NP-AOZ<0.1
2-NP-SEM<0.1

Experimental Protocols

The determination of antibody cross-reactivity is predominantly carried out using a competitive indirect ELISA format. Below is a generalized methodology based on the cited research.

Indirect Competitive ELISA (ic-ELISA) for Cross-Reactivity Assessment

This method quantifies the binding of a specific antibody to an immobilized antigen, which is competed by the free analyte in the sample.

1. Coating of Microtiter Plate:

  • A coating antigen (e.g., a conjugate of a hapten and a carrier protein like ovalbumin) is diluted in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

  • The solution is added to the wells of a microtiter plate.

  • The plate is incubated (e.g., overnight at 4°C) to allow the antigen to adsorb to the well surface.

  • The plate is then washed with a washing buffer (e.g., phosphate-buffered saline with Tween 20) to remove unbound antigen.

2. Blocking:

  • A blocking buffer (e.g., a solution containing a non-reactive protein like bovine serum albumin) is added to each well to block any remaining non-specific binding sites.

  • The plate is incubated for a specified period (e.g., 1-2 hours at 37°C).

  • The plate is washed again.

3. Competitive Reaction:

  • Standard solutions of the target analyte (this compound) and potential cross-reactants (other nitrofuran metabolites) are prepared at various concentrations.

  • The standard/sample solution is mixed with a fixed concentration of the primary antibody (e.g., anti-2-NP-Amoz monoclonal antibody).

  • This mixture is added to the coated and blocked wells of the microtiter plate.

  • The plate is incubated (e.g., for 1 hour at 37°C), allowing the free analyte and the coated antigen to compete for binding to the primary antibody.

4. Detection:

  • The plate is washed to remove unbound antibodies and analytes.

  • A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) and specific for the primary antibody is added to the wells.

  • The plate is incubated (e.g., for 1 hour at 37°C).

  • After another washing step, a substrate solution (e.g., TMB) is added. The enzyme catalyzes a reaction that produces a colored product.

5. Measurement and Calculation:

  • A stop solution (e.g., sulfuric acid) is added to halt the reaction.

  • The absorbance (or optical density) of each well is measured using a microplate reader at a specific wavelength.

  • The percentage of inhibition is calculated for each concentration of the competitor.

  • The IC50 value (the concentration of the analyte that causes 50% inhibition of the antibody binding) is determined from the resulting dose-response curve.

  • Cross-reactivity is calculated using the formula: % Cross-reactivity = (IC50 of this compound / IC50 of competing compound) x 100 .

Visualizing the Workflow and Relationships

To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection cluster_analysis Data Analysis p1 Coat Plate with Antigen p2 Wash Plate p1->p2 p3 Block Non-specific Sites p2->p3 p4 Wash Plate p3->p4 r1 Mix Antibody with Sample/Standard r2 Add Mixture to Wells p4->r2 r1->r2 r3 Incubate r2->r3 d1 Wash Plate r3->d1 d2 Add Enzyme-conjugated Secondary Antibody d1->d2 d3 Incubate d2->d3 d4 Wash Plate d3->d4 d5 Add Substrate d4->d5 d6 Stop Reaction d5->d6 a1 Measure Absorbance d6->a1 a2 Calculate IC50 a1->a2 a3 Determine Cross-Reactivity a2->a3 end End a3->end start Start start->p1

Caption: Workflow for ic-ELISA to determine antibody cross-reactivity.

nitrofuran_metabolism cluster_parent Parent Nitrofuran Drugs cluster_metabolites Tissue-Bound Metabolites cluster_derivatives Derivatized Metabolites for Immunoassay Furaltadone Furaltadone AMOZ AMOZ (3-amino-5-morpholinomethyl -2-oxazolidinone) Furaltadone->AMOZ Metabolism Furazolidone Furazolidone AOZ AOZ (3-amino-2-oxazolidinone) Furazolidone->AOZ Metabolism Nitrofurazone Nitrofurazone SEM SEM (Semicarbazide) Nitrofurazone->SEM Metabolism Nitrofurantoin Nitrofurantoin AHD AHD (1-aminohydantoin) Nitrofurantoin->AHD Metabolism NP_AMOZ This compound AMOZ->NP_AMOZ Derivatization with 2-nitrobenzaldehyde

Caption: Relationship between parent nitrofurans and their metabolites.

References

Performance Characteristics of 2-NP-Amoz ELISA Kits: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate detection of 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), a metabolite of the banned nitrofuran antibiotic furaltadone, is of paramount importance. The derivatization of AMOZ to 2-nitrophenyl-AMOZ (2-NP-Amoz) is a common and requisite step for its detection via enzyme-linked immunosorbent assay (ELISA). This guide provides a comparative overview of the performance characteristics of various commercially available this compound ELISA kits, supported by experimental data to aid in the selection of the most suitable kit for your research needs.

Quantitative Performance Data Comparison

The following table summarizes the key performance characteristics of several commercially available this compound ELISA kits. These kits are based on the principle of competitive ELISA.

FeatureR-Biopharm RIDASCREEN® AMOZElabscience® E-FS-E002Kwinbon® KA00205HAssay Genie® FSES0002MyBioSource® MBS707299
Assay Principle Competitive ELISACompetitive ELISACompetitive ELISACompetitive ELISACompetitive Inhibition ELISA
Sensitivity --0.05 ppb0.05 ppb (ng/mL)[1]-
Detection Limit Shrimp: ~30 ng/kg, Fish: ~40 ng/kg, Meat (bovine): ~40 ng/kg, Meat (porcine): ~65 ng/kg, Poultry: ~40 ng/kg[2]Muscle, Liver, Honey, Milk, Egg: 0.1 ppb; Milk powder, Egg powder, Feed: 0.1 ppb[3]Aquatic products (fish and shrimp): 0.1 ppb[4]Muscle (livestock), Liver, Honey, Milk, Egg: 0.1 ppb; Milk powder, Egg powder, Feed: 0.1 ppb; Muscle (Fish, Shrimp): 0.1 ppb[1]-
Cross-Reactivity Data not specified in readily available documents.AMOZ: 100%, AOZ: <0.1%, AHD: <0.1%, SEM: <0.1%Data not specified in readily available documents.Furaltadone metabolite: 100%, Furazolidone metabolite: <0.1%, Aminohydantoin Hydrochloride: <0.1%, Nitrofurazone metabolite: <0.1%Data not specified in readily available documents.
Precision --CV of the ELISA kit is less than 10%-Intra-assay Precision: CV%<10%, Inter-assay Precision: CV%<10%
Sample Recovery Rate -Muscle, Liver, Egg: 80%±25%; Honey, Milk: 75%±15%; Milk powder, Egg powder, Feed: 85%±25%Aquatic products(fish and shrimp): 95±25%Milk powder, Egg powder, Feed: 85%±25%-
Incubation Time 45 min45 min-45 min~15 min-

Experimental Protocols

The following is a generalized experimental protocol for a competitive this compound ELISA, based on the methodologies of the compared kits. Specific details may vary between manufacturers, and it is crucial to follow the instructions provided with the specific kit.

I. Sample Preparation and Derivatization
  • Homogenization: Homogenize tissue samples (e.g., muscle, liver, fish, shrimp) in a suitable buffer. For liquid samples like milk, a centrifugation step to remove fat may be required.

  • Derivatization: To the homogenized sample, add a derivatization reagent (typically 2-nitrobenzaldehyde) and an acidic solution (e.g., HCl). This reaction converts AMOZ to this compound.

  • Incubation: Incubate the mixture to allow for the derivatization reaction to complete. Incubation times and temperatures can vary, with options for shorter high-temperature incubations or longer overnight incubations at a lower temperature.

  • Extraction: After derivatization, adjust the pH and extract the this compound using an organic solvent such as ethyl acetate.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in the sample dilution buffer provided with the kit.

II. ELISA Procedure
  • Standard and Sample Addition: Add a defined volume of the prepared standards and sample extracts to the wells of the microtiter plate pre-coated with an AMOZ-antigen.

  • Antibody and Conjugate Addition: Add the HRP-conjugated anti-AMOZ antibody to each well.

  • Competitive Reaction: Incubate the plate, typically at room temperature, for a specified period (e.g., 45-60 minutes). During this incubation, the free this compound in the samples and standards competes with the AMOZ-antigen coated on the plate for binding to the HRP-conjugated antibody.

  • Washing: Wash the plate multiple times with the provided wash buffer to remove any unbound reagents.

  • Substrate Addition: Add the TMB substrate solution to each well. The HRP enzyme bound to the plate will catalyze the conversion of the substrate, leading to a color change.

  • Stopping the Reaction: After a short incubation, add the stop solution to terminate the enzymatic reaction. The color will change from blue to yellow.

  • Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

  • Calculation: Construct a standard curve by plotting the absorbance values of the standards against their known concentrations. Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.

Visualizing the Workflow

The following diagrams illustrate the key processes in a typical this compound competitive ELISA.

ELISA_Workflow cluster_prep Sample Preparation & Derivatization cluster_elisa Competitive ELISA Procedure Sample Sample (e.g., Tissue, Milk) Homogenate Homogenization Sample->Homogenate Derivatization Addition of 2-Nitrobenzaldehyde (Derivatization to this compound) Homogenate->Derivatization Extraction Extraction with Organic Solvent Derivatization->Extraction FinalSample Reconstituted Sample (contains this compound) Extraction->FinalSample AddSample Add Sample/Standard (contains this compound) FinalSample->AddSample Plate Microtiter Plate Well (Coated with AMOZ-Antigen) Plate->AddSample AddAb Add HRP-conjugated Anti-AMOZ Antibody AddSample->AddAb Incubate Incubation (Competitive Binding) AddAb->Incubate Wash1 Wash Step Incubate->Wash1 AddSubstrate Add TMB Substrate Wash1->AddSubstrate ColorDev Color Development AddSubstrate->ColorDev AddStop Add Stop Solution ColorDev->AddStop Read Read Absorbance at 450 nm AddStop->Read

Caption: Experimental workflow for this compound detection.

Competitive_ELISA_Principle cluster_high_conc High this compound Concentration in Sample cluster_low_conc Low this compound Concentration in Sample Sample_Amoz1 This compound Ab1 HRP-Ab Sample_Amoz1->Ab1 Binding Well1 Well Surface (AMOZ-Antigen) Ab1->Well1 Limited Binding Result1 Low Signal Sample_Amoz2 This compound Ab2 HRP-Ab Sample_Amoz2->Ab2 Limited Binding Well2 Well Surface (AMOZ-Antigen) Ab2->Well2 Binding Result2 High Signal

Caption: Principle of competitive ELISA for this compound.

References

A Comparative Guide to Derivatization Reagents for AMOZ Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of alternative derivatization reagents for the analysis of AMOZ (3-amino-5-methylmorpholino-2-oxazolidinone), a key metabolite of the nitrofuran antibiotic furaltadone. The selection of an appropriate derivatization reagent is critical for achieving the required sensitivity, selectivity, and robustness in analytical methods, particularly for trace-level detection in complex matrices. This document compares the performance of the traditional reagent, Pentafluorobenzyl Bromide (PFB-Br), with two alternative reagents: 2-Nitrobenzaldehyde (2-NBA) and 5-Nitro-2-furaldehyde (5-NFA).

Introduction to AMOZ and the Need for Derivatization

AMOZ is a stable, tissue-bound metabolite of the banned veterinary drug furaltadone. Its detection in food products of animal origin is indicative of illegal drug use, raising food safety concerns. Due to its polar nature and low molecular weight, direct analysis of AMOZ by gas chromatography (GC) or liquid chromatography (LC) with mass spectrometry (MS) is challenging. Derivatization is employed to improve its chromatographic retention, enhance its volatility for GC analysis, and increase its ionization efficiency for MS detection, thereby improving the overall sensitivity and reliability of the analytical method.

Comparison of Derivatization Reagents

The choice of derivatization reagent significantly impacts the analytical method's performance. Below is a summary of the key performance characteristics of PFB-Br, 2-NBA, and 5-NFA based on available literature.

Quantitative Performance Data

While a direct head-to-head comparative study providing performance data for all three reagents under identical conditions is not available in the reviewed literature, the following table summarizes reported performance metrics from various studies. It is important to note that these values can be influenced by the specific matrix, instrumentation, and laboratory conditions.

Performance MetricPentafluorobenzyl Bromide (PFB-Br)2-Nitrobenzaldehyde (2-NBA)5-Nitro-2-furaldehyde (5-NFA)
Analytical Technique GC-MSLC-MS/MS, UPLC-DADHPLC-MS/MS
Limit of Detection (LOD) General high sensitivity reported, specific AMOZ data not found0.25–0.33 µg/kg[1][2]0.1 – 0.3 µg/kg
Limit of Quantitation (LOQ) General high sensitivity reported, specific AMOZ data not found0.80–1.10 µg/kg[1][2]0.3 – 1.0 µg/kg
Recovery General good recovery for various analytes91.39–104.93%95% to 106%
Precision (RSD) General high precision reported, specific AMOZ data not found< 15%≤ 13%
Derivatization Time Typically 30-60 minutes2 to 16 hours (can be shortened with assistance)[1]20 minutes to 16 hours
Derivatization Temperature 60-80°C37-60°C80°C (ultrasound assisted)

Experimental Protocols

Detailed methodologies for the derivatization of AMOZ using each reagent are provided below.

Derivatization with Pentafluorobenzyl Bromide (PFB-Br) for GC-MS Analysis

This protocol is a general procedure for the derivatization of analytes with PFB-Br and may require optimization for AMOZ-specific applications.

Materials:

  • AMOZ standard/sample extract

  • Pentafluorobenzyl bromide (PFB-Br) solution (e.g., 10% in acetone)

  • Organic solvent (e.g., acetone, acetonitrile)

  • Base catalyst (e.g., N,N-diisopropylethylamine)

  • Heptane or other suitable extraction solvent

  • Deionized water

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • Evaporate the sample extract containing AMOZ to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of organic solvent (e.g., 100 µL of acetone).

  • Add the base catalyst (e.g., 10 µL of N,N-diisopropylethylamine).

  • Add the PFB-Br derivatizing solution (e.g., 20 µL).

  • Vortex the mixture for 30 seconds.

  • Incubate the reaction mixture at 60-80°C for 30-60 minutes.

  • After cooling to room temperature, add deionized water to stop the reaction.

  • Extract the PFB-derivatized AMOZ with a non-polar solvent like heptane.

  • Vortex and centrifuge to separate the layers.

  • Transfer the organic layer to a clean vial for GC-MS analysis.

Derivatization with 2-Nitrobenzaldehyde (2-NBA) for LC-MS/MS Analysis

This method is widely used for the analysis of nitrofuran metabolites.

Materials:

  • Homogenized tissue sample

  • Hydrochloric acid (HCl), e.g., 0.125 M

  • 2-Nitrobenzaldehyde (2-NBA) solution (e.g., 50 mM in methanol)

  • Potassium phosphate dibasic (K₂HPO₄) solution, e.g., 0.1 M

  • Sodium hydroxide (NaOH) solution, e.g., 0.8 M

  • Ethyl acetate

  • Water bath with shaker

  • Vortex mixer

  • Centrifuge

  • pH meter

Procedure:

  • Weigh 2.0 g of the homogenized sample into a centrifuge tube.

  • Add 10 mL of 0.125 M HCl and 400 µL of 50 mM 2-NBA solution.

  • Vortex the mixture thoroughly.

  • Incubate the sample overnight (approximately 16 hours) at 37°C in a shaking water bath.

  • Cool the sample to room temperature.

  • Adjust the pH to ~7 by adding 1 mL of 0.1 M K₂HPO₄ and 1 mL of 0.8 M NaOH.

  • Add 5 mL of ethyl acetate, vortex for 1 minute, and centrifuge.

  • Transfer the upper organic layer to a new tube.

  • Repeat the extraction with another 5 mL of ethyl acetate.

  • Combine the organic extracts and evaporate to dryness under nitrogen.

  • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

Derivatization with 5-Nitro-2-furaldehyde (5-NFA) for HPLC-MS/MS Analysis

This method proposes a faster derivatization time compared to the traditional 2-NBA method.

Materials:

  • Homogenized tissue sample

  • Hydrochloric acid (HCl), e.g., 0.5 M

  • 5-Nitro-2-furaldehyde (5-NFA) solution

  • Thermostated ultrasonic bath

  • Hexane

  • Solid-phase extraction (SPE) cartridges for cleanup

Procedure:

  • To the homogenized sample, add 0.5 M HCl and the 5-NFA derivatizing solution.

  • Place the sample in a thermostated ultrasonic bath at 80°C for 20 minutes for simultaneous hydrolysis and derivatization.

  • After cooling, perform a fat removal step by extracting with hexane.

  • Further purify the extract using a suitable SPE cartridge.

  • Elute the derivatized AMOZ and analyze by HPLC-MS/MS.

Visualizing the Methodologies and Pathways

To better illustrate the processes involved, the following diagrams have been generated using Graphviz.

Mechanism of Action of Parent Nitrofuran

The parent drug of AMOZ, furaltadone, belongs to the nitrofuran class of antibiotics. Their mechanism of action involves the enzymatic reduction of the nitro group, leading to the formation of reactive intermediates that damage bacterial cells through multiple pathways.

Nitrofuran_Mechanism cluster_bacterium Bacterial Cell cluster_targets Cellular Targets cluster_effects Cellular Effects Nitrofuran Nitrofuran (e.g., Furaltadone) Nitroreductases Bacterial Nitroreductases Nitrofuran->Nitroreductases Reduction ReactiveIntermediates Reactive Intermediates Nitroreductases->ReactiveIntermediates RibosomalProteins Ribosomal Proteins ReactiveIntermediates->RibosomalProteins DNA DNA ReactiveIntermediates->DNA Enzymes Metabolic Enzymes ReactiveIntermediates->Enzymes ProteinSynthInhibition Inhibition of Protein Synthesis RibosomalProteins->ProteinSynthInhibition DNADamage DNA Damage DNA->DNADamage MetabolicDisruption Metabolic Disruption Enzymes->MetabolicDisruption CellDeath Bacterial Cell Death ProteinSynthInhibition->CellDeath DNADamage->CellDeath MetabolicDisruption->CellDeath

Caption: Mechanism of action of nitrofuran antibiotics.

General Analytical Workflow for AMOZ Analysis

The following diagram illustrates a typical workflow for the analysis of AMOZ from a biological matrix, incorporating the key steps of extraction, derivatization, and detection.

AMOZ_Workflow cluster_reagents Derivatization Reagents Sample Sample Homogenization (e.g., Tissue, Milk) Hydrolysis Acid Hydrolysis (Release of bound AMOZ) Sample->Hydrolysis Derivatization Derivatization Hydrolysis->Derivatization Extraction Liquid-Liquid or Solid-Phase Extraction Derivatization->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup Analysis Instrumental Analysis (GC-MS or LC-MS/MS) Cleanup->Analysis Data Data Acquisition & Quantification Analysis->Data PFBBr PFB-Br PFBBr->Derivatization NBA 2-NBA NBA->Derivatization NFA 5-NFA NFA->Derivatization

Caption: General analytical workflow for AMOZ determination.

Conclusion

The choice of derivatization reagent for AMOZ analysis depends on the specific requirements of the laboratory, including available instrumentation, desired sample throughput, and sensitivity needs.

  • PFB-Br remains a viable option, particularly for laboratories equipped with GC-MS, and is known for producing thermally stable derivatives with excellent sensitivity under electron capture negative ionization. However, specific performance data for AMOZ analysis is not as readily available in recent literature compared to LC-MS/MS methods.

  • 2-NBA is a well-established and widely used reagent for the LC-MS/MS analysis of nitrofuran metabolites, including AMOZ. While the traditional overnight derivatization can be time-consuming, methods utilizing ultrasound or microwave assistance can significantly shorten the reaction time.

  • 5-NFA presents a promising alternative with the potential for very rapid derivatization under ultrasound-assisted conditions, making it suitable for high-throughput laboratories.

Ultimately, method validation is crucial to ensure that the chosen derivatization reagent and analytical conditions meet the required performance criteria for the intended application.

References

A Comparative Guide to the Detection of Furaltadone: Analyzing 2-NP-AMOZ and Alternative Markers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The use of furaltadone, a nitrofuran antibiotic, in food-producing animals is prohibited in many countries due to the potential carcinogenic and mutagenic effects of its residues.[1][2] Effective monitoring of furaltadone use relies on the detection of its stable metabolites in animal tissues. This guide provides a comprehensive comparison of analytical methods for detecting furaltadone residues, with a focus on its primary marker, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), and its derivatized form, 2-nitrophenyl-AMOZ (2-NP-AMOZ).

Furaltadone itself has a short in vivo half-life and is rapidly metabolized, making it unsuitable for monitoring purposes.[3][4] However, its metabolite, AMOZ, binds to tissue proteins, forming stable adducts that can be detected for an extended period after administration.[5] This makes AMOZ the definitive marker for furaltadone use. For analytical purposes, particularly in immunoassays, AMOZ is often derivatized to this compound to enhance its immunogenicity and detectability.

Performance Comparison of Analytical Methods

The two primary methods for the detection of AMOZ are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). LC-MS/MS is considered the gold standard confirmatory method due to its high sensitivity and specificity. ELISA, on the other hand, is a valuable high-throughput screening tool.

The following table summarizes the quantitative performance of these two methods based on published experimental data.

ParameterLC-MS/MSELISA
Limit of Detection (LOD) 0.01 - 0.5 µg/kg0.1 - 0.16 µg/kg
Limit of Quantification (LOQ) 0.13 - 10 ng/g~0.3 µg/kg
Recovery 81% - 108%89.8% - 112.5%
Specificity HighGood, but potential for cross-reactivity
Throughput LowerHigh
Cost HighLow

Metabolic Pathway and Analytical Workflow

The detection of furaltadone residues involves a series of steps from its metabolism in the animal to the final analytical measurement. The following diagrams illustrate the key pathways and workflows.

Furaltadone_Metabolism Furaltadone Furaltadone Metabolism In vivo Metabolism Furaltadone->Metabolism AMOZ AMOZ (3-amino-5-morpholinomethyl-2-oxazolidinone) Metabolism->AMOZ ProteinBinding Protein Binding (Tissue Residue) AMOZ->ProteinBinding BoundAMOZ Protein-Bound AMOZ ProteinBinding->BoundAMOZ

Caption: Metabolic pathway of furaltadone to its stable tissue-bound metabolite, AMOZ.

Analytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Tissue Animal Tissue (Muscle, Liver, etc.) Hydrolysis Acid Hydrolysis (Release of AMOZ) Tissue->Hydrolysis Derivatization Derivatization with 2-nitrobenzaldehyde Hydrolysis->Derivatization NPAmoz This compound Derivatization->NPAmoz Extraction Liquid-Liquid or Solid-Phase Extraction NPAmoz->Extraction CleanExtract Cleaned Extract Extraction->CleanExtract LCMS LC-MS/MS CleanExtract->LCMS ELISA ELISA CleanExtract->ELISA

Caption: General experimental workflow for the detection of AMOZ from animal tissues.

Experimental Protocols

Below are detailed methodologies for the two primary analytical techniques for AMOZ detection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides a highly selective and sensitive method for the quantification of this compound.

1. Sample Preparation:

  • Homogenization: Homogenize animal tissue samples.

  • Hydrolysis: Add an acidic solution (e.g., hydrochloric acid) to the homogenized tissue to release the protein-bound AMOZ.

  • Derivatization: Add 2-nitrobenzaldehyde to the hydrolyzed sample and incubate to convert AMOZ to this compound.

  • Extraction: Perform liquid-liquid extraction (e.g., with ethyl acetate) or solid-phase extraction (SPE) to isolate and purify the this compound.

  • Reconstitution: Evaporate the solvent and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of a mobile phase typically consisting of ammonium acetate or formate in water and an organic solvent like methanol or acetonitrile.

  • Mass Spectrometric Detection: Employ a tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. Monitor the specific precursor-to-product ion transitions for this compound for quantification and confirmation. For example, a common transition is m/z 335 -> 291.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a rapid and cost-effective screening method based on the specific binding of antibodies to this compound.

1. Sample Preparation:

  • The sample preparation steps, including homogenization, hydrolysis, derivatization, and extraction, are similar to those for LC-MS/MS to obtain a cleaned extract containing this compound.

2. Competitive ELISA Protocol:

  • Coating: Coat microtiter plate wells with antibodies specific to this compound.

  • Blocking: Block the remaining unbound sites in the wells to prevent non-specific binding.

  • Competitive Reaction: Add the prepared sample extract and a known amount of enzyme-labeled this compound (conjugate) to the wells. The this compound in the sample and the enzyme-labeled this compound will compete for binding to the coated antibodies.

  • Washing: Wash the plate to remove any unbound substances.

  • Substrate Addition: Add a substrate that reacts with the enzyme on the conjugate to produce a color change.

  • Measurement: Measure the absorbance of the color produced using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

Conclusion

The detection of the furaltadone metabolite AMOZ, often derivatized to this compound, is the most reliable method for monitoring the illegal use of this antibiotic. While LC-MS/MS stands as the definitive confirmatory technique offering high sensitivity and specificity, ELISA provides a valuable tool for rapid and high-throughput screening of a large number of samples. The choice of method will depend on the specific requirements of the analysis, including the need for confirmation, sample throughput, and available resources. The detailed protocols and comparative data presented in this guide offer a solid foundation for researchers and professionals in the field to make informed decisions for their analytical needs.

References

A Comparative Guide to Proficiency Testing for 2-NP-Amoz Analysis in Food Safety

Author: BenchChem Technical Support Team. Date: November 2025

Published: November 26, 2025

This guide offers a comprehensive comparison of proficiency testing (PT) schemes relevant to the analysis of 2-NP-Amoz, a critical marker for the banned nitrofuran antibiotic furaltadone. It is designed for researchers, scientists, and professionals in drug development and food safety testing, providing objective data and detailed methodologies to aid in the evaluation and selection of appropriate quality assurance programs.

Understanding this compound and its Significance

The term "this compound" refers to the 2-nitro-p-anisole derivative of the furaltadone metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ). Due to the rapid metabolism of the parent nitrofuran drugs in animals, regulatory monitoring focuses on detecting their stable, tissue-bound metabolites. The analytical procedure involves acid hydrolysis to release the bound AMOZ metabolite, followed by derivatization with 2-nitrobenzaldehyde. This reaction creates the stable derivative, this compound, which is then identified and quantified, typically by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Participation in proficiency testing schemes is a cornerstone of quality assurance for laboratories conducting these analyses. It provides an objective assessment of a laboratory's performance against that of its peers and is often a requirement for accreditation to standards such as ISO/IEC 17025.

Overview of Available Proficiency Testing Schemes

Several international organizations provide proficiency testing schemes for the analysis of nitrofuran metabolites in various food matrices. These schemes are essential for laboratories to monitor their analytical performance. Prominent providers include FAPAS (a brand of Fera Science Ltd.) and Test Veritas.[1] These organizations offer PTs for nitrofuran metabolites, including AMOZ, in matrices such as shrimp, honey, and muscle tissue.[2][3]

The general workflow of these PT schemes involves the provider sending a homogenous, and often incurred, test material to participating laboratories. The laboratories analyze the sample using their routine methods and report their results. The provider then statistically analyzes the data and provides each laboratory with a performance score, most commonly a z-score, which compares their result to the assigned value determined from the consensus of all participants.

Comparative Performance Data from an Interlaboratory Study

While comprehensive final reports of recent proficiency tests are often confidential to participants, published results from interlaboratory studies offer valuable insight into the expected performance in this analytical field. The data presented below is from a proficiency study on the determination of nitrofuran metabolites in shrimp, which provides a concrete example of the outcomes of such a scheme.[4]

In this study, participating laboratories analyzed shrimp samples fortified with nitrofuran metabolites. The performance for AMOZ analysis is summarized in the table below.

Test Material IDAnalyteAssigned Value (µg/kg)Standard Deviation (µg/kg)Number of Participants
MAT 1AMOZ1.00.320
MAT 2AMOZ2.10.520
MAT 3AMOZ4.91.020

Data sourced from a 2006 proficiency study on nitrofuran metabolites in shrimp.[4]

The results indicated that the majority of participating laboratories, all using LC-MS/MS, were able to correctly identify and quantify AMOZ in the shrimp matrix. Performance was evaluated using z-scores, with the majority of laboratories achieving satisfactory results (a z-score between -2 and 2).

Standardized Experimental Protocol for this compound Analysis

The following protocol is a representative method for the determination of AMOZ (as its derivative this compound) in a shrimp matrix, based on established regulatory and scientific methods. This protocol is intended to serve as a reference for laboratories establishing or validating their own methods.

1. Sample Preparation and Homogenization:

  • A representative portion of the shrimp tissue is homogenized to a uniform consistency.

2. Hydrolysis and Derivatization:

  • A known weight of the homogenized sample (e.g., 2 grams) is placed in a centrifuge tube.

  • An internal standard solution is added.

  • Hydrochloric acid is added to facilitate the release of protein-bound AMOZ.

  • A solution of 2-nitrobenzaldehyde in a suitable solvent is added to derivatize the released AMOZ to this compound.

  • The mixture is incubated overnight at an elevated temperature (e.g., 37°C) with gentle shaking.

3. Extraction and Clean-up:

  • The pH of the solution is adjusted to neutral (pH ~7) with a suitable buffer and base.

  • The this compound derivative is extracted from the aqueous phase into an organic solvent, typically ethyl acetate.

  • The organic extract is evaporated to dryness under a gentle stream of nitrogen.

  • The residue is reconstituted in a suitable solvent mixture for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Chromatographic Separation: A C18 reverse-phase column is commonly used with a gradient elution program. The mobile phase typically consists of a mixture of water and an organic solvent (e.g., methanol or acetonitrile) with additives like formic acid or ammonium acetate to improve ionization.

  • Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM). At least two specific precursor-to-product ion transitions are monitored for both the native this compound and its isotopically labeled internal standard to ensure accurate identification and quantification.

Visualizing the Workflow and Proficiency Testing Logic

To further clarify the processes involved in this compound analysis and proficiency testing, the following diagrams have been generated.

analytical_workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_extraction Extraction & Clean-up cluster_analysis Analysis sample Shrimp Sample homogenization Homogenization sample->homogenization hydrolysis Acid Hydrolysis (Release of AMOZ) homogenization->hydrolysis derivatization Derivatization (Formation of this compound) hydrolysis->derivatization extraction Liquid-Liquid Extraction derivatization->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms result Quantification of this compound lcms->result pt_scheme cluster_labs Participating Laboratories cluster_results Results Submission cluster_evaluation Performance Evaluation provider PT Provider lab_a Laboratory A provider->lab_a Distributes Test Material lab_b Laboratory B provider->lab_b Distributes Test Material lab_c Laboratory C provider->lab_c Distributes Test Material assigned_value Calculate Assigned Value (Consensus Mean) provider->assigned_value res_a Result A lab_a->res_a res_b Result B lab_b->res_b res_c Result C lab_c->res_c res_a->provider res_b->provider res_c->provider z_score Calculate z-scores z = (x - X) / σ assigned_value->z_score report Issue PT Report z_score->report report->lab_a Confidential Feedback report->lab_b Confidential Feedback report->lab_c Confidential Feedback

References

A Comparative Guide to the Quantification of 2-NP-Amoz: Accuracy and Precision

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of analytes is paramount. This guide provides a detailed comparison of common methods for the quantification of 2-NP-Amoz, a critical derivative for monitoring the banned veterinary antibiotic furaltadone. This compound, or 5-(morpholin-4-ylmethyl)-3-[(E)-(2-nitrophenyl)methylideneamino]-1,3-oxazolidin-2-one, is a stable derivative of the furaltadone metabolite AMOZ, making it an essential target for detection in food safety and pharmacokinetic studies.[1]

This document outlines the experimental protocols and performance data of key analytical techniques, offering a comprehensive resource for selecting the most appropriate method for your research needs.

Overview of Quantification Methods

The primary methods for quantifying this compound include immunoassays and chromatographic techniques. Immunoassays, such as the Indirect Competitive Enzyme-Linked Immunosorbent Assay (ic-ELISA), Fluorescence-Linked Immunosorbent Assay (FLISA), and Gold Immunochromatographic Assay (GICA), are known for their high throughput and sensitivity.[2][3] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as the gold standard for confirmation due to its high specificity and accuracy.[4]

The quantification of this compound is preceded by a crucial derivatization step where the unstable AMOZ metabolite is converted to the stable this compound. This process is essential for reliable detection and is a common first step in most analytical workflows.

Derivatization_Workflow AMOZ AMOZ (Unstable Metabolite) Derivatization Derivatization (Acid Hydrolysis) AMOZ->Derivatization Reagent 2-Nitrobenzaldehyde Reagent->Derivatization NP_Amoz This compound (Stable Derivative) Derivatization->NP_Amoz Analysis Quantification (ELISA, LC-MS/MS, etc.) NP_Amoz->Analysis icELISA_Workflow cluster_steps ic-ELISA Protocol Coating 1. Coat microplate wells with anti-2-NP-Amoz antibody Blocking 2. Block non-specific binding sites Coating->Blocking Addition 3. Add sample (containing this compound) and HRP-conjugated this compound Blocking->Addition Incubation 4. Incubate to allow competitive binding Addition->Incubation Washing 5. Wash to remove unbound reagents Incubation->Washing Substrate 6. Add TMB substrate Washing->Substrate Reaction 7. Incubate for color development Substrate->Reaction Stopping 8. Stop reaction with acid Reaction->Stopping Reading 9. Read absorbance at 450 nm Stopping->Reading LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Extraction Acid Hydrolysis & Derivatization Cleanup Solid Phase Extraction (SPE) Extraction->Cleanup LC UPLC Separation (e.g., C18 column) Cleanup->LC MSMS Tandem MS Detection (MRM mode) LC->MSMS Data Data Analysis & Quantification MSMS->Data

References

comparative analysis of 2-NP-Amoz detection in different food matrices

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of analytical methods for the detection of 2-NP-Amoz, a nitrophenyl derivative of the furaltadone metabolite AMOZ, in various food matrices. The data presented is intended for researchers, scientists, and professionals in drug development involved in food safety and residue analysis.

The metabolite AMOZ is a key indicator of the illegal use of the veterinary drug furaltadone in food-producing animals. Due to its covalent binding to proteins, the analytical approach typically involves the release of AMOZ from tissues and its derivatization with 2-nitrobenzaldehyde to form this compound, which is then detected.[1] This guide focuses on the comparative performance of different analytical techniques used for the quantification of this compound.

Quantitative Data Summary

The following table summarizes the performance of various analytical methods for the detection of this compound in different food matrices, based on published experimental data.

Analytical MethodFood MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery Rate (%)
ic-ELISAAnimal Tissue0.009 ng/mL-81.1 - 105.3
FLISAAnimal Tissue--81.4 - 104.1
LC-MS/MSSoft-Shell Turtle Powder--90.4 - 96.5
LC-Q-Orbitrap HRMSSausage Casings, Crawfish0.0218 - 0.0596 µg/kg0.0719 - 0.1966 µg/kg77 - 109

Note: The reported values for ic-ELISA and FLISA are for the detection of this compound, which is then used to calculate the concentration of AMOZ.

Experimental Protocols

A general workflow for the detection of this compound in food samples involves sample preparation, derivatization, and instrumental analysis. The specifics of the protocol can vary depending on the chosen analytical method and the food matrix.

1. Sample Preparation: The initial step involves the homogenization of the food sample. For tissue samples, this is followed by an acid hydrolysis step, typically using hydrochloric acid, to release the protein-bound AMOZ metabolites.[1][2] The pH of the sample is then adjusted.

2. Derivatization: The released AMOZ is derivatized with 2-nitrobenzaldehyde (2-NBA) to form the more stable and readily detectable this compound.[1][2] This step is crucial for enhancing the sensitivity of the detection method.

3. Extraction: A liquid-liquid extraction (LLE) is commonly performed to isolate the this compound from the sample matrix. Organic solvents such as ethyl acetate are used for this purpose. The mixture is centrifuged to separate the layers, and the organic phase containing this compound is collected.

4. Instrumental Analysis: The extracted this compound is then analyzed using various techniques:

  • Immunoassays (ic-ELISA and FLISA): These methods are based on the specific binding of a monoclonal antibody to this compound. The signal generated is proportional to the amount of this compound in the sample. The IC50 values, which represent the concentration of the analyte that causes 50% inhibition of the signal, were found to be 0.11 ng/mL for ic-ELISA and 0.09 ng/mL for FLISA in the analysis of animal tissues.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method used for the confirmation of results. It separates this compound from other components in the sample, and the mass spectrometer provides accurate mass information for identification and quantification.

  • Liquid Chromatography-Quadrupole-Orbitrap High-Resolution Mass Spectrometry (LC-Q-Orbitrap HRMS): This advanced technique offers high resolution and mass accuracy, enabling reliable detection and quantification of nitrofuran metabolites, including this compound, in complex matrices like sausage casings and crawfish.

Methodology Visualization

The following diagram illustrates a typical experimental workflow for the detection of this compound in food matrices.

G cluster_sample_prep Sample Preparation cluster_derivatization Derivatization & Extraction cluster_analysis Analysis Sample Food Sample Homogenization Homogenization Sample->Homogenization Hydrolysis Acid Hydrolysis (e.g., HCl) Homogenization->Hydrolysis Neutralization Neutralization Hydrolysis->Neutralization Derivatization Addition of 2-NBA Neutralization->Derivatization LLE Liquid-Liquid Extraction (e.g., Ethyl Acetate) Derivatization->LLE Centrifugation Centrifugation LLE->Centrifugation Collection Collection of Organic Phase Centrifugation->Collection Analysis Instrumental Analysis (ELISA, LC-MS/MS, etc.) Collection->Analysis Data Data Acquisition & Analysis Analysis->Data

General workflow for this compound detection.

This guide highlights the key analytical methods and their performance characteristics for the detection of this compound in different food matrices. The choice of method will depend on factors such as the required sensitivity, specificity, sample throughput, and available instrumentation. For routine screening, immunoassays like ELISA can be cost-effective, while chromatographic methods coupled with mass spectrometry are essential for confirmatory analysis.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-NP-Amoz: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development and other laboratory-based research, the proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2-NP-Amoz, a nitrophenyl derivative used in analytical applications. Adherence to these protocols is paramount to ensure the safety of laboratory personnel and to maintain compliance with regulatory standards.

Immediate Safety and Hazard Profile

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including a laboratory coat, chemical-resistant gloves, and safety goggles, must be worn at all times when handling this compound. All operations involving solid this compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.

Key Hazard and Safety Information for this compound

PropertyValue/Information
Molecular Formula C₁₅H₁₈N₄O₅
Molecular Weight 334.33 g/mol
Appearance White to off-white powder
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
GHS Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP280: Wear protective gloves/eye protection/face protectionP302+P352: IF ON SKIN: Wash with plenty of soap and waterP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsingP405: Store locked upP501: Dispose of contents/container in accordance with local/regional/national/international regulations[1]
Primary Disposal Route Licensed Hazardous Waste Disposal Service

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed and certified hazardous waste disposal company. The following steps outline the proper procedure for collecting, storing, and preparing this chemical for disposal.

1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing the appropriate PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).

2. Waste Segregation and Container Selection:

  • Solid Waste: Collect pure this compound waste and any grossly contaminated solid materials (e.g., weighing paper, absorbent pads) in a designated, chemically compatible, and clearly labeled hazardous waste container.[2] The container should have a tightly sealing lid. If in good condition, the original product container can be used.

  • Liquid Waste: If this compound is in a solution, collect it in a separate, compatible, and leak-proof hazardous waste container intended for organic liquid waste. Do not mix with aqueous or other incompatible waste streams.[3]

  • Contaminated Labware: Disposable items such as gloves and wipes that are contaminated with this compound should be placed in a sealed plastic bag or another appropriate container and disposed of as hazardous solid waste.[2] Glassware should be decontaminated by rinsing with a suitable solvent (e.g., acetone), with the rinsate collected as hazardous liquid waste.[1]

3. Labeling of Waste Containers: All waste containers must be accurately and clearly labeled. The hazardous waste label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound" or "5-(Morpholinomethyl)-3-(2-nitrobenzylidenamino)-2-oxazolidinone"

  • The primary hazards (e.g., "Irritant," "Harmful")

  • The date when waste was first added to the container (accumulation start date)

  • The name and contact information of the generating laboratory or researcher.

4. Storage of Chemical Waste:

  • Store sealed and labeled waste containers in a designated and secure satellite accumulation area (SAA) within the laboratory.

  • The storage area should be well-ventilated, cool, and dry, away from sources of heat or ignition.

  • Ensure that the waste is segregated from incompatible materials, particularly strong oxidizing agents.

  • Secondary containment should be used for all liquid waste containers to mitigate spills and leaks.

5. Arranging for Final Disposal:

  • Once the waste container is full, or in accordance with your institution's waste accumulation time limits, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Follow your institution's specific procedures for requesting a chemical waste pickup.

Important Prohibitions:

  • DO NOT dispose of this compound down the drain or into the sewer system.

  • DO NOT dispose of this compound in the regular trash.

  • DO NOT allow the chemical to evaporate in a fume hood as a means of disposal.

Experimental Protocols and Visualizations

While in-laboratory chemical treatment can sometimes be employed to neutralize or reduce the hazard of a chemical waste stream, this is not recommended for this compound without specific, validated protocols. The most reliable and safest disposal method remains professional incineration by a licensed waste management facility. For nitrophenols, incineration under controlled conditions is considered the best disposal method.

Below is a logical workflow for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste Stream ppe->segregate solid_waste Solid Waste (Pure compound, contaminated solids) segregate->solid_waste Solid liquid_waste Liquid Waste (Solutions of this compound) segregate->liquid_waste Liquid container_solid Select & Label Solid Waste Container solid_waste->container_solid container_liquid Select & Label Liquid Waste Container liquid_waste->container_liquid storage Store in Designated Satellite Accumulation Area (SAA) container_solid->storage container_liquid->storage pickup Arrange for Pickup by EHS or Licensed Contractor storage->pickup end End: Proper Disposal pickup->end

Caption: Workflow for the safe disposal of this compound.

By adhering to these systematic procedures, laboratory professionals can effectively manage and dispose of this compound waste, thereby ensuring a safe working environment and protecting the broader ecosystem. Always consult your institution's specific safety and waste disposal guidelines, as they may contain additional requirements.

References

Essential Safety and Operational Guide for Handling 2-NP-Amoz

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate and essential safety protocols, personal protective equipment (PPE) guidelines, and disposal procedures for handling 2-NP-Amoz. The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Chemical Identifier:

  • Name: this compound

  • Synonyms: 5-(Morpholinomethyl)-3-(2-nitrobenzylidenamino)-2-oxazolidinone[1]

  • Molecular Formula: C15H18N4O5[1]

  • CAS Number: 183193-59-1[1]

This compound is a 2-nitrophenyl derivative of AMOZ, which is a metabolite of the antibiotic Furaltadone.

Hazard Identification and Classification

Globally Harmonized System (GHS) Classification: According to aggregated GHS information, this compound is classified as follows:

  • Skin Irritation: Category 2 (H315 - Causes skin irritation)

  • Eye Irritation: Category 2 (H319 - Causes serious eye irritation)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (H335 - May cause respiratory irritation), targeting the respiratory system.

Signal Word: Warning

Hazard Pictogram:

  • GHS07 (Exclamation Mark)

Personal Protective Equipment (PPE)

Based on the hazard classification, the following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategorySpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected prior to use.To prevent skin contact and irritation.
Eye Protection Safety glasses with side-shields or goggles. A face shield may be required for larger quantities or when there is a risk of splashing.To protect against serious eye irritation.
Respiratory Protection A NIOSH-approved N95 dust mask or higher-level respirator should be used if ventilation is inadequate or when handling the powder form, to avoid respiratory tract irritation.To prevent inhalation of dust particles and respiratory irritation.
Body Protection A laboratory coat or chemical-resistant apron. For extensive handling, a complete protective suit may be necessary.To protect skin and personal clothing from contamination.
Operational Plan and Handling Procedures

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • An eyewash station and safety shower must be readily accessible in the immediate work area.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is correctly worn. Inspect gloves for any signs of degradation or puncture.

  • Weighing and Aliquoting: Conduct any operations that may generate dust, such as weighing, within a fume hood or a ventilated balance enclosure.

  • Solution Preparation: When dissolving the solid, add the solvent to the this compound slowly to avoid splashing.

  • Post-Handling: After handling, wash hands thoroughly with soap and water, even if gloves were worn. Remove and properly store or dispose of PPE.

Emergency Procedures

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Immediately wash affected skin with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, consult a physician.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

Waste Segregation and Collection:

  • Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Collect solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container.

  • Contaminated PPE: Used gloves, masks, and disposable lab coats should be collected in a designated hazardous waste stream.

Disposal Method:

  • Dispose of all this compound waste in accordance with local, state, and federal environmental regulations. Do not dispose of it down the drain. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

Visual Workflow for Safe Handling

The following diagram outlines the critical steps for safely handling this compound in a laboratory setting.

G prep 1. Preparation - Verify fume hood function - Don appropriate PPE handling 2. Handling - Weigh/aliquot in fume hood - Handle with care to avoid dust/aerosol prep->handling experiment 3. Experimentation - Perform work in designated area - Maintain containment handling->experiment decon 4. Decontamination - Clean work surfaces - Decontaminate equipment experiment->decon disposal 5. Waste Disposal - Segregate solid & liquid waste - Dispose of contaminated PPE decon->disposal post 6. Post-Handling - Remove PPE - Wash hands thoroughly disposal->post

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.